molecular formula C19H24ClN3O3 B15585934 ML418

ML418

Numéro de catalogue: B15585934
Poids moléculaire: 377.9 g/mol
Clé InChI: CWIXCQOSULUGBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ML418 is a useful research compound. Its molecular formula is C19H24ClN3O3 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIXCQOSULUGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML418 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, binding site, and the downstream physiological consequences of its inhibitory activity. The information presented is supported by quantitative data from various assays, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Introduction to Kir7.1 and its Physiological Significance

The inward rectifier potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, plays a crucial role in maintaining cellular excitability and potassium homeostasis in various tissues.[1][3] It is expressed in the brain, eye, uterus, kidney, and other organs.[1] Kir7.1 is involved in diverse physiological processes, including:

  • Melanocortin Signaling: In the brain, Kir7.1 activity is modulated by the melanocortin 4 receptor (MC4R). Agonist binding to MC4R inhibits Kir7.1, leading to membrane depolarization and increased neuronal firing. Conversely, antagonist binding enhances Kir7.1 activity, resulting in hyperpolarization and dampened neuronal excitability.[1]

  • Electrolyte Homeostasis: Kir7.1 is essential for maintaining the proper balance of electrolytes in the eye.[1][3]

  • Uterine Contractility: The channel is implicated in regulating uterine muscle contractions during pregnancy.[1][3]

Given its involvement in these critical functions, Kir7.1 has emerged as a promising therapeutic target for neurological, cardiovascular, endocrine, and muscle disorders.[2]

This compound: A Selective Kir7.1 Pore Blocker

This compound was developed through lead optimization of a compound identified in a high-throughput screen, VU714.[1][3][5] It is characterized as a selective, sub-micromolar pore blocker of Kir7.1.[1][3][4][5]

Mechanism of Action: Steric Hindrance

The primary mechanism of action of this compound is the physical obstruction of the Kir7.1 channel pore.[1] Molecular modeling and mutagenesis studies have revealed that this compound binds within the transmembrane pore of the channel, just below the selectivity filter.[1] This binding sterically hinders the passage of potassium ions, thereby blocking the channel's conductive function.[1]

Binding Site and Molecular Interactions

Site-directed mutagenesis experiments have identified key amino acid residues within the pore-lining region of Kir7.1 that are critical for this compound's activity. Specifically, Glutamate 149 (E149) and Alanine 150 (A150) are essential determinants for the binding and inhibitory action of the precursor compound, VU714, and by extension, this compound.[1][3][5] The quinoline (B57606) ring of the inhibitor is oriented towards the protein backbone, with specific substitutions on the ring influencing binding affinity.[1]

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays.

Table 1: Inhibitory Potency of this compound against Kir Channels
ChannelAssay TypeIC50 (µM)Reference
Kir7.1 Electrophysiology0.31 [1][2]
Kir1.1Thallium Flux>30[1]
Kir2.1Thallium Flux>30[1]
Kir2.2Thallium Flux>30[1]
Kir2.3Thallium Flux>30[1]
Kir3.1/3.2Thallium Flux>30[1]
Kir4.1Thallium Flux>30[1]
Kir6.2/SUR1Thallium Flux1.9[2]

Data synthesized from multiple sources, showcasing the sub-micromolar potency of this compound for Kir7.1 and its high selectivity over other Kir channel subtypes.

Table 2: In Vivo Pharmacokinetic Properties of this compound
ParameterValueReference
Administration RouteIntraperitoneal (IP)[1][3]
Dosage30 mg/kg[1][3]
Cmax0.20 µM[1][3]
Tmax3 hours[1][3]
Brain:Plasma Kp10.9[1][3]

This table summarizes the favorable pharmacokinetic profile of this compound, including its ability to penetrate the central nervous system (CNS).[2]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

Fluorescence-Based Thallium Flux Assay (High-Throughput Screening)

This assay was instrumental in the initial discovery of the precursor to this compound.

  • Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through Kir channels expressed in a cell line (e.g., T-REx-HEK293).[1] A fluorescent dye that is sensitive to Tl+ is loaded into the cells. The increase in fluorescence upon Tl+ entry is proportional to channel activity.

  • Cell Line: T-REx-HEK293 cells stably expressing the Kir7.1 channel (often a higher conductance mutant like M125R is used to enhance the signal).[1]

  • Procedure:

    • Cells are seeded in microplates and loaded with a Tl+-sensitive fluorescent dye.

    • Compounds to be tested (like this compound) are added to the wells.

    • A solution containing Tl+ is added to initiate the flux.

    • The change in fluorescence is measured over time using a plate reader.

    • The IC50 values are calculated from concentration-response curves.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is the gold standard for confirming the inhibitory effects of compounds like this compound.

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ionic currents flowing through the channels.

  • Procedure:

    • Cells expressing the Kir7.1 channel are cultured on coverslips.

    • A micropipette filled with an appropriate intracellular solution is brought into contact with a cell to form a gigaseal.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The membrane potential is clamped at a specific voltage (e.g., -120 mV) to measure inward Kir7.1 currents.[1]

    • This compound is applied at various concentrations to the bath solution, and the dose-dependent inhibition of the current is recorded.[1]

    • IC50 values are determined by fitting the concentration-response data.

Signaling Pathway and Logical Relationships

The inhibitory action of this compound on Kir7.1 has direct consequences on cellular signaling, particularly in neurons expressing the melanocortin 4 receptor.

ML418_Mechanism_of_Action cluster_membrane Cell Membrane cluster_ion_flux Ion Flux cluster_cellular_response Cellular Response Kir71 Kir7.1 Channel Pore Channel Pore Kir71->Pore This compound This compound This compound->Pore Blocks K_in K+ (in) Membrane_Potential Membrane Depolarization Pore->Membrane_Potential Inhibition of K+ influx leads to K_out K+ (out) K_out->K_in Influx Neuronal_Firing Increased Neuronal Firing Membrane_Potential->Neuronal_Firing

Caption: Mechanism of this compound action on the Kir7.1 channel.

Experimental_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Lead_Ident Lead Compound Identified (VU714) HTS->Lead_Ident Lead_Opt Lead Optimization (Medicinal Chemistry) Lead_Ident->Lead_Opt ML418_Dev This compound Developed Lead_Opt->ML418_Dev In_Vitro In Vitro Characterization ML418_Dev->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics) ML418_Dev->In_Vivo Electrophys Electrophysiology (Patch Clamp) In_Vitro->Electrophys Confirms Potency Selectivity Selectivity Assays (Thallium Flux) In_Vitro->Selectivity Determines Selectivity

Caption: Drug discovery workflow leading to this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the Kir7.1 potassium channel. Its well-characterized mechanism of action as a potent and selective pore blocker, combined with its favorable in vivo properties, makes it a critical compound for both basic research and as a potential starting point for the development of novel therapeutics targeting Kir7.1-related disorders. The detailed experimental methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

ML418: A Technical Guide to the First Selective, Sub-Micromolar Pore Blocker of the Kir7.1 Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Kir7.1 Potassium Channel

The inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and potassium homeostasis in various tissues.[1][2] Kir channels are structurally characterized by two transmembrane domains linked by a pore-forming region, assembling into tetramers to form a functional potassium-selective pore.[3][4] Kir7.1 is distinguished from other family members by its small unitary conductance and low dependence on external potassium concentrations.[4]

Functionally, Kir7.1 plays a pivotal role in several physiological processes. In the retinal pigment epithelium (RPE) of the eye, it is essential for maintaining subretinal electrolyte balance, and its dysfunction is linked to genetic disorders like Leber congenital amaurosis and snowflake vitreoretinopathy.[1][3] In the brain, particularly in the paraventricular nucleus (PVN), Kir7.1 is functionally coupled to the melanocortin-4 receptor (MC4R), where it modulates neuronal excitability and energy homeostasis.[1][5] Furthermore, its expression in uterine muscle increases significantly during pregnancy, contributing to uterine quiescence.[1][2] Given these diverse and critical roles, the development of potent and selective pharmacological tools to probe Kir7.1 function has been a significant goal. ML418 emerged as the first such tool, representing a state-of-the-art inhibitor for both in vitro and in vivo studies.[1][2]

Discovery and Development of this compound

The discovery of this compound was the result of a systematic drug discovery campaign. The process began with a high-throughput screen (HTS) of a large chemical library to identify inhibitors of the Kir7.1 channel.[1][6] This initial screen identified a novel inhibitor, VU714.[1][2]

Subsequent lead optimization through medicinal chemistry focused on improving the potency and selectivity of VU714, which ultimately led to the synthesis of this compound.[1][2] This optimized compound, this compound (Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate), demonstrated sub-micromolar potency and significantly improved selectivity over other Kir channel subtypes.[1][7]

cluster_0 Discovery Pipeline cluster_1 Characterization HTS High-Throughput Screen (Fluorescence-based Tl+ Flux Assay) ~48,000 compounds screened Hit_ID Hit Identification (VU714) HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt ML418_ID Identification of this compound (Improved Potency & Selectivity) Lead_Opt->ML418_ID Electrophys Electrophysiology (Patch Clamp Validation) ML418_ID->Electrophys Selectivity Selectivity Profiling (Panel of Kir Channels) Electrophys->Selectivity PK_Studies Pharmacokinetic Studies (In Vivo Mouse Model) Selectivity->PK_Studies

Caption: Workflow for the discovery and characterization of this compound.

Mechanism of Action

This compound functions as a pore blocker of the Kir7.1 channel.[1] Site-directed mutagenesis studies identified that its activity is critically dependent on interactions with specific amino acid residues lining the channel's inner pore.[1][2] Specifically, Glutamate 149 (E149) and Alanine 150 (A150) were found to be essential determinants for the high-affinity block by this compound and its precursor, VU714.[1][8] Structural studies suggest that this compound occupies the selectivity filter and central pore region, which propagates conformational changes to block ion conduction.[9] This steric hindrance mechanism prevents the flux of potassium ions through the channel, leading to membrane depolarization.

cluster_channel Kir7.1 Channel Pore Channel Extracellular Selectivity Filter Central Cavity Cytoplasmic Domain Block Ion Flux Blocked Channel:f2->Block This compound This compound This compound->Channel:f2 Binds in Pore Residues Key Residues: E149 & A150 Residues->this compound Interacts with

Caption: Proposed mechanism of this compound as a pore blocker of Kir7.1.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

The inhibitory activity of this compound was quantified using thallium flux assays and confirmed with whole-cell patch clamp electrophysiology. The IC50 value represents the concentration of this compound required to inhibit 50% of the channel's activity.

Channel SubtypeIC50 (μM)Selectivity vs. Kir7.1
Kir7.1 0.31 -
Kir6.2/SUR1~0.3~1-fold (equally potent)
Kir1.1>10>32-fold
Kir2.1>30>97-fold
Kir2.2>30>97-fold
Kir2.3>30>97-fold
Kir3.1/3.2>30>97-fold
Kir4.1>30>97-fold

Data sourced from multiple studies.[1][2][7]

This compound exhibits sub-micromolar potency for Kir7.1 and is at least 17-fold selective over most other Kir channels tested, with the notable exception of Kir6.2/SUR1, for which it is equally potent.[1][2]

Table 2: In Vivo Pharmacokinetic Profile of this compound

Pharmacokinetic (PK) studies were conducted in mice to assess the in vivo suitability of this compound.

ParameterValue
Administration RouteIntraperitoneal (IP)
Dosage30 mg/kg
Cmax (Peak Plasma Concentration)0.20 μM
Tmax (Time to Peak Concentration)3 hours
Brain:Plasma Ratio (Kp)10.9

Data from in vivo studies in mice.[1][2]

The PK profile of this compound is suitable for in vivo studies, demonstrating adequate plasma exposure and favorable distribution to the central nervous system (CNS).[1][2]

Experimental Protocols

Fluorescence-Based Thallium (Tl+) Flux Assay

This high-throughput assay was the primary method for discovering VU714 and for profiling the selectivity of this compound.[1] It leverages the fact that Kir channels are permeable to thallium ions (Tl+), a potassium congener.

  • Principle: The assay measures the influx of Tl+ into cells expressing the target channel using a Tl+-sensitive fluorescent dye. An increase in intracellular Tl+ quenches the dye's fluorescence, and channel blockers prevent this quenching.

  • Cell Line: T-REx-HEK293 cells stably expressing a higher conductance mutant of the channel, Kir7.1-M125R, were used to ensure a robust assay signal.[1][5]

  • Protocol Outline:

    • Cell Plating: Kir7.1-M125R expressing cells are plated in 384-well plates. Channel expression is induced with tetracycline (B611298) or doxycycline.[1][9]

    • Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

    • Compound Addition: this compound or other test compounds are added to the wells at various concentrations and incubated.

    • Tl+ Stimulation: A stimulus buffer containing Tl+ is added to all wells simultaneously using a liquid handler.

    • Fluorescence Reading: The plate is immediately read by a fluorescence plate reader over time to measure the rate of fluorescence quenching.

    • Data Analysis: The rate of Tl+ influx is calculated from the fluorescence decay. The percent inhibition is determined relative to vehicle (DMSO) controls, and IC50 curves are generated.[1]

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and was used to confirm the inhibitory effects of this compound and determine its potency with high precision.[1][9]

  • Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the plasma membrane of a single cell. The membrane patch is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration), allowing for control of the membrane voltage and measurement of the resulting ionic currents through the channels.

  • Cell Preparation: T-REx-HEK-293 cells expressing Kir7.1 are cultured on coverslips, and channel expression is induced.[9]

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES (pH 7.4).[9]

    • Internal (Pipette) Solution (in mM): 10 KCl, 10 NaCl, 110 KF, 10 EGTA, and 10 HEPES (pH 7.2).[9]

  • Protocol Outline:

    • Cell Recording: A cell is patched, and a whole-cell configuration is established.

    • Voltage Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV) and then stepped or ramped through a range of voltages (e.g., -120 mV to +60 mV) to elicit Kir7.1 currents.[1][10]

    • Compound Application: this compound is applied to the cell via the external bath solution at increasing concentrations.

    • Current Measurement: The inward rectifying current is measured at a hyperpolarized potential (e.g., -120 mV) before and after the application of this compound.[1]

    • Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. This data is then fitted to a concentration-response curve to determine the IC50 value.[1]

Physiological and Therapeutic Implications

This compound's ability to selectively block Kir7.1 has provided researchers with a crucial tool to investigate the channel's function. In vivo studies have shown that pharmacological blockade of Kir7.1 in the PVH of the hypothalamus can activate MC4R neurons, leading to a reduction in food intake and weight loss, highlighting a potential therapeutic avenue for obesity.[9][11] Its role in uterine muscle contractility suggests that Kir7.1 inhibitors could be explored for applications in labor augmentation or treating post-partum hemorrhage.[1]

cluster_tissues Physiological Systems cluster_effects Pharmacological Effects This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits Depolarization Membrane Depolarization This compound->Depolarization Causes RPE Retinal Pigment Epithelium (RPE) (K+ Homeostasis) Kir71->RPE Regulates PVN PVN Neurons (Neuronal Excitability) Kir71->PVN Regulates Myometrium Uterine Myometrium (Muscle Quiescence) Kir71->Myometrium Regulates Eye_Effect Modulation of Electrolyte Transport Depolarization->Eye_Effect Leads to Brain_Effect Increased Neuronal Firing (Reduced Food Intake) Depolarization->Brain_Effect Leads to Uterus_Effect Increased Uterine Contractions Depolarization->Uterus_Effect Leads to

Caption: Physiological roles of Kir7.1 and consequences of its inhibition by this compound.

Conclusion

This compound is a landmark compound in the study of inwardly rectifying potassium channels. As the first potent, sub-micromolar, and selective inhibitor of Kir7.1, it has enabled detailed investigation into the channel's diverse physiological functions.[1][12] Its favorable pharmacokinetic properties and demonstrated in vivo activity make it an invaluable chemical probe for exploring the therapeutic potential of targeting Kir7.1 in conditions ranging from metabolic disorders to ophthalmological and reproductive health issues. This guide provides a comprehensive overview of its discovery, mechanism, and the experimental methodologies used for its characterization, serving as a key resource for researchers in pharmacology and drug development.

References

role of Kir7.1 in melanocortin signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Kir7.1 in Melanocortin Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin system, particularly the melanocortin-4 receptor (MC4R), is a critical regulator of energy homeostasis. While the canonical signaling pathway for MC4R involves Gαs-protein coupling and subsequent cAMP production, recent discoveries have unveiled a novel, G-protein-independent mechanism involving the inwardly rectifying potassium channel Kir7.1.[1][2][3][4][5][6] This alternative pathway provides a nuanced and pivotal layer of regulation over neuronal excitability in key hypothalamic nuclei, offering new avenues for therapeutic intervention in metabolic disorders. This technical guide provides a comprehensive overview of the , detailing the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate this pathway.

Core Mechanism: A G-Protein Independent Paradigm

The interaction between MC4R and Kir7.1 represents a significant departure from classical GPCR signaling. In MC4R-expressing neurons, particularly within the paraventricular nucleus (PVN) of the hypothalamus, the binding of melanocortin ligands directly modulates the activity of the Kir7.1 channel, thereby altering the neuron's membrane potential and firing rate.[2][4][5][7]

α-Melanocyte-Stimulating Hormone (α-MSH): As an agonist for MC4R, α-MSH induces the closure of the Kir7.1 channel.[2][6] This reduction in potassium efflux leads to depolarization of the neuronal membrane, increasing the likelihood of action potential firing and promoting anorexigenic (satiety) signals.

Agouti-Related Protein (AgRP): Traditionally viewed as an antagonist of MC4R, AgRP exhibits biased agonism in the context of Kir7.1. It actively promotes the opening of the Kir7.1 channel, leading to hyperpolarization of the neuronal membrane.[2][4][5] This stabilization of the resting membrane potential suppresses neuronal firing and stimulates orexigenic (hunger) signals.

This G-protein-independent coupling provides a rapid and direct mechanism for MC4R to control neuronal excitability, complementing the slower, modulatory effects of the Gs-cAMP pathway.[1][3]

Signaling Pathway Diagram

Melanocortin_Kir7_1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R AgRP AgRP AgRP->MC4R Kir71 Kir7.1 Channel MC4R->Kir71 Closes MC4R->Kir71 Opens Depolarization Neuronal Depolarization Kir71->Depolarization K+ efflux decreases Hyperpolarization Neuronal Hyperpolarization Kir71->Hyperpolarization K+ efflux increases Action_Potential ↑ Action Potential   Firing Depolarization->Action_Potential No_Action_Potential ↓ Action Potential    Firing Hyperpolarization->No_Action_Potential Satiety Anorexigenic Signal (Satiety) Action_Potential->Satiety Hunger Orexigenic Signal (Hunger) No_Action_Potential->Hunger

Caption: MC4R signaling through Kir7.1.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the MC4R-Kir7.1 interaction.

Table 1: Ligand-Induced Modulation of Kir7.1 Activity

LigandAction on Kir7.1Potency (in HEK293 cells)Effect on PVN MC4R NeuronsReference
α-MSHClosureIC₅₀: ~10⁻⁷.⁵ M~8mV depolarization[2]
AgRPOpeningEC₅₀: ~10⁻⁸.⁶ MHyperpolarization[2]
MC4-NN2-0453 (Novo)ClosureEC₅₀: 4.5 x 10⁻¹⁰ MSignificant depolarization[8]
LY2112688 (LY)ClosureEC₅₀: 4.1 x 10⁻⁹ MN/A[8]

Table 2: In Vivo Effects of Modulating MC4R-Kir7.1 Signaling

ModelInterventionPhenotypeReference
Kcnj13ΔMC4RCre miceDeletion of Kir7.1 in MC4R neuronsLate-onset obesity, increased linear growth, glucose intolerance, resistance to melanocortin-induced anorexia.[1][7][9]
Wild-type miceIntraperitoneal administration of LY2112688Potent inhibition of food intake.[7]
Kcnj13ΔMC4RCre miceIntraperitoneal administration of LY2112688Reduced responsiveness and duration of anorexic effect.[7]
Wild-type miceIntraperitoneal administration of Novo (biased agonist)Potent inhibition of cumulative food intake.[8]

Detailed Experimental Protocols

Electrophysiology in Hypothalamic Slices

This protocol is essential for directly measuring the effects of melanocortin ligands on the electrical activity of MC4R neurons.

Objective: To record changes in membrane potential and firing rate of PVN MC4R neurons in response to α-MSH and AgRP.

Methodology:

  • Slice Preparation:

    • Mice expressing a fluorescent reporter (e.g., GFP) under the control of the MC4R promoter are used to identify target neurons.

    • Animals are anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • The brain is rapidly removed and coronal hypothalamic slices (250-300 µm) are prepared using a vibratome in ice-cold aCSF.

    • Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Recording:

    • Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at near-physiological temperature.

    • MC4R-expressing neurons in the PVN are identified using fluorescence microscopy.

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes filled with an internal solution.

    • Current-clamp mode is used to measure membrane potential and spontaneous firing rate. Voltage-clamp mode is used to measure current-voltage relationships.

  • Pharmacology:

    • A stable baseline of neuronal activity is recorded.

    • α-MSH or AgRP are bath-applied at known concentrations.

    • Changes in membrane potential, firing frequency, and current-voltage relationships are recorded and analyzed.

Thallium (Tl⁺) Flux Assay

This high-throughput assay is used to measure the activity of Kir7.1 channels in a cell-based system.

Objective: To quantify the opening and closing of Kir7.1 channels in response to MC4R ligands.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are co-transfected with plasmids encoding human MC4R and human Kir7.1.

    • Cells are plated in 96- or 384-well plates suitable for fluorescence measurements.

  • Assay Procedure:

    • Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

    • The extracellular solution is replaced with a buffer containing the ligand of interest (e.g., α-MSH, AgRP).

    • A stimulus buffer containing thallium is added to the wells.

    • As Tl⁺ enters the cells through open Kir7.1 channels, it binds to the dye, causing an increase in fluorescence.

    • The change in fluorescence over time is measured using a plate reader.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the number of open Kir7.1 channels.

    • Dose-response curves are generated to determine the IC₅₀ (for inhibitors like α-MSH) or EC₅₀ (for activators like AgRP).

cAMP Measurement Assay

This assay is used to assess the canonical Gαs-cAMP signaling pathway of MC4R.

Objective: To measure the production of intracellular cyclic AMP in response to MC4R agonists.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 or CHO-K1 cells are transfected with a plasmid encoding MC4R.

  • Agonist Stimulation:

    • Cells are treated with various concentrations of an MC4R agonist (e.g., α-MSH, setmelanotide) for a defined period.

    • A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent cAMP degradation.

  • cAMP Detection:

    • Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay.

    • Commonly used methods include:

      • AlphaScreen™: A bead-based assay where binding of biotinylated cAMP to streptavidin-donor beads and anti-cAMP antibody-acceptor beads generates a chemiluminescent signal.[10][11]

      • GloSensor™ cAMP Assay: A genetically encoded biosensor that produces light in the presence of cAMP.[12]

      • SEAP Reporter Assay: A system where a cAMP response element drives the expression of a secreted alkaline phosphatase reporter gene.[13]

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in response to the agonist is quantified and used to generate dose-response curves to determine EC₅₀ values.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Studies Cell_Culture HEK293/CHO Cells Co-transfected with MC4R and Kir7.1 Thallium_Flux Thallium Flux Assay Cell_Culture->Thallium_Flux cAMP_Assay cAMP Assay Cell_Culture->cAMP_Assay Patch_Clamp_Cells Whole-Cell Patch Clamp (on transfected cells) Cell_Culture->Patch_Clamp_Cells Determine_Potency Determine Ligand Potency (EC50/IC50) Thallium_Flux->Determine_Potency Confirm_G_Protein_Independence Confirm G-Protein Independence cAMP_Assay->Confirm_G_Protein_Independence Patch_Clamp_Cells->Confirm_G_Protein_Independence Patch_Clamp_Slices Patch Clamp Recording (PVN Neurons) Determine_Potency->Patch_Clamp_Slices Inform Ligand Choice Slice_Prep Hypothalamic Slice Preparation (MC4R-GFP mice) Slice_Prep->Patch_Clamp_Slices Measure_Depolarization Measure Changes in Membrane Potential Patch_Clamp_Slices->Measure_Depolarization Behavioral_Studies Food Intake & Body Weight Measurement Measure_Depolarization->Behavioral_Studies Correlate with Behavior KO_Model Kir7.1 Knockout Model (Kcnj13ΔMC4RCre mice) KO_Model->Behavioral_Studies Metabolic_Studies Glucose Tolerance Tests KO_Model->Metabolic_Studies Assess_Phenotype Assess Physiological Relevance Behavioral_Studies->Assess_Phenotype Metabolic_Studies->Assess_Phenotype

Caption: Workflow for investigating Kir7.1 in melanocortin signaling.

Implications for Drug Development

The discovery of the MC4R-Kir7.1 signaling axis has significant implications for the development of therapeutics for obesity and other metabolic disorders.

  • Novel Therapeutic Target: Kir7.1 itself has emerged as a druggable target. Small molecule inhibitors of Kir7.1 could mimic the anorexigenic effects of α-MSH by promoting the depolarization of MC4R neurons.[14]

  • Biased Agonism: The concept of biased agonism at the MC4R is now critically important. Developing ligands that selectively modulate the Kir7.1 pathway while minimizing effects on the Gs-cAMP pathway could lead to more targeted therapies with fewer side effects.[8] For example, an ideal anti-obesity drug might be a potent closer of Kir7.1 with moderate or low efficacy for cAMP production.

  • Understanding Side Effects: The functional coupling of MC4R and Kir7.1 may also play a role in the metabolic side effects of certain drugs, such as the hyperphagia induced by the antipsychotic clozapine.[15] This highlights the need to screen compounds for their effects on this pathway.

Conclusion

The G-protein-independent coupling of MC4R to the Kir7.1 channel is a fundamental mechanism in the regulation of energy homeostasis. This pathway allows for direct and rapid control of neuronal excitability in response to key metabolic signals. A thorough understanding of this interaction, facilitated by the experimental approaches detailed in this guide, is crucial for researchers and drug developers aiming to create the next generation of therapies for obesity and related metabolic diseases. The continued exploration of this signaling axis promises to yield further insights into the complex neurobiology of appetite and energy balance.

References

ML418: A Novel Modulator of Uterine Muscle Contractility Through Selective KIR7.1 Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Uterine quiescence during gestation and coordinated, forceful contractions during parturition are critical for a successful pregnancy outcome. Dysregulation of uterine muscle (myometrial) contractility can lead to serious complications such as preterm labor, dystocia, and postpartum hemorrhage. The inwardly rectifying potassium (KIR) channel KIR7.1 (encoded by the KCNJ13 gene) has emerged as a pivotal regulator of myometrial excitability.[1][2][3] This channel is significantly upregulated during pregnancy, contributing to a hyperpolarized state of the myometrial cell membrane, which suppresses excitability and promotes uterine quiescence.[1][4] As term approaches, KIR7.1 expression and activity decrease, leading to membrane depolarization and an increased propensity for the generation of action potentials that drive contractions.

ML418 is a potent and selective small-molecule inhibitor of the KIR7.1 potassium channel.[3][4][5] Its development has provided a valuable pharmacological tool to investigate the physiological roles of KIR7.1 and to explore its therapeutic potential as a target for modulating uterine contractility. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on uterine muscle contractility, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

This compound: Pharmacological Profile

This compound was identified through a lead optimization campaign originating from a high-throughput screen for novel KIR7.1 inhibitors.[3][4] It acts as a pore blocker of the KIR7.1 channel, exhibiting sub-micromolar potency.

Parameter Value Reference
Target KIR7.1 (KCNJ13)[3][4]
Mechanism of Action Pore Blocker[3][4]
IC50 310 nM[3][5]
Selectivity >17-fold selective over KIR1.1, KIR2.1, KIR2.2, KIR2.3, KIR3.1/3.2, and KIR4.1[3][5]
Notable Off-Target Equally potent on KIR6.2/SUR1[3][5]

Effects on Uterine Muscle Contractility

While direct quantitative data on the effects of this compound on isolated uterine muscle strips are not yet published, extensive evidence from studies using the closely related KIR7.1 inhibitor VU590 and from KIR7.1 gene knockdown experiments strongly indicates that this compound will induce uterine contractions.

Inhibition of KIR7.1 by VU590 has been shown to significantly increase the force and frequency of spontaneous contractions in human pregnant myometrium.[1] Similarly, genetic knockdown of KIR7.1 results in a marked increase in uterine contractile force and duration.[2] These findings support the hypothesis that pharmacological inhibition of KIR7.1 with this compound will serve as a potent uterotonic agent.

The following table summarizes the quantitative effects of KIR7.1 inhibition on uterine contractility, providing a strong basis to infer the expected actions of this compound.

Experimental Approach Tissue/Model Parameter Effect of KIR7.1 Inhibition Reference
Pharmacological Inhibition (VU590, 20 µM) Human Pregnant MyometriumSpontaneous Contraction ForceSignificant Increase[1]
Spontaneous Contraction FrequencySignificant Increase[1]
Gene Knockdown (miRNA) Murine Myometrial StripsContractile Activity Integral2.5-fold increase[2]
Contraction Duration2.2-fold increase[2]
Maximum Contractile Force1.3-fold increase[2]

Signaling Pathway of KIR7.1 in Uterine Muscle

The role of KIR7.1 in maintaining uterine quiescence is intrinsically linked to its ability to hyperpolarize the myometrial cell membrane. The following diagram illustrates the signaling pathway.

KIR7.1_Signaling_Pathway Progesterone Progesterone KIR71_active KIR7.1 Channel (Active) Progesterone->KIR71_active Activates K_efflux K+ Efflux KIR71_active->K_efflux Depolarization Membrane Depolarization Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel_closed Voltage-gated Ca2+ Channels (Closed) Hyperpolarization->Ca_channel_closed Maintains Ca_influx_low Low Intracellular [Ca2+] Ca_channel_closed->Ca_influx_low Quiescence Uterine Quiescence (Relaxation) Ca_influx_low->Quiescence This compound This compound This compound->KIR71_active Inhibits KIR71_inactive KIR7.1 Channel (Blocked) KIR71_inactive->Depolarization Ca_channel_open Voltage-gated Ca2+ Channels (Open) Depolarization->Ca_channel_open Opens Ca_influx_high High Intracellular [Ca2+] Ca_channel_open->Ca_influx_high Contraction Uterine Contraction Ca_influx_high->Contraction

Caption: Signaling pathway of KIR7.1 in myometrial cells.

Experimental Protocols

The following protocols are based on established methodologies for studying uterine muscle contractility and can be adapted for investigating the effects of this compound.

Ex Vivo Uterine Muscle Strip Contractility Assay

This protocol details the measurement of isometric contractions of uterine muscle strips.

a. Tissue Preparation:

  • Obtain myometrial biopsies from consenting patients undergoing cesarean section or from appropriate animal models.

  • Place biopsies immediately in oxygenated physiological salt solution (PSS) at 4°C. The composition of PSS is typically (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 2.5 CaCl2, 5.5 glucose, and 0.027 EDTA.

  • Dissect the myometrium into longitudinal strips of approximately 2 x 2 x 10 mm.

b. Experimental Setup:

  • Mount the muscle strips vertically in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

  • Apply a resting tension of 1-2 g and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous, rhythmic contractions are stable. Replace the bath solution every 15-20 minutes.

c. Application of this compound:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Once stable spontaneous contractions are established, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 10 nM to 30 µM).

  • Record the contractile activity for a defined period (e.g., 20-30 minutes) at each concentration.

d. Data Analysis:

  • Analyze the following parameters:

    • Amplitude: The peak force of contraction.

    • Frequency: The number of contractions per unit of time.

    • Duration: The length of time of a single contraction.

    • Activity Integral: The area under the curve of the contractile tracing, representing the total work done by the muscle.

  • Construct concentration-response curves to determine the EC50 of this compound on uterine contractility.

Experimental_Workflow_Contractility cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Biopsy Myometrial Biopsy Dissection Dissect into Strips Biopsy->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate (1-2g tension) Mounting->Equilibration ML418_add Add this compound (cumulative doses) Equilibration->ML418_add Recording Record Isometric Force ML418_add->Recording Analysis Analyze: Amplitude, Frequency, Duration, Activity Integral Recording->Analysis CRC Generate Concentration- Response Curves Analysis->CRC

Caption: Workflow for ex vivo uterine contractility assay.

Electrophysiological Recording of Myometrial Cell Membrane Potential

This protocol is for measuring changes in the membrane potential of isolated myometrial cells in response to this compound.

a. Cell Isolation:

  • Mince myometrial tissue and incubate in a dissociation medium containing enzymes such as collagenase and trypsin at 37°C.

  • Gently triturate the tissue to release single smooth muscle cells.

  • Plate the isolated cells on glass coverslips for electrophysiological recording.

b. Patch-Clamp Recording:

  • Use the whole-cell patch-clamp technique to record membrane potential.

  • The extracellular solution should mimic physiological conditions, and the intracellular (pipette) solution should contain a potassium-based solution.

  • Establish a stable whole-cell recording and measure the resting membrane potential.

c. Application of this compound:

  • Perfuse the recording chamber with the extracellular solution containing this compound at various concentrations.

  • Record the changes in membrane potential in response to this compound.

d. Data Analysis:

  • Measure the degree of membrane depolarization induced by this compound.

  • Analyze any changes in the characteristics of spontaneous action potentials, if present.

Conclusion and Future Directions

This compound is a highly valuable research tool for elucidating the role of the KIR7.1 channel in uterine physiology. The available evidence strongly suggests that this compound, by inhibiting KIR7.1, will cause depolarization of the myometrial cell membrane, leading to an increase in the frequency and force of uterine contractions. This positions this compound and other KIR7.1 inhibitors as potential novel uterotonic agents for the management of postpartum hemorrhage or labor induction.

Further research is required to provide direct quantitative data on the effects of this compound on human myometrial contractility and to evaluate its in vivo efficacy and safety profile. Such studies will be crucial in translating the promising preclinical findings into potential clinical applications for this new class of uterine contractility modulators.

References

The Role of Kir7.1 in Ocular Electrolyte Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inwardly rectifying potassium (Kir) channel, Kir7.1, encoded by the KCNJ13 gene, is a critical component in maintaining the delicate electrolyte balance within the eye.[1][2] Predominantly expressed in the apical membrane of the retinal pigment epithelium (RPE), Kir7.1 plays a pivotal role in potassium (K+) homeostasis in the subretinal space, a process essential for normal photoreceptor function and overall retinal health.[1][3][4] Dysregulation of Kir7.1 function is linked to severe, hereditary ocular diseases, including Snowflake Vitreoretinal Degeneration (SVD) and Leber's Congenital Amaurosis (LCA), underscoring its importance as a potential therapeutic target.[1][2] This technical guide provides an in-depth overview of the core functions of Kir7.1 in the eye, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Core Function and Physiological Significance

Kir7.1 is a unique member of the Kir channel family, exhibiting an exceptionally small single-channel conductance and a weak inward rectification.[1][5] Its primary role in the RPE is to facilitate the efflux of K+ from the RPE cells into the subretinal space.[1] This K+ secretion is crucial for several reasons:

  • Buffering Subretinal K+ Concentration: Photoreceptor activity leads to dynamic changes in the extracellular K+ concentration in the subretinal space. Kir7.1 helps to buffer these fluctuations, maintaining a stable ionic environment necessary for photoreceptor hyperpolarization and signal transmission.

  • Supporting Na+/K+-ATPase Activity: The Na+/K+-ATPase, also located on the apical membrane of the RPE, actively transports Na+ out of and K+ into the RPE cells.[3][6][7] Kir7.1-mediated K+ efflux provides a recycling pathway for the K+ ions, ensuring the continuous operation of the Na+/K+-ATPase, which is vital for maintaining the overall ion and fluid transport across the RPE.[1][3][6][7]

  • Maintaining RPE Membrane Potential: The K+ conductance provided by Kir7.1 is a major contributor to the RPE's apical membrane potential. This electrical gradient drives the transport of other ions and solutes across the RPE, contributing to the overall homeostasis of the subretinal space.

Mutations in KCNJ13 that lead to a loss of Kir7.1 function disrupt these critical processes, resulting in RPE dysfunction, photoreceptor degeneration, and ultimately, severe vision loss.[1]

Data Presentation

Table 1: Biophysical Properties of Kir7.1
PropertyValueSpecies/SystemReference
Single-Channel Conductance ~50 fSHeterologous expression[1][8]
~2 pS (with Rb+ as charge carrier)Bovine RPE / Xenopus oocytes[9]
Ion Selectivity (Permeability Ratios) K+ (1.0) ≈ Rb+ (0.89) > Cs+ (0.021) > Na+ (0.003) ≈ Li+ (0.002)Bovine RPE[10]
K+ (1.0) ≈ Rb+ (0.89) > Cs+ (0.013) > Na+ (0.003) ≈ Li+ (0.001)Human Kir7.1 in Xenopus oocytes[10]
Ion Selectivity (Conductance Ratios) Rb+ (8.9) >> K+ (1.0) > Na+ (0.59) > Cs+ (0.23) > Li+ (0.08)Bovine RPE[10]
Rb+ (9.5) >> K+ (1.0) > Na+ (0.458) > Cs+ (0.331) > Li+ (0.139)Human Kir7.1 in Xenopus oocytes[10]
Blocker Sensitivity (IC50) Ba²⁺: ~1 mMToad RPE / Heterologous expression[1]
Cs⁺: ~10 mMHeterologous expression[1]
Resting Membrane Potential of RPE -74 mVHuman RPE[1]
Zero-Current Potential (5 mM [K+]o) -71 ± 2.1 mVHuman RPE[1]
Zero-Current Potential (1 mM [K+]o) -104 ± 3.2 mVHuman RPE[1]
Table 2: Regulation of Kir7.1 by pH
ConditionEffect on Kir7.1 ConductanceSystemReference
Extracellular Acidification (pH < 6.0) InhibitionHuman Kir7.1 in Xenopus oocytes[11]
Intracellular Acidification (pH 7.2 to 6.8) ActivationBovine RPE / Human Kir7.1 in Xenopus oocytes[1][12]
Strong Intracellular Acidification (pH < 6.8) InhibitionBovine RPE / Human Kir7.1 in Xenopus oocytes[1][12]
Intracellular Alkalinization InhibitionBovine RPE / Human Kir7.1 in Xenopus oocytes[1]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording from RPE Cells

This protocol is adapted from studies on freshly isolated rat and bovine RPE cells.[13][14]

1.1. Cell Isolation:

  • Enucleate eyes and dissect the posterior segment.
  • Separate the retina from the RPE-choroid-sclera complex.
  • Incubate the RPE-choroid complex in a dispase solution to loosen the RPE cells.
  • Gently triturate the tissue to release individual RPE cells.
  • Plate the isolated cells on glass coverslips for recording.

1.2. Solutions:

  • Bath Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Pipette Solution (in mM): 120 K-gluconate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 4 MgATP (pH adjusted to 7.2 with KOH).

1.3. Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with pipette solution.
  • Form a gigaohm seal with an isolated RPE cell.
  • Rupture the patch to achieve the whole-cell configuration.
  • Apply voltage-clamp protocols (e.g., voltage steps from -140 mV to +10 mV from a holding potential of -30 mV) to elicit and record Kir7.1 currents.[13]

Heterologous Expression and Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is based on studies expressing human Kir7.1 in Xenopus oocytes.[8][10]

2.1. cRNA Preparation:

  • Linearize the plasmid DNA containing the human KCNJ13 cDNA.
  • Synthesize capped cRNA using an in vitro transcription kit.
  • Purify and quantify the cRNA.

2.2. Oocyte Injection:

  • Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
  • Inject each oocyte with ~50 nL of cRNA solution (e.g., 0.1-1 ng/oocyte).
  • Incubate the injected oocytes for 1-4 days at 18°C in ND96 solution.

2.3. TEVC Recording:

  • Place an oocyte in the recording chamber and perfuse with the desired external solution.
  • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
  • Use a TEVC amplifier to clamp the membrane potential and record the resulting currents.
  • Apply voltage protocols to characterize the channel's properties.

Molecular Biology: Western Blotting for Kir7.1 Protein

This is a general protocol adaptable for RPE cell lysates based on standard procedures.[4][15][16]

3.1. Protein Extraction:

  • Harvest RPE cells and wash with ice-cold PBS.
  • Lyse the cells in RIPA buffer containing protease inhibitors.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  • Determine the protein concentration using a BCA or Bradford assay.

3.2. SDS-PAGE and Transfer:

  • Denature protein samples by boiling in Laemmli buffer.
  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3.3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against Kir7.1 overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The expected molecular weight for Kir7.1 is approximately 42 kDa, though it may run higher due to post-translational modifications.[16]

Generation of Kcnj13 Knockout Mice

This protocol is a summary of the strategy used to create conditional Kcnj13 knockout mice.[17][18][19]

4.1. Targeting Construct:

  • Design a targeting vector to introduce loxP sites flanking a critical exon (e.g., exon 2) of the Kcnj13 gene.
  • Include a selectable marker (e.g., neomycin resistance gene) flanked by FRT sites.

4.2. Embryonic Stem (ES) Cell Targeting:

  • Electroporate the targeting construct into ES cells.
  • Select for correctly targeted ES cell clones using antibiotic selection and PCR or Southern blot analysis.

4.3. Generation of Chimera and Germline Transmission:

  • Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.
  • Identify chimeric offspring and breed them to obtain germline transmission of the targeted allele.

4.4. Generation of Conditional Knockout:

  • Cross the mice carrying the floxed Kcnj13 allele with mice expressing Cre recombinase under the control of an RPE-specific promoter (e.g., VMD2-Cre) to achieve RPE-specific deletion of Kir7.1.[17][18]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Kir7_1_Function_in_RPE cluster_Subretinal_Space Subretinal Space cluster_RPE Retinal Pigment Epithelium (RPE) Photoreceptor Photoreceptor Outer Segment K_out K+ Photoreceptor->K_out Light-induced K+ efflux change NaK_ATPase Na+/K+-ATPase K_out->NaK_ATPase Kir7_1 Kir7.1 Kir7_1->K_out K+ Efflux (Recycling) NaK_ATPase->Photoreceptor Na+ Efflux K_in K+ NaK_ATPase->K_in K_in->Kir7_1 Na_in Na+ Na_in->NaK_ATPase

Caption: Functional coupling of Kir7.1 and Na+/K+-ATPase in the RPE.

Kir7_1_Regulation cluster_pH pH Modulation cluster_Hormonal Hormonal Regulation Kir7_1 Kir7.1 Activity pH_i_acid Intracellular Acidification (pH 7.2 -> 6.8) pH_i_acid->Kir7_1 Activates pH_i_strong_acid Strong Intracellular Acidification (pH < 6.8) pH_i_strong_acid->Kir7_1 Inhibits pH_i_alkaline Intracellular Alkalinization pH_i_alkaline->Kir7_1 Inhibits Progesterone Progesterone Progesterone->Kir7_1 Potentiates

Caption: Regulation of Kir7.1 channel activity by pH and progesterone.

Western_Blot_Workflow A 1. RPE Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-Kir7.1) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Analysis H->I

Caption: Experimental workflow for Western blot analysis of Kir7.1.

Conclusion and Future Directions

Kir7.1 is an indispensable ion channel for maintaining electrolyte homeostasis in the eye, directly impacting the health and function of the RPE and photoreceptors. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate roles of Kir7.1 in ocular physiology and pathology. Future research should focus on elucidating the complete signaling networks that regulate Kir7.1 expression and function, identifying novel pharmacological modulators of the channel, and exploring gene-based therapeutic strategies for Kir7.1-related channelopathies. A deeper understanding of these aspects holds significant promise for the development of targeted therapies to combat blindness associated with Kir7.1 dysfunction.

References

ML418: A Technical Guide to its Impact on Neurological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML418 has emerged as a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. Kir7.1 channels are expressed in the central nervous system and are pivotal in regulating neuronal excitability. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its demonstrated effects on neurological functions, and detailed protocols for key experimental assays. This document synthesizes the available quantitative data, experimental methodologies, and signaling pathway diagrams to serve as a valuable resource for researchers in neurology, pharmacology, and drug development. While the direct therapeutic impact of this compound on specific neurological disorders remains an active area of investigation, this guide consolidates the foundational knowledge required to explore its potential.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and regulating the excitability of neurons. Among these, Kir7.1, encoded by the KCNJ13 gene, has drawn significant attention due to its unique biophysical properties and its expression in key brain regions, including the hypothalamus. This compound is the first selective, sub-micromolar pore blocker of Kir7.1 channels, making it an invaluable pharmacological tool to probe the physiological and pathological roles of this channel. This guide details the technical aspects of this compound's interaction with Kir7.1 and its downstream consequences on neuronal function.

Mechanism of Action of this compound

This compound exerts its effects by directly blocking the pore of the Kir7.1 channel. This inhibition is dose-dependent and highly selective for Kir7.1 over other Kir channel subtypes.

Quantitative Data on this compound Potency and Selectivity

The following table summarizes the inhibitory potency of this compound against Kir7.1 and its selectivity against other Kir channels.

ChannelIC50 (µM)Fold Selectivity vs. Kir7.1Reference
Kir7.1 0.31 - [1]
Kir1.1>30>97[1]
Kir2.1>30>97[1]
Kir2.2>30>97[1]
Kir2.3>30>97[1]
Kir3.1/3.2>30>97[1]
Kir4.1>30>97[1]
Kir6.2/SUR11.9~6[1]
Signaling Pathway of this compound Action

This compound's primary mechanism is the physical occlusion of the Kir7.1 channel pore. This leads to a reduction in potassium ion efflux, causing membrane depolarization and an increase in neuronal excitability. A key signaling pathway influenced by Kir7.1 and therefore by this compound is the melanocortin pathway, which is critical for energy homeostasis.

ML418_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 blocks K_efflux K+ Efflux Kir71->K_efflux facilitates Depolarization Membrane Depolarization K_efflux->Depolarization reduction leads to Neuronal_Excitability Increased Neuronal Excitability Depolarization->Neuronal_Excitability results in MC4R MC4R MC4R->Kir71 inhibits (G-protein independent) alphaMSH α-MSH alphaMSH->MC4R activates AgRP AgRP AgRP->MC4R inhibits

Caption: Signaling pathway of this compound action on the Kir7.1 channel and its interplay with the melanocortin-4 receptor (MC4R).

Impact of this compound on Neurological Function: In Vivo Evidence

While the therapeutic potential of this compound in specific neurological disorders is still under-explored, a key study has demonstrated its significant impact on feeding behavior, a process regulated by the central nervous system.

Quantitative Data from In Vivo Feeding Study

A study in diet-induced obese (DIO) mice showed that central administration of this compound led to a significant reduction in food intake and body weight.

Treatment GroupChange in Food Intake (24h)Change in Body Weight (24h)Reference
Vehicle--[2]
This compound (intracerebroventricular) Significant reduction Significant reduction [2]

These effects were absent in mice with a specific deletion of the Kir7.1 gene in MC4R-expressing neurons, confirming the target engagement of this compound in vivo.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording Kir7.1 currents from a stable Chinese Hamster Ovary (CHO) cell line expressing the channel (CHO-Kir7.1).

Experimental Workflow:

Electrophysiology_Workflow A Cell Culture: CHO-Kir7.1 cells D Establish Whole-Cell Configuration A->D B Prepare Solutions: External and Internal B->D C Pull Pipettes: Borosilicate glass (3-5 MΩ) C->D E Apply Voltage-Ramp Protocol (-120mV to +60mV) D->E F Bath apply this compound (cumulative concentrations) E->F G Record Kir7.1 Current Inhibition F->G H Data Analysis: IC50 determination G->H

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess this compound's effect on Kir7.1 currents.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na₂-GTP (pH 7.2 with KOH).

Procedure:

  • Culture CHO-Kir7.1 cells on glass coverslips.

  • Prepare external and internal solutions as described above.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Under microscopic guidance, approach a cell with the recording pipette and apply gentle suction to form a gigaohm seal.

  • Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.

  • Apply a voltage-ramp protocol from -120 mV to +60 mV to elicit Kir7.1 currents.

  • After obtaining a stable baseline recording, apply this compound to the bath in cumulatively increasing concentrations.

  • Record the inhibition of the Kir7.1 current at each concentration.

  • Analyze the dose-response data to determine the IC50 value for this compound.

Thallium Flux Assay

This high-throughput assay measures the activity of Kir7.1 channels by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, using a Tl⁺-sensitive fluorescent dye.

Experimental Workflow:

Thallium_Flux_Workflow A Plate Cells: CHO-Kir7.1 cells in 384-well plates B Load Cells with Thallium-sensitive Dye A->B C Incubate with this compound or Vehicle B->C D Add Thallium/Potassium Stimulus Buffer C->D E Measure Fluorescence on a Plate Reader D->E F Data Analysis: Calculate % Inhibition E->F

Caption: Workflow for the thallium flux assay to screen for inhibitors of Kir7.1.

Reagents:

  • CHO-Kir7.1 cells

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Stimulus Buffer containing Thallium Sulfate (Tl₂SO₄) and Potassium Sulfate (K₂SO₄)

  • This compound

Procedure:

  • Plate CHO-Kir7.1 cells in 384-well black-walled, clear-bottom plates and culture overnight.

  • Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • After the loading period, wash the cells with the assay buffer.

  • Add this compound at various concentrations (or vehicle control) to the wells and incubate for a predetermined time.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add the stimulus buffer containing thallium and potassium to all wells.

  • Immediately begin kinetic fluorescence readings to measure the influx of thallium.

  • Calculate the percentage of inhibition of the thallium flux by this compound relative to the vehicle control.

In Vivo Mouse Feeding Behavior Study

This protocol describes the procedure to assess the effect of centrally administered this compound on the feeding behavior of diet-induced obese (DIO) mice.

Experimental Workflow:

Feeding_Study_Workflow A Induce Obesity in Mice: High-fat diet (e.g., 60% kcal from fat) B Surgical Implantation: Intracerebroventricular (ICV) cannula A->B C Acclimatize Mice to Individual Housing and Monitoring Equipment B->C D Administer this compound or Vehicle via ICV Cannula C->D E Monitor Food Intake and Body Weight (e.g., over 24-72 hours) D->E F Data Analysis: Compare treatment vs. vehicle groups E->F

Caption: Workflow for the in vivo mouse feeding behavior study.

Animals and Housing:

  • Male C57BL/6J mice, aged 6-8 weeks at the start of the diet.

  • Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.

  • House mice individually in a temperature- and light-controlled environment (12:12h light-dark cycle).

Procedure:

  • Surgically implant an intracerebroventricular (ICV) cannula into the lateral ventricle of the DIO mice. Allow for a recovery period of at least one week.

  • Acclimatize the mice to single housing and the food intake monitoring system.

  • On the day of the experiment, at the onset of the dark cycle, administer this compound (e.g., 1-10 nmol in artificial cerebrospinal fluid) or vehicle via the ICV cannula.

  • Immediately return the mice to their home cages with pre-weighed food.

  • Monitor cumulative food intake and body weight at regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours) post-injection.

  • Analyze the data to compare the effects of this compound treatment with the vehicle control group.

Conclusion and Future Directions

This compound is a powerful and selective tool for investigating the roles of the Kir7.1 channel in the nervous system. Its ability to modulate neuronal excitability, particularly within the context of the melanocortin signaling pathway, has been clearly demonstrated. The in vivo effects of this compound on feeding behavior underscore the potential for targeting Kir7.1 to influence complex physiological processes regulated by the brain.

However, the direct impact of this compound on specific neurological disorders remains a largely unexplored frontier. Future research should focus on evaluating the efficacy of this compound in validated animal models of conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Such studies, guided by the methodologies outlined in this guide, will be critical in determining the therapeutic potential of targeting the Kir7.1 channel for the treatment of neurological diseases.

References

ML418: A Technical Guide to its Applications in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML418, a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, presents a novel pharmacological tool for the investigation of cardiovascular physiology and pathophysiology. While the role of Kir7.1 channels in the cardiovascular system is an emerging field of study, their established functions in other tissues—regulating membrane potential and cellular excitability—suggest significant potential for impact on cardiac electrophysiology, vascular tone, and pathological conditions such as cardiac hypertrophy and heart failure. This technical guide provides a comprehensive overview of the current understanding of Kir7.1 in the cardiovascular context, details the pharmacological properties of this compound, and proposes in-depth experimental protocols and potential signaling pathways for investigation. The aim is to equip researchers with the foundational knowledge and practical frameworks to explore the therapeutic and research applications of this compound in cardiovascular disease.

Introduction to this compound and the Kir7.1 Channel

This compound is a sub-micromolar pore blocker of the Kir7.1 potassium channel, encoded by the KCNJ13 gene.[1][2] It offers a high degree of selectivity for Kir7.1 over other Kir channel subtypes, making it a valuable tool for dissecting the specific physiological roles of this channel.[1][2] Kir7.1 channels are known to be expressed in various tissues, including the brain, eye, and uterus, where they play critical roles in maintaining cellular homeostasis.[1] Emerging evidence suggests the presence and functional importance of Kir7.1 in the cardiovascular system, including the heart and vascular smooth muscle, opening new avenues for research and therapeutic development.[3]

Pharmacological and Physicochemical Properties of this compound

A clear understanding of this compound's properties is essential for designing robust experimental protocols. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Mechanism of Action Pore blocker of Kir7.1 potassium channels[1]
IC50 for Kir7.1 310 nM[1][2]
Selectivity >17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1[1]
In vivo Pharmacokinetics (Mouse, 30 mg/kg IP) Cmax = 0.20 µM, Tmax = 3 hours[1]
CNS Distribution (Mouse) Brain:plasma Kp of 10.9[1]

Potential Cardiovascular Applications of this compound

The functional role of Kir7.1 in the cardiovascular system is not yet fully elucidated. However, based on the known functions of other inwardly rectifying potassium channels in cardiovascular cells, several key areas of investigation for this compound emerge.

Cardiac Electrophysiology and Arrhythmias

Inwardly rectifying potassium currents play a crucial role in setting the resting membrane potential and shaping the repolarization phase of the cardiac action potential.[4] Abnormalities in these currents can lead to cardiac arrhythmias. While the specific contribution of Kir7.1 to the cardiac action potential is not well-defined, its inhibition by this compound could potentially modulate cardiomyocyte excitability.

  • Hypothesis: Inhibition of Kir7.1 by this compound will depolarize the resting membrane potential of cardiomyocytes and prolong the action potential duration, potentially influencing susceptibility to arrhythmias.

Vascular Tone and Blood Pressure Regulation

The contractility of vascular smooth muscle cells (VSMCs) is a key determinant of vascular tone and blood pressure. Potassium channels in VSMCs contribute to the regulation of membrane potential, which in turn governs the activity of voltage-gated calcium channels and intracellular calcium concentration. While one study using knockout mice suggested a limited role for Kir7.1 in the regulation of mesenteric and renal arterial tone, its role in other vascular beds and the direct pharmacological effect of this compound remain to be thoroughly investigated.

  • Hypothesis: By inhibiting Kir7.1, this compound may cause depolarization of vascular smooth muscle cells, leading to calcium influx and vasoconstriction. Alternatively, its effects on endothelial cell signaling could lead to vasodilation.

Cardiac Hypertrophy and Heart Failure

Cardiac hypertrophy, an adaptive response of the heart to increased workload, can become maladaptive and progress to heart failure. Alterations in ion channel expression and function are known to occur during cardiac remodeling. Investigating the role of Kir7.1 in this process could reveal new therapeutic targets.

  • Hypothesis: Kir7.1 expression or function is altered in hypertrophic cardiomyocytes, and modulation of Kir7.1 activity with this compound could influence the development or progression of cardiac hypertrophy.

Proposed Experimental Protocols

To investigate the hypotheses outlined above, the following detailed experimental protocols are proposed for researchers utilizing this compound.

Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

Objective: To determine the effect of this compound on the action potential and specific ion currents in isolated adult ventricular cardiomyocytes.

Methodology:

  • Cell Isolation: Isolate ventricular cardiomyocytes from adult rats or mice using enzymatic digestion with collagenase and protease.

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

    • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with internal solution.

    • Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH).

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Action Potential Recording (Current-Clamp):

    • Record action potentials at a stimulation frequency of 1 Hz.

    • Measure resting membrane potential (RMP), action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀), and action potential amplitude.

    • After establishing a baseline, perfuse the cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Data Analysis: Analyze changes in action potential parameters in the presence of this compound compared to baseline.

G cluster_workflow Patch-Clamp Workflow for this compound start Isolate Cardiomyocytes patch Establish Whole-Cell Patch Clamp start->patch baseline Record Baseline Action Potentials (1 Hz) patch->baseline This compound Perfuse with this compound (Concentration Curve) baseline->this compound record Record Action Potentials with this compound This compound->record analysis Analyze Changes in APD, RMP record->analysis

Figure 1: Experimental workflow for patch-clamp analysis of this compound effects on cardiomyocytes.
Vascular Reactivity Studies in Isolated Arterial Rings

Objective: To assess the effect of this compound on the contractility of isolated arterial segments.

Methodology:

  • Vessel Preparation: Isolate segments of mesenteric arteries or aortas from rats or mice and mount them in a wire myograph system.

  • Experimental Setup:

    • Maintain vessels in Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.

    • Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose.

  • Contraction and Relaxation Studies:

    • Induce a submaximal contraction with phenylephrine (B352888) (e.g., 1 µM) or high potassium (e.g., 60 mM KCl).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10 nM to 10 µM) to assess for vasodilation.

    • To assess for vasoconstrictor effects, add cumulative concentrations of this compound to resting arterial rings.

  • Data Analysis: Express changes in tension as a percentage of the initial contraction or as absolute force development.

Proposed Signaling Pathways for Investigation

The precise signaling cascades modulated by Kir7.1 in cardiovascular cells are a key area for future research. Below are hypothetical pathways that could be investigated using this compound.

Kir7.1 and Calcium Signaling in Vascular Smooth Muscle

Inhibition of Kir7.1 by this compound is hypothesized to cause membrane depolarization in VSMCs. This depolarization would activate L-type voltage-gated calcium channels (VGCCs), leading to an influx of extracellular calcium. The rise in intracellular calcium would then bind to calmodulin, activating myosin light chain kinase (MLCK) and resulting in smooth muscle contraction.

G This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits Depolarization Membrane Depolarization Kir71->Depolarization Leads to VGCC L-type Ca2+ Channel Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates CaM Calmodulin Activation Ca_influx->CaM MLCK MLCK Activation CaM->MLCK Contraction Vasoconstriction MLCK->Contraction

Figure 2: Proposed signaling pathway for this compound-induced vasoconstriction.
Kir7.1 in Cardiac Hypertrophy Signaling

In cardiomyocytes, hypertrophic stimuli often activate Gq-protein coupled receptors (Gq-GPCRs), leading to the activation of signaling pathways involving protein kinase C (PKC) and calcineurin. The potential interplay between Kir7.1 and these pathways is unknown. This compound could be used to probe whether Kir7.1 activity modulates the downstream effects of Gq-GPCR activation, such as the activation of pro-hypertrophic transcription factors like NFAT.

G Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Angiotensin II) Gq_GPCR Gq-GPCR Hypertrophic_Stimuli->Gq_GPCR PLC PLC Activation Gq_GPCR->PLC PKC PKC Activation PLC->PKC Calcineurin Calcineurin Activation PLC->Calcineurin Gene_Expression Hypertrophic Gene Expression PKC->Gene_Expression NFAT NFAT Activation Calcineurin->NFAT NFAT->Gene_Expression This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits Kir71->Gq_GPCR Modulates?

Figure 3: Potential interplay of Kir7.1 with cardiac hypertrophy signaling pathways.

Conclusion and Future Directions

This compound represents a powerful and selective tool to unlock the currently underexplored role of the Kir7.1 potassium channel in the cardiovascular system. The proposed research applications in cardiac electrophysiology, vascular tone regulation, and pathological remodeling provide a roadmap for future investigations. Elucidating the precise functions of Kir7.1 and the cardiovascular effects of its inhibition by this compound could not only enhance our fundamental understanding of cardiovascular physiology but also pave the way for the development of novel therapeutic strategies for a range of cardiovascular diseases. Further studies are warranted to validate the proposed hypotheses and to explore the full potential of this compound as a research tool and a potential therapeutic lead.

References

ML418: A Technical Guide for Endocrine System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene.[1][2][3] This channel is a key regulator of cellular excitability and ion homeostasis in various tissues, including those integral to the endocrine system. Notably, Kir7.1 is expressed in the brain, thyroid gland, kidney, and uterus.[1][4] Its role in the central regulation of energy homeostasis through the melanocortin signaling pathway makes this compound a valuable tool for investigating metabolic and endocrine disorders.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in endocrine system studies.

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 channel.[1][2][3] By inhibiting the outward flow of potassium ions, this compound leads to membrane depolarization. In neurons of the paraventricular nucleus (PVN) of the hypothalamus, this depolarization increases neuronal firing.[1] This is particularly relevant to the melanocortin system, where the activity of pro-opiomelanocortin (POMC) neurons is crucial for regulating energy balance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on published in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. Kir7.1Assay TypeReference
Kir7.1 310 - Thallium Flux & Electrophysiology [1][2][3]
Kir1.1>10,000>32-foldThallium Flux[1]
Kir2.1>30,000>97-foldThallium Flux[1]
Kir2.2>30,000>97-foldThallium Flux[1]
Kir2.3>30,000>97-foldThallium Flux[1]
Kir3.1/3.2>30,000>97-foldThallium Flux[1]
Kir4.1>30,000>97-foldThallium Flux[1]
Kir6.2/SUR1~300~1-foldThallium Flux[1][2]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

ParameterValueDosingRoute of AdministrationReference
Cmax0.20 µM30 mg/kgIntraperitoneal (IP)[1][3]
Tmax3 hours30 mg/kgIntraperitoneal (IP)[1][3]
Brain/Plasma Kp10.930 mg/kgIntraperitoneal (IP)[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving this compound and representative experimental workflows.

ML418_Melanocortin_Pathway cluster_neuron POMC Neuron cluster_effects Physiological Effects MC4R MC4R Kir71 Kir7.1 Channel MC4R->Kir71 Inhibits Depolarization Membrane Depolarization Kir71->Depolarization Inhibition leads to Firing Increased Neuronal Firing Depolarization->Firing AlphaMSH_Release α-MSH Release Firing->AlphaMSH_Release Energy_Expenditure Increased Energy Expenditure AlphaMSH_Release->Energy_Expenditure Food_Intake Decreased Food Intake AlphaMSH_Release->Food_Intake This compound This compound This compound->Kir71 Inhibits Leptin Leptin Leptin->MC4R Activates

Figure 1: this compound Action in the Melanocortin Signaling Pathway.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice) Group_Assignment Random Group Assignment (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment ML418_Admin This compound Administration (e.g., 30 mg/kg IP) Group_Assignment->ML418_Admin Metabolic_Cages Indirect Calorimetry (Energy Expenditure) ML418_Admin->Metabolic_Cages Food_Intake Daily Food Intake Measurement ML418_Admin->Food_Intake Body_Weight Regular Body Weight Measurement ML418_Admin->Body_Weight Hormone_Assay Hormone Level Analysis (e.g., α-MSH, Corticosterone) ML418_Admin->Hormone_Assay Data_Analysis Statistical Analysis of Metabolic Data Metabolic_Cages->Data_Analysis Food_Intake->Data_Analysis Body_Weight->Data_Analysis

Figure 2: Experimental Workflow for In Vivo Metabolic Studies with this compound.

Mechanism_Logic This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Blocks K_Efflux Potassium Efflux Kir71->K_Efflux Mediates Membrane_Potential Membrane Hyperpolarization K_Efflux->Membrane_Potential Maintains Neuronal_Activity Decreased Neuronal Excitability Membrane_Potential->Neuronal_Activity Leads to Hormone_Secretion Modulated Hormone Secretion Neuronal_Activity->Hormone_Secretion Regulates

Figure 3: Logical Flow of this compound's Mechanism of Action.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on various aspects of the endocrine system. These protocols are based on standard methodologies and the known properties of this compound.

Protocol 1: Electrophysiological Recording of POMC Neuron Activity

Objective: To determine the effect of this compound on the firing rate of hypothalamic POMC neurons.

Materials:

  • Male Pomc-EGFP mice (8-12 weeks old)

  • Slicing solution (e.g., ice-cold, oxygenated NMDG-based aCSF)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp electrophysiology rig with infrared differential interference contrast (IR-DIC) microscopy

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution.

  • Rapidly dissect the brain and prepare 250-µm thick coronal hypothalamic slices using a vibratome.

  • Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

  • Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Identify POMC neurons in the arcuate nucleus by their EGFP fluorescence.

  • Perform whole-cell current-clamp recordings from identified POMC neurons.

  • After establishing a stable baseline recording of spontaneous firing for 5-10 minutes, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1 µM).

  • Record the firing rate for at least 10-15 minutes in the presence of this compound.

  • Perform a washout with aCSF and record for another 10-15 minutes to assess reversibility.

  • Analyze the data by comparing the firing frequency before, during, and after this compound application.

Protocol 2: In Vitro Calcium Imaging in Endocrine Cells

Objective: To measure changes in intracellular calcium concentration ([Ca2+]) in response to this compound in endocrine cell lines (e.g., thyroid follicular cells, pituitary cells).

Materials:

  • Endocrine cell line expressing Kir7.1 (e.g., FRT rat thyroid cells)

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence microscopy imaging system

Procedure:

  • Plate cells on glass-bottom dishes and grow to 70-80% confluency.

  • Load cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes.

  • Mount the dish on the microscope stage and continuously perfuse with HBSS.

  • Acquire baseline fluorescence images for 2-5 minutes.

  • Switch the perfusion to HBSS containing this compound at the desired concentration (e.g., 1-10 µM).

  • Record fluorescence changes for 5-10 minutes.

  • As a positive control, apply a depolarizing stimulus (e.g., high potassium solution) at the end of the experiment.

  • Analyze the data by calculating the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence relative to baseline (for Fluo-4) to determine changes in intracellular [Ca2+].

Protocol 3: In Vivo Assessment of Energy Expenditure and Food Intake

Objective: To evaluate the effect of this compound on whole-body metabolism in a rodent model.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Indirect calorimetry system (e.g., CLAMS)

  • This compound solution for injection (e.g., dissolved in a vehicle of saline with 5% DMSO and 10% Tween 80)

  • Standard chow diet

Procedure:

  • Acclimatize mice to single housing in the metabolic cages for at least 48 hours.

  • Record baseline energy expenditure (VO2 and VCO2), respiratory exchange ratio (RER), and physical activity for 24-48 hours.

  • Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection at the beginning of the dark cycle.

  • Continue to monitor metabolic parameters for at least 24 hours post-injection.

  • Measure food and water intake daily.

  • Monitor body weight daily.

  • Analyze the data by comparing the changes in energy expenditure, RER, activity, food intake, and body weight between the this compound-treated and vehicle-treated groups.

Protocol 4: Hormone Immunoassay

Objective: To quantify the levels of specific hormones in plasma or cell culture media following this compound treatment.

Materials:

  • Plasma samples from in vivo studies or conditioned media from in vitro experiments

  • Commercially available ELISA or radioimmunoassay (RIA) kits for the hormones of interest (e.g., α-MSH, ACTH, corticosterone, T3, T4)

  • Microplate reader or gamma counter

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Procedure:

  • Collect blood samples from animals at specified time points after this compound or vehicle administration. For in vitro studies, collect the cell culture supernatant.

  • Process the samples according to the requirements of the chosen immunoassay kit (e.g., centrifugation to obtain plasma, addition of protease inhibitors).

  • Perform the ELISA or RIA according to the manufacturer's instructions. This typically involves:

    • Preparation of a standard curve using known concentrations of the hormone.

    • Incubation of samples and standards in antibody-coated plates or tubes.

    • Addition of enzyme-conjugated secondary antibodies or radiolabeled tracers.

    • Washing steps to remove unbound reagents.

    • Addition of a substrate for color development (ELISA) or measurement of radioactivity (RIA).

  • Read the absorbance on a microplate reader or counts on a gamma counter.

  • Calculate the hormone concentrations in the samples by interpolating from the standard curve.

  • Compare the hormone levels between the this compound-treated and control groups using appropriate statistical tests.

Conclusion

This compound is a powerful and selective tool for probing the function of the Kir7.1 potassium channel in the endocrine system. Its established role in melanocortin signaling provides a solid foundation for its use in metabolic research. The detailed protocols provided in this guide offer a framework for researchers to investigate the broader implications of Kir7.1 modulation by this compound in various endocrine tissues and processes. Further studies utilizing this compound are poised to enhance our understanding of endocrine physiology and may pave the way for novel therapeutic strategies for metabolic and hormonal disorders.

References

ML418: A Technical Guide to a Selective Kir7.1 Potassium Channel Blocker for Physiological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular electrophysiology, inward rectifier potassium (Kir) channels play a pivotal role in maintaining cellular excitability, ion homeostasis, and a variety of physiological processes. Among these, the Kir7.1 channel, encoded by the KCNJ13 gene, has emerged as a critical regulator in diverse tissues, including the brain, eye, and uterus. The study of Kir7.1 has been significantly advanced by the development of selective pharmacological tools. This technical guide focuses on ML418, the first selective, sub-micromolar pore blocker of Kir7.1 potassium channels, providing an in-depth resource for its use in investigating potassium channel physiology. While this compound is a powerful tool for studying Kir7.1, it is important to note its high selectivity over other Kir channels, such as Kir2.1, making it unsuitable for direct studies of those channels but excellent for isolating the function of Kir7.1.

Mechanism of Action and Chemical Properties

This compound acts as a pore blocker of the Kir7.1 channel.[1][2] Its mechanism of action involves direct interaction with specific amino acid residues lining the channel's pore, thereby physically occluding the passage of potassium ions. Site-directed mutagenesis studies have identified Glutamate 149 and Alanine 150 as essential for the binding and inhibitory activity of this compound.[1][2]

This compound was developed through lead optimization of a parent compound, VU714, identified in a high-throughput screen.[1] The chemical synthesis of this compound has been described in the supplementary information of the primary publication detailing its discovery.[3]

Data Presentation: Potency and Selectivity of this compound

This compound exhibits sub-micromolar potency for Kir7.1 and a favorable selectivity profile against other Kir channel isoforms. The following table summarizes the inhibitory concentrations (IC50) of this compound for various Kir channels, highlighting its utility as a selective tool for Kir7.1.

Potassium ChannelIC50 (µM)
Kir7.1 0.31 [2][4]
Kir1.1 (ROMK)>30[5]
Kir2.1>30[5]
Kir2.2>30[5]
Kir2.3>30[5]
Kir3.1/3.2>30[5]
Kir4.1>30[5]
Kir6.2/SUR11.9[4]

Signaling Pathways and Physiological Roles of Kir7.1

This compound serves as an invaluable tool to dissect the physiological roles of Kir7.1 in various signaling pathways.

Melanocortin Signaling in Energy Homeostasis

In the hypothalamus, Kir7.1 is a key downstream effector of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) crucial for regulating energy homeostasis.[6][7] Activation of MC4R by its agonist, α-melanocyte-stimulating hormone (α-MSH), leads to the inhibition of Kir7.1 activity in a G-protein-independent manner.[1][8] This inhibition results in neuronal depolarization and increased firing rate, contributing to the anorexigenic (appetite-suppressing) effects of MC4R signaling. Conversely, the antagonist Agouti-related peptide (AgRP) promotes the open state of Kir7.1, leading to hyperpolarization and increased food intake.[7] this compound can be used to mimic the effect of MC4R activation by directly blocking Kir7.1, thereby helping to elucidate the role of this channel in metabolic regulation.[9]

Melanocortin_Signaling cluster_neuron Hypothalamic Neuron MC4R MC4R Kir71 Kir7.1 Channel MC4R->Kir71 Inhibits (G-protein independent) Depolarization Neuronal Depolarization Kir71->Depolarization Inhibition leads to This compound This compound This compound->Kir71 Blocks IncreasedFiring Increased Neuronal Firing Depolarization->IncreasedFiring Anorexia Suppressed Appetite IncreasedFiring->Anorexia aMSH α-MSH aMSH->MC4R Activates

Figure 1: this compound in the Melanocortin Signaling Pathway.

Uterine Muscle Contractility

Kir7.1 plays a crucial role in regulating uterine myocyte excitability and contractility during pregnancy.[10][11][12] The channel's activity leads to hyperpolarization of the myometrial cells, promoting a state of quiescence necessary for fetal development.[13] A decrease in Kir7.1 expression or function is associated with the transition to a contractile state required for labor.[12] By blocking Kir7.1, this compound can be used to induce uterine contractions, making it a valuable tool for studying the mechanisms of parturition and for the potential development of novel uterotonic agents.[10]

Uterine_Contractility cluster_myocyte Uterine Myocyte Kir71 Kir7.1 Channel Hyperpolarization Membrane Hyperpolarization Kir71->Hyperpolarization Promotes Depolarization Membrane Depolarization Kir71->Depolarization Blockade leads to This compound This compound This compound->Kir71 Blocks Quiescence Uterine Quiescence Hyperpolarization->Quiescence Leads to Contraction Uterine Contraction Depolarization->Contraction Initiates RPE_Homeostasis cluster_rpe Retinal Pigment Epithelium (RPE) Kir71 Apical Kir7.1 Channel K_Homeostasis Subretinal K+ Homeostasis Kir71->K_Homeostasis Maintains Dysfunction RPE Dysfunction & Vision Loss Kir71->Dysfunction Blockade leads to This compound This compound This compound->Kir71 Blocks Photoreceptor_Function Photoreceptor Function K_Homeostasis->Photoreceptor_Function Supports Discovery_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification (VU714) HTS->Hit_ID Lead_Op Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Op ML418_Syn Synthesis of this compound Lead_Op->ML418_Syn Potency_Selectivity Potency & Selectivity Profiling (Thallium Flux & Patch Clamp) ML418_Syn->Potency_Selectivity In_Vivo In Vivo Pharmacokinetic & Efficacy Studies Potency_Selectivity->In_Vivo Research_Workflow Hypothesis Formulate Hypothesis (Role of Kir7.1 in a physiological process) Model_Selection Select Appropriate Model System (e.g., cell line, primary cells, animal model) Hypothesis->Model_Selection Experiment_Design Design Experiment (e.g., electrophysiology, functional assay) Model_Selection->Experiment_Design ML418_Application Apply this compound to Block Kir7.1 Experiment_Design->ML418_Application Data_Collection Collect Data (e.g., current recordings, physiological response) ML418_Application->Data_Collection Analysis_Interpretation Analyze and Interpret Results Data_Collection->Analysis_Interpretation

References

chemical structure and properties of ML418

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of ML418, a potent and selective small-molecule inhibitor of the Kir7.1 potassium channel. The information is compiled for professionals engaged in neurological, cardiovascular, and metabolic disease research, as well as drug discovery and development.

Core Chemical Identity and Physicochemical Properties

This compound is a novel chemical probe developed through medicinal chemistry optimization of a high-throughput screening hit.[1][2][3] It is recognized as the first selective, sub-micromolar pore blocker of the Kir7.1 potassium channel.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate
CAS Number 1928763-08-9[4][5]
Molecular Formula C₁₉H₂₄ClN₃O₃[6]
Molecular Weight 377.87 g/mol [6]
SMILES O=C(NC1CCN(CC1)CC2=CC(Cl)=C3C=CC=NC3=C2O)OC(C)C[5]
InChI Key CWIXCQOSULUGBT-UHFFFAOYSA-N[5]
Purity ≥98% (by HPLC)[6]
Solubility Soluble to 20 mM in DMSO; Slightly soluble (0.1-1 mg/ml) in DMSO and Ethanol[5]
Storage Store at -20°C[5]

Mechanism of Action and Target Engagement

This compound functions as a direct pore blocker of the Kir7.1 (inwardly rectifying potassium channel 7.1, encoded by the KCNJ13 gene).[1][7] Kir channels are crucial for maintaining cellular membrane potential and are involved in a wide array of physiological processes.[1]

The inhibitory action of this compound is mediated by its interaction with specific amino acid residues lining the ion conduction pathway of the Kir7.1 channel.[1] Site-directed mutagenesis studies have pinpointed Glutamate 149 (E149) and Alanine 150 (A150) as essential for its blocking activity.[1][2][3] The molecule is thought to create a steric occlusion just below the channel's selectivity filter, thereby preventing the flux of potassium ions.[1]

cluster_channel Kir7.1 Channel Pore ion K+ Ion pore Conduction Pathway ion->pore Normal Flow residues E149 & A150 Residues This compound This compound block Steric Blockade This compound->block Binds to block->ion Inhibits Flow block->pore Obstructs

This compound directly blocks the Kir7.1 channel pore.

Pharmacological and Pharmacokinetic Profile

This compound exhibits sub-micromolar potency for Kir7.1 and favorable selectivity against a panel of other Kir channels, with the notable exception of Kir6.2/SUR1.[1][2] Its pharmacokinetic properties have been evaluated in mice, demonstrating good central nervous system (CNS) penetration.[1][2][4]

Table 2: In Vitro Potency and Selectivity of this compound

Target ChannelIC₅₀ (µM)Assay TypeReference
Kir7.1 0.31 Thallium Flux / Electrophysiology[1][4][5]
Kir6.2/SUR11.9Thallium Flux[4][5]
Kir1.1>30 (>17-fold selective)Thallium Flux[1][5]
Kir2.1>30 (>17-fold selective)Thallium Flux[1][5]
Kir2.2>17-fold selectiveThallium Flux[1]
Kir2.3>17-fold selectiveThallium Flux[1]
Kir3.1/3.2>17-fold selectiveThallium Flux[1]
Kir4.1>30 (>17-fold selective)Thallium Flux[1][5]

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditionsReference
Dose 30 mg/kgIntraperitoneal (i.p.)[1][2][4]
Cₘₐₓ 0.20 µMPlasma[1][2][4]
Tₘₐₓ 3 hoursPlasma[1][2][4]
CNS Penetration (Kₚ) 10.9Brain:Plasma Ratio[1][2][4]

Role in Signaling Pathways: The Melanocortin System

The Kir7.1 channel is a key downstream effector in the melanocortin signaling pathway within the brain, particularly involving the Melanocortin 4 Receptor (MC4R).[1][2] This pathway is a critical regulator of energy homeostasis and food intake. Agonist binding to MC4R leads to the inhibition of Kir7.1 activity. This reduces potassium efflux, causing membrane depolarization and an increase in neuronal firing. By blocking Kir7.1, this compound can mimic the effect of MC4R activation, leading to increased neuronal excitability.

cluster_pathway Melanocortin Signaling Pathway mc4r_agonist MC4R Agonist (e.g., α-MSH) mc4r MC4R Receptor mc4r_agonist->mc4r Binds kir71 Kir7.1 Channel mc4r->kir71 Inhibits depolarization Membrane Depolarization kir71->depolarization Leads to (via reduced K+ efflux) This compound This compound This compound->kir71 Inhibits (Blocks Pore) firing Increased Neuronal Firing depolarization->firing

This compound mimics MC4R agonism by directly inhibiting Kir7.1.

Key Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

A. Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay was the primary method used to screen for and characterize inhibitors of Kir7.1.[1][2] It serves as a surrogate for measuring potassium ion movement.

  • Principle: Cells expressing the Kir7.1 channel are loaded with a thallium-sensitive fluorescent dye. Thallium (Tl⁺) ions can pass through potassium channels. Upon entering the cell, Tl⁺ binds to the dye, causing an increase in fluorescence. Channel inhibitors block the entry of Tl⁺, resulting in a reduced fluorescence signal.

  • Methodology:

    • HEK293 cells stably expressing the Kir7.1 channel are plated in multi-well plates.

    • Cells are loaded with a Tl⁺-sensitive fluorescent dye.

    • Compound libraries (including this compound) are added to the wells and incubated.

    • A stimulus buffer containing Tl⁺ is added.

    • The change in fluorescence intensity over time is measured using a plate reader.

    • The concentration-response data is used to calculate IC₅₀ values.[1][8]

B. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct, high-fidelity measurement of ion channel activity and was used to confirm the inhibitory effects of this compound.[1]

  • Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell expressing Kir7.1. The membrane patch under the pipette tip is ruptured, allowing direct electrical access to the cell's interior. The voltage across the cell membrane is clamped at a set value, and the resulting current (ion flow through channels) is measured.

  • Methodology:

    • A single cell expressing Kir7.1 is identified under a microscope.

    • A micropipette electrode is used to form a high-resistance "giga-seal" with the cell membrane.

    • The cell membrane is ruptured to achieve the "whole-cell" configuration.

    • The membrane potential is held at a negative voltage (e.g., -120 mV) to measure inward rectifying currents.

    • A baseline Kir7.1 current is established.

    • This compound is applied to the cell via the bath solution at increasing concentrations.

    • The dose-dependent reduction in current is recorded and used to determine the IC₅₀.[1][8]

cluster_workflow This compound Characterization Workflow hts High-Throughput Screen (Thallium Flux Assay) hit_id Hit Identification (VU714) hts->hit_id lead_op Lead Optimization (Medicinal Chemistry) hit_id->lead_op ml418_dev This compound Development lead_op->ml418_dev ephys Electrophysiology (Patch-Clamp) ml418_dev->ephys Confirmation selectivity Selectivity Profiling (Kir Channel Panel) ml418_dev->selectivity Characterization pk_studies In Vivo PK Studies (Mice) ephys->pk_studies selectivity->pk_studies tool_compound Validated Tool Compound pk_studies->tool_compound

Experimental workflow for the development of this compound.

References

In-depth Technical Guide: ML418 Inhibition of the Kir7.1 Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of ML418 on the inwardly rectifying potassium channel Kir7.1 (KCNJ13). It details the quantitative aspects of this inhibition, the experimental protocols for its characterization, and the relevant signaling pathways, making it an essential resource for researchers in pharmacology and drug discovery.

Quantitative Analysis of this compound Inhibition

This compound is a potent and selective inhibitor of the Kir7.1 potassium channel. Its inhibitory activity has been quantified using various biophysical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: IC50 Value of this compound for Kir7.1 Inhibition
CompoundTargetIC50 (nM)Assay TypeReference
This compoundKir7.1310Whole-cell patch clamp[1][2][3]
This compoundKir7.1310Fluorescence-based thallium flux[1][2][3]
Table 2: Selectivity Profile of this compound Against Other Inwardly Rectifying Potassium (Kir) Channels

This compound exhibits significant selectivity for Kir7.1 over other Kir channel subtypes, with the exception of Kir6.2/SUR1 where it shows similar potency.[1][2][3][4] This selectivity is crucial for its use as a specific pharmacological tool to probe the function of Kir7.1.

Channel SubtypeIC50 (µM)Selectivity over Kir7.1 (fold)
Kir1.1>10>32
Kir2.1>10>32
Kir2.2>10>32
Kir2.3>10>32
Kir3.1/3.2>10>32
Kir4.1>10>32
Kir6.2/SUR1~0.31~1

Data compiled from fluorescence-based thallium flux assays.[2]

Experimental Protocols

The determination of this compound's IC50 value for Kir7.1 inhibition relies on two primary experimental techniques: fluorescence-based thallium flux assays and whole-cell patch clamp electrophysiology.

Fluorescence-Based Thallium Flux Assay

This high-throughput assay measures the influx of thallium ions (Tl⁺), a surrogate for potassium ions (K⁺), through Kir7.1 channels expressed in a cellular system. Inhibition of the channel by this compound results in a decreased thallium influx, which is detected by a thallium-sensitive fluorescent dye.

Cell Line: T-REx-HEK293 cells stably expressing a tetracycline-inducible, higher-conductance mutant of Kir7.1 (Kir7.1-M125R) are often used to enhance the assay signal.[2]

Protocol:

  • Cell Preparation: Seed the T-REx-HEK293-Kir7.1-M125R cells in 384-well plates and induce channel expression with tetracycline (B611298) overnight.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., Thallos™-AM) in a physiological buffer.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound or a vehicle control.

  • Thallium Stimulation and Signal Detection: Add a stimulus buffer containing thallium sulfate. The influx of Tl⁺ through open Kir7.1 channels leads to an increase in fluorescence. This is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the data are fitted to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed T-REx-HEK293-Kir7.1-M125R cells in 384-well plate induction Induce channel expression with tetracycline cell_seeding->induction dye_loading Load cells with Thallos™-AM dye induction->dye_loading compound_add Add this compound at various concentrations thallium_add Add Thallium stimulus buffer compound_add->thallium_add read_fluorescence Kinetic fluorescence reading thallium_add->read_fluorescence calc_inhibition Calculate % inhibition vs. control dose_response Fit dose-response curve calc_inhibition->dose_response ic50 Determine IC50 value dose_response->ic50

Whole-Cell Patch Clamp Electrophysiology

This "gold-standard" electrophysiological technique provides a direct measure of the ionic current flowing through Kir7.1 channels in the membrane of a single cell. It offers high temporal and voltage resolution, allowing for a detailed characterization of the inhibitory mechanism.

Cell Line: HEK293 cells transiently or stably expressing Kir7.1.

Protocol:

  • Cell Preparation: Culture HEK293 cells expressing Kir7.1 on coverslips.

  • Recording Setup: Use a patch clamp amplifier and a microscope. Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution and brought into contact with a cell to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Protocol and Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit Kir7.1 currents. Currents are recorded before and after the application of varying concentrations of this compound to the extracellular solution. Automated patch clamp systems, such as the SyncroPatch 384PE, can be used for higher throughput.[5][6][7]

  • Data Analysis: The amplitude of the Kir7.1 current is measured at a specific voltage (e.g., -120 mV). The percentage of current inhibition by this compound is calculated, and a dose-response curve is generated to determine the IC50 value.[2]

Representative Solutions:

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Extracellular Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH adjusted to 7.4 with KOH).

G cluster_setup Setup cluster_recording Recording cluster_analysis Analysis pipette Prepare glass micropipette with intracellular solution cell_patch Form a GΩ seal on a Kir7.1-expressing cell pipette->cell_patch whole_cell Rupture membrane to achieve whole-cell configuration cell_patch->whole_cell voltage_clamp Apply voltage protocol and record baseline current apply_this compound Apply this compound to extracellular solution voltage_clamp->apply_this compound record_inhibition Record current inhibition apply_this compound->record_inhibition measure_current Measure current amplitude at a specific voltage plot_dose_response Plot % inhibition vs. [this compound] measure_current->plot_dose_response determine_ic50 Fit curve to determine IC50 plot_dose_response->determine_ic50

Signaling Pathway of Kir7.1 and Inhibition by this compound

Kir7.1 plays a crucial role in regulating cellular excitability, particularly in neurons. Its activity is notably modulated by the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) involved in energy homeostasis.

The interaction between MC4R and Kir7.1 is unique as it occurs through a G-protein-independent mechanism.[8][9][10]

  • Agonist (α-MSH) Action: When the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) binds to MC4R, it induces a conformational change in the receptor that leads to the closure (inhibition) of the Kir7.1 channel. This reduces K⁺ efflux, causing membrane depolarization and increased neuronal firing.[8][9][10]

  • Antagonist (AgRP) Action: Conversely, the binding of the antagonist agouti-related peptide (AgRP) to MC4R leads to the opening of the Kir7.1 channel, increasing K⁺ efflux, which results in membrane hyperpolarization and decreased neuronal excitability.[8][9][10]

This compound acts as a pore blocker of the Kir7.1 channel, physically obstructing the flow of potassium ions.[2][11][12] By inhibiting Kir7.1, this compound mimics the effect of the MC4R agonist α-MSH, leading to neuronal depolarization. This mechanism is believed to underlie the observed in vivo effects of this compound on reducing food intake and promoting weight loss when administered to animal models.[11]

G cluster_receptor Melanocortin-4 Receptor (MC4R) cluster_channel Kir7.1 Channel cluster_cellular_response Cellular Response aMSH α-MSH (Agonist) MC4R MC4R aMSH->MC4R binds Kir71 Kir7.1 aMSH->Kir71 Inhibits AgRP AgRP (Antagonist) AgRP->MC4R binds AgRP->Kir71 Activates MC4R->Kir71 G-protein independent coupling K_efflux_dec K⁺ Efflux ↓ Kir71->K_efflux_dec inhibition K_efflux_inc K⁺ Efflux ↑ Kir71->K_efflux_inc activation This compound This compound This compound->Kir71 Blocks Pore Depolarization Depolarization K_efflux_dec->Depolarization Hyperpolarization Hyperpolarization K_efflux_inc->Hyperpolarization Neuronal_Firing_inc Neuronal Firing ↑ Depolarization->Neuronal_Firing_inc Neuronal_Firing_dec Neuronal Firing ↓ Hyperpolarization->Neuronal_Firing_dec

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the Kir7.1 potassium channel. Its sub-micromolar potency and high selectivity make it suitable for a range of in vitro and in vivo applications. The detailed experimental protocols and understanding of its interaction with the MC4R-Kir7.1 signaling pathway provided in this guide will aid researchers in designing and interpreting experiments aimed at elucidating the function of Kir7.1 and exploring its potential as a therapeutic target.

References

The Central Nervous System Penetration and Distribution of ML418: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inward-rectifier potassium channel Kir7.1, with an IC50 of 310 nM.[1] Kir7.1 channels are crucial regulators of cellular membrane potential and have emerged as key players in melanocortin signaling within the brain, which is integral to energy homeostasis.[1][2] The ability of a compound to penetrate the central nervous system (CNS) is a critical determinant of its therapeutic potential for neurological disorders. This technical guide provides a comprehensive overview of the CNS penetration and distribution of this compound, summarizing key pharmacokinetic data, detailing experimental methodologies, and illustrating the underlying signaling pathway.

CNS Pharmacokinetics of this compound

An in vivo pharmacokinetic study in mice has demonstrated that this compound exhibits favorable CNS distribution.[1] Following a single intraperitoneal (IP) administration of 30 mg/kg, this compound achieved significant brain exposure.

Quantitative Data Summary

The key pharmacokinetic parameters for this compound in plasma and brain are summarized in the table below for easy comparison.

ParameterPlasmaBrainUnit
Administration Route Intraperitoneal (IP)--
Dosage 30-mg/kg
Cmax 0.20-µM
Tmax 3-hours
Brain-to-Plasma Ratio (Kp) -10.9-

Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; Kp: Brain-to-plasma partition coefficient.

This high Kp value of 10.9 indicates that this compound readily crosses the blood-brain barrier and accumulates in the brain tissue at a concentration approximately 11-fold higher than in the plasma.[1]

Experimental Protocols

While the specific, detailed protocol for the this compound pharmacokinetic study is not publicly available, a representative methodology based on standard practices for small molecule CNS distribution studies in mice is provided below.

In Vivo Pharmacokinetic Study

1. Animal Model and Housing:

  • Species: Male CD-1 mice (or a similar standard strain), 8-10 weeks old.

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard rodent chow and water are provided ad libitum. Animals are acclimated for at least one week prior to the experiment.

2. Dosing and Sample Collection:

  • Formulation: this compound is formulated in a vehicle suitable for intraperitoneal injection, such as a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: A single dose of 30 mg/kg is administered via intraperitoneal injection.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, and 24 hours) post-dose, a cohort of mice (n=3-5 per time point) is euthanized.

  • Blood Collection: Whole blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Brain Collection: Immediately following blood collection, the brain is perfused with ice-cold saline to remove residual blood. The whole brain is then excised, weighed, and flash-frozen in liquid nitrogen, followed by storage at -80°C.

3. Sample Preparation and Analysis (LC-MS/MS):

  • Brain Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.

  • Extraction: this compound is extracted from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction. An internal standard is added to all samples and calibration standards to ensure accuracy.

  • LC-MS/MS Analysis: The concentration of this compound in the extracted samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves separating this compound from endogenous matrix components on a C18 column followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the area under the curve (AUC) for the brain by the AUC for the plasma.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by blocking Kir7.1 channels, which are involved in a G-protein independent signaling pathway coupled to the melanocortin 4 receptor (MC4R) in hypothalamic neurons.[1][2] This pathway is critical for regulating neuronal excitability and, consequently, energy balance.

Signaling Pathway Diagram

ML418_Signaling_Pathway cluster_neuron Hypothalamic Neuron MC4R MC4R Kir71 Kir7.1 Channel (Open) MC4R->Kir71 G-protein Independent Coupling (Inhibition) Depolarization Neuronal Depolarization (Increased Firing) Kir71->Depolarization Leads to K_ion K+ Kir71->K_ion K+ Efflux (Reduced) This compound This compound This compound->Kir71 Pore Blockade AgRP AgRP AgRP->MC4R Inverse Agonist Binding alphaMSH α-MSH alphaMSH->MC4R Agonist Binding

Caption: this compound blocks Kir7.1, leading to neuronal depolarization.

In this pathway, the binding of the agonist α-MSH to MC4R leads to the inhibition of Kir7.1, reducing potassium efflux and causing neuronal depolarization.[2] Conversely, the inverse agonist AgRP promotes the opening of Kir7.1, leading to hyperpolarization. This compound acts as a direct blocker of the Kir7.1 channel pore, mimicking the effect of α-MSH binding to MC4R by preventing potassium efflux and thereby promoting neuronal firing.[1]

Experimental Workflow for In Vivo Study

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Model CD-1 Mice Dosing 30 mg/kg this compound (IP) Animal_Model->Dosing Sample_Collection Blood & Brain Collection (Time Points) Dosing->Sample_Collection Sample_Prep Sample Preparation (Homogenization & Extraction) Sample_Collection->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Pharmacokinetic Modeling LCMS->Data_Analysis Results Results Data_Analysis->Results Kp, Cmax, Tmax

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Conclusion

This compound demonstrates excellent penetration into the central nervous system, with a brain-to-plasma ratio of 10.9 in mice.[1] This favorable pharmacokinetic profile, coupled with its potent and selective inhibition of the Kir7.1 channel, makes this compound a valuable tool for studying the role of this channel in the brain and a promising lead compound for the development of therapeutics targeting CNS disorders involving melanocortin signaling. The provided experimental framework offers a robust starting point for further preclinical evaluation of this compound and similar compounds.

References

Off-Target Effects of ML418 on Kir6.2/SUR1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir7.1, with a reported IC50 of 310 nM.[1][2] While developed as a selective tool for studying Kir7.1, significant off-target effects have been identified, most notably its equipotent inhibition of the Kir6.2/SUR1 channel.[1][2] This channel, a hetero-octamer of four Kir6.2 pore-forming subunits and four sulfonylurea receptor 1 (SUR1) regulatory subunits, is a critical component in coupling cellular metabolism to electrical activity in various tissues, including pancreatic β-cells and neurons.[3][4][5] This technical guide provides an in-depth overview of the off-target effects of this compound on Kir6.2/SUR1, including quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The inhibitory activity of this compound against Kir6.2/SUR1 has been quantified and compared to its activity against its intended target, Kir7.1, and other Kir channels. The available data is summarized in the table below.

ChannelThis compound IC50 (nM)Selectivity vs. Kir7.1Reference
Kir7.1310-[1][2]
Kir6.2/SUR1Equally potent to Kir7.11-fold[1][2]
Kir1.1> 5,300> 17-fold[1]
Kir2.1> 5,300> 17-fold[1]
Kir2.2> 30,000> 97-fold[1]
Kir2.3> 30,000> 97-fold[1]
Kir3.1/3.2> 30,000> 97-fold[1]
Kir4.1> 5,300> 17-fold[1]

Experimental Protocols

The characterization of this compound's activity on Kir channels, including the off-target effects on Kir6.2/SUR1, was primarily conducted using two key experimental techniques: thallium flux assays and whole-cell patch-clamp electrophysiology.

Thallium Flux Assay

This high-throughput screening assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through Kir channels.

Objective: To determine the concentration-dependent inhibition of Kir6.2/SUR1 channels by this compound.

Cell Line: T-REx-HEK293 cells stably expressing Kir6.2 and SUR1 subunits.[3]

Principle: When Kir6.2/SUR1 channels are open, Tl+ enters the cell and binds to a thallium-sensitive fluorescent dye, leading to an increase in fluorescence. Inhibitors of the channel will block Tl+ influx and thus reduce the fluorescent signal.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture T-REx-HEK293 cells expressing Kir6.2/SUR1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., blasticidin and hygromycin B).[3]

    • Seed the cells into 384-well, black, clear-bottom plates at a suitable density (e.g., 20,000 cells/well) and incubate overnight to allow for adherence.[6]

  • Dye Loading:

    • Remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]

    • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ or Thallos AM) according to the manufacturer's instructions. This typically involves incubation for 60-90 minutes at 37°C.[7]

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 20-30 minutes) at room temperature.

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading.

    • Inject a stimulus buffer containing thallium sulfate (B86663) to initiate the flux.

    • Record the fluorescence intensity at regular intervals (e.g., every second) for several minutes.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the rate of Tl+ influx.

    • Normalize the data to controls (vehicle-treated cells for maximum flux and a known potent blocker for minimum flux).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Dye Loading Dye Loading Incubate Overnight->Dye Loading Compound Incubation Compound Incubation Dye Loading->Compound Incubation Thallium Addition Thallium Addition Compound Incubation->Thallium Addition Fluorescence Reading Fluorescence Reading Thallium Addition->Fluorescence Reading Calculate Flux Rate Calculate Flux Rate Fluorescence Reading->Calculate Flux Rate Normalize Data Normalize Data Calculate Flux Rate->Normalize Data IC50 Determination IC50 Determination Normalize Data->IC50 Determination

Thallium Flux Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about channel activity.

Objective: To confirm the inhibitory effect of this compound on Kir6.2/SUR1 channels and characterize the mechanism of block.

Cell Line: T-REx-HEK293 cells stably expressing Kir6.2 and SUR1 subunits.[3]

Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. The voltage across the membrane is clamped at a specific value, and the resulting current is measured.

Detailed Protocol:

  • Cell Preparation:

    • Seed HEK293 cells expressing Kir6.2/SUR1 onto glass coverslips in a 35-mm dish and culture for 24-48 hours.[6]

  • Electrode Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 1.5 CaCl2, 1 MgCl2; pH adjusted to 7.4 with KOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, 3 ATP; pH adjusted to 7.2 with KOH.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

    • Approach a cell with the micropipette and form a giga-ohm seal.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply voltage ramps or steps to elicit Kir6.2/SUR1 currents.

    • Apply different concentrations of this compound to the bath solution and record the resulting inhibition of the channel current.

  • Data Analysis:

    • Measure the amplitude of the Kir6.2/SUR1 current before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.

G cluster_prep Preparation cluster_recording Recording cluster_exp Experiment Cell Plating Cell Plating Pipette Pulling Pipette Pulling Cell Plating->Pipette Pulling Giga-seal Formation Giga-seal Formation Pipette Pulling->Giga-seal Formation Whole-cell Access Whole-cell Access Giga-seal Formation->Whole-cell Access Voltage Clamp Voltage Clamp Whole-cell Access->Voltage Clamp Current Measurement Current Measurement Voltage Clamp->Current Measurement Baseline Recording Baseline Recording Current Measurement->Baseline Recording This compound Application This compound Application Baseline Recording->this compound Application Washout Washout This compound Application->Washout

Whole-Cell Patch-Clamp Workflow

Signaling Pathways and Cellular Consequences

The off-target inhibition of Kir6.2/SUR1 channels by this compound can have significant physiological consequences due to the central role of these channels in various cell types.

Pancreatic β-Cell and Insulin (B600854) Secretion

In pancreatic β-cells, Kir6.2/SUR1 channels are the primary regulators of glucose-stimulated insulin secretion.

Signaling Pathway:

  • Glucose Metabolism: Increased blood glucose leads to its uptake into β-cells via GLUT2 transporters. Subsequent glycolysis and mitochondrial respiration increase the intracellular ATP/ADP ratio.

  • Channel Closure: ATP binds to the Kir6.2 subunit, leading to the closure of the KATP channel.

  • Membrane Depolarization: Closure of the K+ channel reduces the efflux of potassium ions, causing the cell membrane to depolarize.

  • Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), leading to an influx of Ca2+.

  • Insulin Exocytosis: The rise in intracellular Ca2+ triggers the fusion of insulin-containing vesicles with the cell membrane, resulting in insulin secretion.

Consequences of this compound Inhibition: By inhibiting Kir6.2/SUR1, this compound mimics the effect of high ATP levels, leading to channel closure, membrane depolarization, and subsequent insulin release, even in the absence of high glucose. This can potentially lead to hypoglycemia.

G High Glucose High Glucose Metabolism Metabolism High Glucose->Metabolism Increased ATP/ADP Ratio Increased ATP/ADP Ratio Metabolism->Increased ATP/ADP Ratio Kir6.2/SUR1 Closure Kir6.2/SUR1 Closure Increased ATP/ADP Ratio->Kir6.2/SUR1 Closure Membrane Depolarization Membrane Depolarization Kir6.2/SUR1 Closure->Membrane Depolarization This compound This compound This compound->Kir6.2/SUR1 Closure VGCC Activation VGCC Activation Membrane Depolarization->VGCC Activation Calcium Influx Calcium Influx VGCC Activation->Calcium Influx Insulin Secretion Insulin Secretion Calcium Influx->Insulin Secretion

Glucose-Stimulated Insulin Secretion Pathway
Neuronal Activity

In the brain, Kir6.2/SUR1 channels are expressed in various neuronal populations, including dopaminergic neurons in the substantia nigra and GABAergic neurons.[8] They play a role in regulating neuronal excitability and neurotransmitter release.

Function:

  • Metabolic Sensing: Similar to β-cells, neuronal KATP channels sense changes in the cellular energy state.

  • Control of Excitability: Under conditions of low energy (low ATP), the channels open, hyperpolarizing the neuron and reducing its firing rate. This is a neuroprotective mechanism during metabolic stress.

  • Neurotransmitter Release: By modulating the membrane potential, Kir6.2/SUR1 channels can influence the release of neurotransmitters.

Consequences of this compound Inhibition: Inhibition of neuronal Kir6.2/SUR1 channels by this compound would lead to membrane depolarization, increasing neuronal excitability and potentially altering neurotransmitter release. The specific downstream effects would depend on the type of neuron and the neural circuit involved.

G cluster_neuron Neuron Metabolic Stress Metabolic Stress Decreased ATP/ADP Ratio Decreased ATP/ADP Ratio Metabolic Stress->Decreased ATP/ADP Ratio Kir6.2/SUR1 Opening Kir6.2/SUR1 Opening Decreased ATP/ADP Ratio->Kir6.2/SUR1 Opening Hyperpolarization Hyperpolarization Kir6.2/SUR1 Opening->Hyperpolarization Decreased Excitability Decreased Excitability Hyperpolarization->Decreased Excitability This compound This compound Kir6.2/SUR1 Closure Kir6.2/SUR1 Closure This compound->Kir6.2/SUR1 Closure Depolarization Depolarization Kir6.2/SUR1 Closure->Depolarization Increased Excitability Increased Excitability Depolarization->Increased Excitability

Role of Kir6.2/SUR1 in Neuronal Excitability

Conclusion

This compound, while a valuable tool for studying Kir7.1, exhibits a significant off-target effect through its equipotent inhibition of the Kir6.2/SUR1 channel. Researchers and drug development professionals using this compound should be aware of this activity and its potential to confound experimental results by modulating insulin secretion and neuronal excitability. The data and protocols presented in this guide are intended to aid in the design of experiments that account for these off-target effects and to facilitate the interpretation of data obtained using this compound. Careful consideration of the expression and function of Kir6.2/SUR1 in the system under investigation is paramount when employing this compound.

References

The Role of ML418 in Regulating Cerebrospinal Fluid K+ Concentration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of ion concentrations in the cerebrospinal fluid (CSF) is paramount for maintaining neuronal excitability and overall central nervous system (CNS) homeostasis. Potassium (K+), in particular, is tightly regulated at a lower concentration in the CSF compared to the blood plasma. The choroid plexus, a specialized epithelial tissue located within the brain's ventricles, plays a crucial role in this regulation through a complex interplay of ion channels and transporters.

Recent research has identified the inwardly rectifying potassium (Kir) channel, Kir7.1, as a key player in mediating K+ transport at the apical membrane of choroid plexus epithelial cells. The small molecule ML418 has emerged as a potent and selective inhibitor of Kir7.1, making it an invaluable tool for elucidating the physiological and pathological roles of this channel. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential role in modulating CSF K+ concentration, supported by experimental data and detailed protocols.

This compound: A Selective Kir7.1 Inhibitor

This compound is a small molecule inhibitor of the Kir7.1 potassium channel, which is encoded by the KCNJ13 gene. It was developed through lead optimization of a novel Kir7.1 channel inhibitor identified in a high-throughput screen.[1][2] this compound exhibits sub-micromolar potency and significant selectivity for Kir7.1 over other Kir channel subtypes.

Pharmacological and Pharmacokinetic Properties of this compound

A comprehensive understanding of this compound's properties is essential for its application in both in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

ParameterValueReference
IC50 for Kir7.1 310 nM[1][2]
Selectivity >17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1[1][2]
Target Kir7.1 (KCNJ13) potassium channel[1][2]
ParameterValueSpeciesAdministrationReference
Cmax 0.20 µMMouse30 mg/kg, intraperitoneal (IP)[1][3]
Tmax 3 hoursMouse30 mg/kg, IP[1][3]
Brain:Plasma Kp 10.9Mouse30 mg/kg, IP[1][3]

The Role of Kir7.1 in the Choroid Plexus and CSF K+ Homeostasis

The choroid plexus is the primary site of CSF production and plays a vital role in regulating its composition. Kir7.1 channels are prominently expressed on the apical membrane of choroid plexus epithelial cells, facing the CSF.[4][5] Their unique property of being relatively independent of extracellular K+ concentration suggests a critical role in maintaining the low K+ environment of the CSF.[4]

A pivotal study using conditional knockout (cKO) mice lacking Kir7.1 in the choroid plexus demonstrated a significant decrease in CSF K+ concentration.[4][5] Conversely, knockin mice expressing a mutant Kir7.1 with altered K+ dependence exhibited an increase in CSF K+ levels.[4][5] These findings strongly support the hypothesis that Kir7.1 is a key regulator of CSF K+ homeostasis.

Signaling Pathway of K+ Regulation in the Choroid Plexus

The following diagram illustrates the key transporters and channels involved in K+ homeostasis at the apical membrane of a choroid plexus epithelial cell, and the putative role of this compound.

ChoroidPlexus_K_Regulation cluster_CSF Cerebrospinal Fluid (CSF) cluster_CP_Cell Choroid Plexus Epithelial Cell cluster_Blood Blood CSF_K K+ Kir71 Kir7.1 CSF_K->Kir71 K+ efflux NaK_ATPase Na+/K+ ATPase CSF_K->NaK_ATPase 3Na+ out Kir71->CSF_K K+ influx NaK_ATPase->CSF_K 2K+ in NKCC1 NKCC1 NKCC1->CSF_K K+, Na+, 2Cl- in Blood_K K+ This compound This compound This compound->Kir71 Inhibition

Caption: Ion transport at the apical membrane of choroid plexus epithelium.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and to investigate the role of Kir7.1 in CSF K+ regulation.

Thallium Flux Assay for Kir7.1 Inhibition

This high-throughput assay is used to screen for and characterize inhibitors of Kir7.1 by measuring the influx of thallium (Tl+), a surrogate for K+, through the channel.

Experimental Workflow:

Thallium_Flux_Workflow A Plate Kir7.1-expressing cells in 384-well plate B Incubate with Thallium-sensitive fluorescent dye (e.g., FluoZin-2) A->B C Wash to remove excess dye B->C D Add this compound or vehicle control C->D E Incubate for a defined period D->E F Add Thallium-containing buffer E->F G Measure fluorescence intensity over time using a kinetic plate reader F->G H Analyze data to determine IC50 G->H Patch_Clamp_Workflow A Culture Kir7.1-expressing cells on coverslips B Prepare intracellular and extracellular solutions A->B D Obtain a gigaseal between the micropipette and a single cell A->D C Pull glass micropipettes and fill with intracellular solution B->C C->D E Rupture the cell membrane to achieve whole-cell configuration D->E F Apply voltage-clamp protocols and record baseline Kir7.1 currents E->F G Perfuse with this compound-containing extracellular solution F->G H Record Kir7.1 currents in the presence of this compound G->H I Analyze current inhibition to determine dose-response relationship H->I InVivo_CSF_Workflow A Acclimate rodents (e.g., mice or rats) to handling B Administer this compound or vehicle (e.g., via intraperitoneal injection) A->B C Anesthetize the animal at a predetermined time point (e.g., Tmax) B->C D Position the animal in a stereotaxic frame C->D E Expose the cisterna magna D->E F Collect CSF using a glass micropipette E->F G Measure K+ concentration in the CSF sample (e.g., using ion-selective electrodes or ICP-MS) F->G H Compare K+ levels between this compound-treated and vehicle-treated groups G->H

References

Methodological & Application

Application Notes and Protocols for ML418 In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir7.1.[1][2] Kir7.1 channels are crucial regulators of cellular excitability and ion homeostasis in various tissues, including the brain.[3][4] In the central nervous system, Kir7.1 is notably involved in the melanocortin signaling pathway, which plays a critical role in energy homeostasis and appetite regulation.[2][5] By blocking Kir7.1, this compound can modulate neuronal activity, leading to potential therapeutic applications in neurological and metabolic disorders.[5] Preclinical in vivo studies in mice are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. These application notes provide detailed protocols and guidance for conducting such studies.

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 potassium channel, inhibiting the flow of potassium ions across the cell membrane.[1] In the hypothalamus, the melanocortin-4 receptor (MC4R), a key regulator of appetite, is functionally coupled to Kir7.1.[3][5] Agonist binding to MC4R inhibits Kir7.1, leading to neuronal depolarization and a reduction in food intake. Conversely, antagonists of MC4R enhance Kir7.1 activity, causing hyperpolarization and increased food intake. This compound, by directly inhibiting Kir7.1, mimics the effect of MC4R agonism, thereby activating MC4R-expressing neurons, which is hypothesized to suppress appetite and induce weight loss.[2]

Data Presentation: Quantitative Summary

The following tables summarize the known quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. other Kir channels
Kir7.1310>17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1

Data sourced from reference[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Administration Route Intraperitoneal (IP)
Dosage 30 mg/kg
Cmax 0.20 µM
Tmax 3 hours
Brain:Plasma Ratio (Kp) 10.9

Data sourced from reference[1]

Experimental Protocols

This compound Formulation for In Vivo Administration

A critical step for in vivo studies is the appropriate formulation of the test compound. While the specific vehicle used in the published pharmacokinetic study for this compound is not detailed, a common approach for administering hydrophobic small molecules via intraperitoneal injection in mice involves the use of a multi-component solvent system to ensure solubility and bioavailability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween® 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

  • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Dissolve the this compound powder in a minimal amount of DMSO. For example, create a stock solution of 10-20 mg/mL in DMSO.

  • In a separate sterile tube, prepare the final vehicle. A common vehicle composition is a mixture of DMSO, Tween® 80, and saline. A typical ratio is 5-10% DMSO, 5-10% Tween® 80, and 80-90% saline.

  • Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • The final formulation should be a clear solution. If precipitation occurs, optimization of the vehicle composition may be necessary.

  • Administer the formulation to the mice immediately after preparation.

Note: It is crucial to include a vehicle control group in all experiments to account for any effects of the formulation itself.

In Vivo Efficacy Study: Appetite Suppression in Mice

This protocol outlines a general procedure to evaluate the anorectic effects of this compound in mice.

Animal Model:

  • Strain: C57BL/6J mice are commonly used for metabolic studies.

  • Age: 8-12 weeks old.

  • Sex: Male or female, but should be consistent within an experiment.

  • Acclimation: Allow mice to acclimate to the facility and housing conditions for at least one week before the experiment. House mice individually to accurately measure food intake.

Experimental Procedure:

  • Baseline Monitoring: For 3-5 days prior to the experiment, monitor and record the daily food intake and body weight of each mouse to establish a baseline.

  • Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.

  • Dosing: On the day of the experiment, administer a single intraperitoneal (IP) injection of the vehicle or this compound formulation (e.g., 30 mg/kg).

  • Food Intake Measurement: Immediately after dosing, provide a pre-weighed amount of food. Measure and record the cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

  • Body Weight Measurement: Record the body weight of each mouse at 24 hours post-injection.

  • Data Analysis: Compare the cumulative food intake and change in body weight between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Acute Toxicity Assessment in Mice

This protocol provides a basic framework for assessing the acute toxicity of this compound.

Procedure:

  • Dose Selection: Select a range of doses, including the intended therapeutic dose (e.g., 30 mg/kg) and several higher doses.

  • Animal Groups: Assign a small group of mice (e.g., 3-5 per group) to each dose level and a vehicle control group.

  • Administration: Administer a single IP injection of the selected dose of this compound or vehicle.

  • Clinical Observations: Closely monitor the mice for any signs of toxicity immediately after dosing and at regular intervals for the first few hours (e.g., 15, 30, 60, 120, 240 minutes) and then daily for up to 14 days.[6] Signs of toxicity may include changes in posture, activity, breathing, and the presence of convulsions or tremors.

  • Body Weight: Record the body weight of each animal daily.

  • Endpoint: At the end of the observation period, or if severe signs of toxicity are observed, humanely euthanize the animals.

  • Necropsy: Perform a gross necropsy to examine for any visible abnormalities in major organs. For a more detailed analysis, tissues can be collected for histopathological examination.

Visualizations

Below are diagrams representing the signaling pathway of Kir7.1 and a general experimental workflow for an in vivo study with this compound.

Kir71_Signaling_Pathway cluster_neuron MC4R-Expressing Neuron MC4R MC4R Kir71 Kir7.1 Channel MC4R->Kir71 Inhibits Depolarization Neuronal Depolarization Kir71->Depolarization Inhibition leads to This compound This compound This compound->Kir71 Blocks Appetite_Suppression Appetite Suppression Depolarization->Appetite_Suppression Results in MC4R_Agonist MC4R Agonist (e.g., α-MSH) MC4R_Agonist->MC4R Activates

Caption: Kir7.1 Signaling Pathway in Appetite Regulation.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Reporting Animal_Model Select Animal Model (e.g., C57BL/6J mice) Acclimation Animal Acclimation & Baseline Measurement Animal_Model->Acclimation Formulation Prepare this compound Formulation & Vehicle Control Dosing Administer this compound/Vehicle (e.g., 30 mg/kg IP) Formulation->Dosing Protocol IACUC Protocol Approval Protocol->Animal_Model Grouping Randomize into Treatment Groups Acclimation->Grouping Grouping->Dosing Monitoring Monitor Food Intake, Body Weight & Clinical Signs Dosing->Monitoring Data_Collection Endpoint Data Collection (e.g., final body weight) Monitoring->Data_Collection Stats Statistical Analysis Data_Collection->Stats Reporting Summarize Findings Stats->Reporting

Caption: General Experimental Workflow for an this compound In Vivo Study.

References

Application Notes and Protocols for Intraperitoneal Administration of ML418 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ML418, a selective Kir7.1 potassium channel inhibitor, in animal models via intraperitoneal (IP) administration. The information is compiled from published literature and established laboratory protocols to guide researchers in designing and executing in vivo studies.

Introduction

This compound is a potent and selective small-molecule blocker of the Kir7.1 inward rectifier potassium channel.[1][2][3] This channel plays a crucial role in various physiological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[1][2][3] The intraperitoneal route of administration is a common and effective method for delivering therapeutic agents in preclinical animal studies, offering a balance of ease of administration and systemic exposure.[4] This document provides detailed protocols and data for the IP administration of this compound in animal models, primarily focusing on mice, based on available pharmacokinetic data.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound following a single intraperitoneal injection in mice. This data is critical for dose selection and experimental design.

ParameterValueAnimal ModelDosageReference
Cmax (Maximum Plasma Concentration) 0.20 µMMouse30 mg/kg[1][2][3]
Tmax (Time to Maximum Plasma Concentration) 3 hoursMouse30 mg/kg[1][2][3]
Brain/Plasma Kp (Partition Coefficient) 10.9Mouse30 mg/kg[1][2][3]

Note: This data indicates that this compound achieves a suitable pharmacokinetic profile and demonstrates favorable central nervous system distribution following IP administration in mice.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

This protocol describes the preparation of a solution-based formulation of this compound suitable for IP injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles (27-30 gauge)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 30 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.

  • Prepare the vehicle solution: A common vehicle for poorly soluble compounds like this compound is a mixture of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.

    • Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to the tube to dissolve the this compound completely. Vortex thoroughly.

    • Add the required volume of PEG400 and vortex again until the solution is clear and homogenous.

    • Slowly add the required volume of saline while vortexing to prevent precipitation of the compound.

  • Final Formulation Check:

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, gentle warming or brief sonication may be used to aid dissolution.

    • The final formulation should be a clear, homogenous solution.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it at 4°C, protected from light, and allow it to come to room temperature before injection.

Protocol 2: Intraperitoneal Administration of this compound in Mice

This protocol outlines the standard procedure for administering this compound via IP injection to a mouse.

Materials:

  • Prepared this compound formulation

  • Mouse restraint device (optional, but recommended for inexperienced handlers)

  • Sterile 1 mL syringe with a 27-30 gauge needle

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Properly restrain the mouse. One common method is to gently scruff the mouse by the loose skin over its neck and shoulders to immobilize the head and forelimbs, while supporting the lower body.

  • Injection Site Identification:

    • Turn the mouse to expose its abdomen. The injection site is in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

    • Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or any colored fluid is drawn into the syringe, withdraw the needle and inject at a different site with a fresh needle.

    • Slowly inject the calculated volume of the this compound formulation.

  • Post-Injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.

    • Ensure the animal has free access to food and water.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Kir7.1 Inhibition by this compound

The following diagram illustrates the role of the Kir7.1 channel and its inhibition by this compound. Kir7.1 is an inward rectifier potassium channel that helps maintain the resting membrane potential in various cell types. By blocking this channel, this compound can lead to membrane depolarization, which in turn can affect downstream cellular processes.

Kir7_1_Pathway cluster_membrane Cell Membrane Kir7_1 Kir7.1 Channel K_ion_in K+ (in) Depolarization Membrane Depolarization Kir7_1->Depolarization Reduced K+ influx leads to K_ion_out K+ (out) K_ion_out->Kir7_1 K+ influx This compound This compound This compound->Kir7_1 Inhibition Downstream Downstream Cellular Effects Depolarization->Downstream

Caption: Inhibition of Kir7.1 by this compound blocks K+ influx, causing depolarization.

Experimental Workflow for In Vivo Study

The diagram below outlines a typical experimental workflow for an in vivo study involving the intraperitoneal administration of this compound.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups (Vehicle vs. This compound) A->B C Baseline Measurements (e.g., weight, behavior) B->C E Intraperitoneal (IP) Administration C->E D This compound Formulation Preparation D->E F Post-Administration Monitoring (daily or as required) E->F G Endpoint Data Collection (e.g., tissue harvesting, behavioral tests) F->G H Data Analysis and Interpretation G->H

Caption: A standard workflow for an in vivo study using this compound.

References

Application Notes and Protocols for ML418 in Whole-Cell Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2] Kir7.1 channels play a crucial role in regulating cellular excitability and potassium homeostasis in various tissues, including the brain, eye, and uterus.[1][3] In the central nervous system, Kir7.1 is notably involved in the melanocortin signaling pathway, which governs energy homeostasis and neuronal excitability.[1][3][4] Agonist binding to the melanocortin-4 receptor (MC4R) inhibits Kir7.1 activity, leading to membrane depolarization and increased neuronal firing.[1] Conversely, competitive antagonists enhance Kir7.1 activity, resulting in hyperpolarization and dampened neuronal excitability.[1]

This compound offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir7.1. Its sub-micromolar potency and high selectivity make it suitable for a range of in vitro and in vivo studies.[1][2] These application notes provide detailed protocols for utilizing this compound in whole-cell patch clamp electrophysiology to characterize its effects on Kir7.1 currents and neuronal firing.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its target, Kir7.1.

Table 1: Potency and Selectivity of this compound

TargetAssay TypeIC50Selectivity vs. Other Kir ChannelsReference
Kir7.1Tl+ flux310 nM>17-fold vs. Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kir4.1[1]
Kir7.1Whole-cell patch clamp~1.5 µM (for precursor VU714)Not explicitly stated for this compound, but precursor showed selectivity.[1]
Kir6.2/SUR1Tl+ fluxEqually potent to Kir7.1---[1]

Table 2: Effects of this compound on Neuronal Excitability (in MC4R-expressing PVN neurons)

ParameterEffect of this compoundMechanismReference
Membrane PotentialDepolarizationInhibition of Kir7.1 hyperpolarizing current[1]
Action Potential FiringIncreased frequencyDepolarization brings membrane potential closer to firing threshold[1][4]

Signaling Pathway

The following diagram illustrates the role of Kir7.1 in the melanocortin signaling pathway and the effect of this compound.

ML418_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R Kir71 Kir7.1 MC4R->Kir71 inhibits MC4R->Kir71 activates Depolarization Membrane Depolarization Kir71->Depolarization reduced K+ efflux Hyperpolarization Membrane Hyperpolarization Kir71->Hyperpolarization K+ efflux alphaMSH α-MSH (Agonist) alphaMSH->MC4R binds AgRP AgRP (Antagonist) AgRP->MC4R binds This compound This compound This compound->Kir71 blocks IncreasedFiring Increased Neuronal Firing Depolarization->IncreasedFiring DecreasedFiring Decreased Neuronal Firing Hyperpolarization->DecreasedFiring

Caption: Signaling pathway of MC4R-mediated regulation of Kir7.1 and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Characterization of this compound Inhibition of Kir7.1 Currents using Voltage-Clamp

Objective: To determine the concentration-response relationship and kinetics of Kir7.1 inhibition by this compound.

Cell System: HEK293 cells stably expressing human Kir7.1.

Materials:

  • External (Bath) Solution: (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with KOH.

  • Internal (Pipette) Solution: (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 3 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: 10 mM in DMSO. Prepare fresh serial dilutions in external solution on the day of the experiment.

Whole-Cell Patch Clamp Procedure:

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Plating: Plate Kir7.1-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Seal Formation: Approach a single, healthy cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode and hold the membrane potential at -80 mV.

    • Compensate for pipette and whole-cell capacitance.

    • Monitor and compensate for series resistance throughout the experiment.

Voltage Protocol:

  • Apply a voltage ramp from -120 mV to +60 mV over 500 ms (B15284909), every 10 seconds. This allows for the simultaneous measurement of both inward and outward currents.

  • Alternatively, use a step protocol from a holding potential of -80 mV, with steps from -120 mV to +40 mV in 20 mV increments for 200 ms.

Experimental Workflow:

  • Obtain a stable whole-cell recording and record baseline Kir7.1 currents for 3-5 minutes.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM), allowing the current to reach a steady state at each concentration (typically 2-3 minutes).

  • After the highest concentration, apply a known Kir channel blocker (e.g., 1 mM BaCl2) to determine the background leak current.

  • Wash out the drug to assess the reversibility of the block.

Data Analysis:

  • Subtract the leak current (measured in the presence of BaCl2) from all recorded traces.

  • Measure the current amplitude at a specific voltage (e.g., -120 mV) for each this compound concentration.

  • Normalize the current to the baseline and plot the percent inhibition against the this compound concentration.

  • Fit the concentration-response data with a Hill equation to determine the IC50.

Voltage_Clamp_Workflow Start Start FormSeal Form Gigaohm Seal Start->FormSeal WholeCell Establish Whole-Cell Configuration FormSeal->WholeCell Baseline Record Baseline Kir7.1 Currents (3-5 min) WholeCell->Baseline Applythis compound Apply Increasing Concentrations of this compound Baseline->Applythis compound ApplyBarium Apply BaCl2 (Leak Subtraction) Applythis compound->ApplyBarium Washout Washout ApplyBarium->Washout Analyze Data Analysis (IC50 determination) Washout->Analyze End End Analyze->End

Caption: Experimental workflow for voltage-clamp analysis of this compound on Kir7.1 channels.

Protocol 2: Assessing the Effect of this compound on Neuronal Firing using Current-Clamp

Objective: To investigate how inhibition of Kir7.1 by this compound modulates neuronal excitability.

Cell System: Primary cultured neurons or brain slices containing neurons known to express Kir7.1 (e.g., hypothalamic PVN neurons).

Materials:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 1 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose. Bubbled with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution: (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

  • This compound Stock Solution: 10 mM in DMSO. Dilute to the final desired concentration in aCSF.

Whole-Cell Patch Clamp Procedure:

  • Follow steps 1-4 as described in Protocol 1 to establish a whole-cell configuration.

  • Data Acquisition:

    • Switch the amplifier to current-clamp mode.

    • Measure the resting membrane potential (RMP).

    • Inject a small bias current to maintain the membrane potential at a consistent level (e.g., -70 mV) if necessary.

Current-Clamp Protocol:

  • Inject a series of depolarizing current steps of increasing amplitude (e.g., from -20 pA to +100 pA in 10 pA increments, 500 ms duration) to elicit action potentials.

  • Record the number of action potentials, the action potential threshold, and the firing frequency for each current step.

Experimental Workflow:

  • Obtain a stable whole-cell recording and measure baseline firing properties in response to the current step protocol.

  • Perfuse the neuron with this compound at a concentration known to inhibit Kir7.1 (e.g., 1-10 µM) for 5-10 minutes.

  • Repeat the current step protocol in the presence of this compound.

  • Wash out this compound and repeat the protocol to assess reversibility.

Data Analysis:

  • Action Potential Frequency: Plot the number of action potentials as a function of the injected current (f-I curve) for control, this compound, and washout conditions.

  • Action Potential Threshold: Determine the voltage at which the first action potential is initiated for each current step. Compare the average threshold before and after this compound application.[5]

  • Resting Membrane Potential: Compare the RMP before and after this compound application.

Current_Clamp_Workflow Start Start WholeCell Establish Whole-Cell Configuration Start->WholeCell BaselineFiring Record Baseline Firing (f-I curve) WholeCell->BaselineFiring Applythis compound Apply this compound BaselineFiring->Applythis compound RecordFiringthis compound Record Firing in this compound (f-I curve) Applythis compound->RecordFiringthis compound Washout Washout RecordFiringthis compound->Washout RecordFiringWashout Record Firing after Washout (f-I curve) Washout->RecordFiringWashout Analyze Data Analysis (Compare f-I curves, threshold, RMP) RecordFiringWashout->Analyze End End Analyze->End

Caption: Experimental workflow for current-clamp analysis of this compound's effect on neuronal firing.

Conclusion

This compound is a valuable pharmacological tool for elucidating the roles of Kir7.1 in cellular physiology and disease. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on Kir7.1 currents and neuronal excitability using whole-cell patch clamp electrophysiology. These methods can be adapted for various cell types and research questions, contributing to a deeper understanding of Kir7.1 function and its potential as a therapeutic target.

References

Application Note: High-Throughput Screening of Kir7.1 Channel Activity Using a Thallium Flux Assay with ML418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inward rectifier potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and potassium homeostasis in various tissues, including the retinal pigment epithelium, brain, and myometrium.[1][2][3] Its dysfunction is linked to diseases such as Leber congenital amaurosis and snowflake vitreoretinopathy.[4] Kir7.1's unique biophysical properties, including a very small single-channel conductance, have made it a challenging target for drug discovery.[5][6] This application note describes a robust, high-throughput thallium flux assay for monitoring Kir7.1 channel activity and its inhibition by the selective, sub-micromolar pore blocker, ML418.[3][4]

The assay utilizes the permeability of potassium channels to thallium ions (Tl⁺) as a surrogate for potassium ion (K⁺) flux.[7][8] Upon channel opening, Tl⁺ enters the cell and binds to a thallium-sensitive fluorescent dye, resulting in a detectable increase in fluorescence.[9][10] This method provides a sensitive and reproducible means to screen for modulators of Kir7.1 activity in a high-throughput format. To overcome the low conductance of the wild-type channel, a higher conductance mutant, Kir7.1-M125R, is often used as a surrogate in these assays.[4][11]

This compound is a potent and selective inhibitor of Kir7.1, acting as a pore blocker.[3][4] Its development has provided a valuable pharmacological tool for investigating the physiological roles of Kir7.1.[3][12] This document provides a detailed protocol for performing a thallium flux assay to characterize the inhibitory activity of this compound on the Kir7.1 channel.

Signaling Pathway and Mechanism of Action

Kir7.1 channels are crucial for setting the resting membrane potential in various cell types.[1][2] Their activity can be modulated by intracellular signaling molecules and, in certain neurons, they are functionally coupled to G-protein coupled receptors (GPCRs) like the melanocortin-4 receptor (MC4R).[5][13] Agonist binding to MC4R can lead to the inhibition of Kir7.1-like currents.[4] this compound acts by directly blocking the pore of the Kir7.1 channel, thereby preventing the influx of potassium and thallium ions.[4][13]

Kir7_1_Pathway cluster_cell Cell Membrane Kir7_1 Kir7.1 Channel This compound This compound This compound->Kir7_1 Blocks Pore K_ion K_ion->Kir7_1 Influx Extracellular Extracellular Intracellular Intracellular Assay_Workflow A 1. Seed Cells (T-REx-HEK293-Kir7.1-M125R) in 384-well plates B 2. Induce Channel Expression with Tetracycline (24h) A->B C 3. Load Cells with Thallium-sensitive Dye B->C D 4. Pre-incubate with this compound or Vehicle (DMSO) C->D E 5. Measure Baseline Fluorescence D->E F 6. Add Thallium Stimulus Buffer E->F G 7. Measure Kinetic Fluorescence Change F->G H 8. Data Analysis (Calculate IC₅₀) G->H

References

Application Notes and Protocols: ML418 in HEK293 Cells Expressing Kir7.1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inward rectifier potassium channel Kir7.1 (KCNJ13).[1][2][3][4] Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved in various physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility.[1][2] Dysregulation of Kir7.1 function is associated with conditions like Leber congenital amaurosis and snowflake vitreoretinopathy.[1] These application notes provide detailed protocols for utilizing this compound to study Kir7.1 function in a human embryonic kidney (HEK293) cell line stably expressing the channel.

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 channel.[1][2] Site-directed mutagenesis studies have identified that this compound interacts with amino acid residues lining the transmembrane pore of the channel, thereby physically obstructing the flow of potassium ions.[1] Specifically, glutamate (B1630785) 149 and alanine (B10760859) 150 have been identified as essential for the activity of VU714, a precursor to this compound, suggesting a similar binding site for this compound.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity on Kir7.1 and its selectivity against other Kir channels, as determined in studies utilizing HEK293 cells.

Table 1: Potency of this compound on Kir7.1

ParameterValueCell LineAssayReference
IC50310 nMT-REx-HEK293Thallium Flux Assay[1][2]

Table 2: Selectivity Profile of this compound against other Kir Channels

ChannelSelectivity (fold vs. Kir7.1)AssayReference
Kir1.1> 17-foldThallium Flux Assay[1][2]
Kir2.1> 17-foldThallium Flux Assay[1][2]
Kir2.2> 17-foldThallium Flux Assay[1][2]
Kir2.3> 17-foldThallium Flux Assay[1][2]
Kir3.1/3.2> 17-foldThallium Flux Assay[1][2]
Kir4.1> 17-foldThallium Flux Assay[1][2]
Kir6.2/SUR1Equally potentThallium Flux Assay[2]

Signaling Pathway

Kir7.1 is functionally coupled to the melanocortin-4 receptor (MC4R) in neurons of the paraventricular nucleus (PVN).[1] Agonist binding to MC4R leads to the inhibition of Kir7.1 activity, resulting in membrane depolarization and increased neuronal firing.[1] Conversely, competitive antagonists of MC4R enhance Kir7.1 activity, leading to hyperpolarization and reduced neuronal excitability.[1] This signaling pathway plays a key role in the central regulation of food intake and energy homeostasis.[1]

Kir7_1_MC4R_Signaling MC4R MC4R Kir71 Kir7.1 Channel MC4R->Kir71 inhibits Agonist MC4R Agonist (e.g., α-MSH) Agonist->MC4R binds Antagonist MC4R Antagonist Antagonist->MC4R binds Depolarization Membrane Depolarization Kir71->Depolarization inhibition leads to Hyperpolarization Membrane Hyperpolarization Kir71->Hyperpolarization activation leads to NeuronalFiring Increased Neuronal Firing Depolarization->NeuronalFiring causes ReducedFiring Reduced Neuronal Firing Hyperpolarization->ReducedFiring causes This compound This compound This compound->Kir71 blocks pore

Caption: Signaling pathway of Kir7.1 and MC4R.

Experimental Protocols

Cell Culture and Kir7.1 Expression

Objective: To culture HEK293 cells and induce the expression of the Kir7.1 channel.

Materials:

  • T-REx-HEK293 cell line stably expressing Kir7.1 (or a mutant like Kir7.1-M125R for higher conductance in thallium flux assays) under a tetracycline-inducible promoter.[1]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tetracycline (B611298) or Doxycycline (B596269)

  • Culture flasks/plates

Protocol:

  • Culture T-REx-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • To induce Kir7.1 expression, add tetracycline or doxycycline to the culture medium at a final concentration of 1 µg/ml.[5]

  • Incubate the cells for 24-48 hours to allow for sufficient channel expression before proceeding with experiments.[5]

Cell_Culture_Workflow Start Start Culture Culture T-REx-HEK293 cells in standard medium Start->Culture Induce Induce Kir7.1 expression with Tetracycline/Doxycycline Culture->Induce Incubate Incubate for 24-48 hours Induce->Incubate Ready Cells ready for experiments Incubate->Ready

Caption: HEK293 cell culture and Kir7.1 induction workflow.

Thallium Flux Assay

Objective: To measure the activity of Kir7.1 channels by quantifying the influx of thallium (Tl+), a surrogate for K+. This assay is suitable for high-throughput screening of Kir7.1 inhibitors.

Materials:

  • Kir7.1-expressing HEK293 cells (the higher conductance Kir7.1-M125R mutant is recommended)[1]

  • FluxOR™ Thallium Detection Kit (or similar)

  • This compound compound

  • Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Thallium sulfate (B86663) solution

  • Potassium sulfate solution

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Seed the induced HEK293 cells into the microplates.

  • Load the cells with the thallium-sensitive fluorescent dye according to the kit manufacturer's instructions.

  • Prepare serial dilutions of this compound in assay buffer.

  • Remove the dye-loading solution and add the different concentrations of this compound to the wells. Incubate for the desired time.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add a stimulus solution containing thallium sulfate and potassium sulfate to initiate Tl+ influx.

  • Immediately begin kinetic reading of fluorescence intensity over time.

  • The increase in fluorescence is proportional to the amount of Tl+ entering the cells through Kir7.1 channels.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ionic currents through Kir7.1 channels and characterize the inhibitory effect of this compound in detail.

Materials:

  • Kir7.1-expressing HEK293 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).[5]

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • This compound stock solution

Protocol:

  • Plate the induced HEK293 cells on glass coverslips suitable for patch-clamp recording.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps to elicit Kir7.1 currents. A representative voltage protocol would be stepping from a holding potential to various test potentials (e.g., -120 mV to +60 mV).[1]

  • Record baseline Kir7.1 currents.

  • Perfuse the cell with the external solution containing different concentrations of this compound.

  • Record the currents in the presence of the compound.

  • Analyze the data to determine the dose-dependent inhibition of Kir7.1 current by this compound.

Patch_Clamp_Workflow Start Start Prepare Prepare induced HEK293 cells on coverslips Start->Prepare Setup Set up patch-clamp rig (solutions, pipette) Prepare->Setup Seal Form Giga-ohm seal on a single cell Setup->Seal WholeCell Achieve whole-cell configuration Seal->WholeCell RecordBase Record baseline Kir7.1 currents WholeCell->RecordBase Applythis compound Perfuse with this compound RecordBase->Applythis compound RecordDrug Record currents in presence of this compound Applythis compound->RecordDrug Analyze Analyze data for dose-dependent inhibition RecordDrug->Analyze

Caption: Whole-cell patch-clamp experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Kir7.1 channel. The protocols outlined in these application notes provide a framework for utilizing this compound in a HEK293 expression system to characterize its inhibitory effects and to screen for novel modulators of Kir7.1 activity. The high selectivity of this compound over many other Kir channels makes it a suitable probe for in vitro and potentially in vivo studies.[1][2]

References

Application Notes and Protocols for ML418 in Rodent Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: For research use only. Not for use in humans.

Introduction

ML418 is a selective and potent pore blocker of the Kir7.1 inward rectifier potassium channel, which has an IC50 of 310 nM.[1][2] The Kir7.1 channel is crucial in regulating melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[1][2][3] Due to its role in various physiological processes, this compound is a valuable tool for in vivo studies in rodents to explore the therapeutic potential and physiology of Kir7.1.[1][2] This document provides detailed application notes and protocols for the appropriate dosage and administration of this compound in rodent experiments.

Pharmacokinetics and Dosage

A pharmacokinetic study of this compound administered via intraperitoneal (IP) injection at a dosage of 30 mg/kg in mice demonstrated a suitable pharmacokinetic profile for in vivo studies.[1][2] The study revealed a maximum plasma concentration (Cmax) of 0.20 µM, which was reached at 3 hours (Tmax) post-administration.[1][2] this compound also showed excellent central nervous system (CNS) penetration, with a mouse brain-to-plasma ratio (Kp) of 10.9.[1][2][4]

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Dosage30 mg/kg (IP)[1][2]
Cmax0.20 µM[1][2]
Tmax3 hours[1][2]
Brain:Plasma Kp10.9[1][2][4]

Experimental Protocols

1. Preparation of this compound for Injection

It is crucial to prepare this compound in a suitable vehicle for in vivo administration. While the specific vehicle used in the cited pharmacokinetic study is not detailed, a common approach for similar small molecules is to use a solution of DMSO, Tween 80, and saline. The following is a general protocol that may need to be optimized for your specific experimental needs.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in a small volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • For the final injection solution, a common vehicle composition is 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline.

    • To prepare the final solution, first add the required volume of the this compound/DMSO stock to a sterile tube.

    • Add the Tween 80 and vortex to mix.

    • Add the sterile saline incrementally while vortexing to prevent precipitation.

    • The final solution should be clear. If precipitation occurs, sonication may be required.

    • Prepare the solution fresh on the day of the experiment.

2. Intraperitoneal (IP) Injection in Mice

Intraperitoneal injection is a common method for administering substances to small rodents.

  • Materials:

    • Prepared this compound solution

    • Sterile syringes (1 mL)

    • Sterile needles (25-27 gauge)[5][6]

    • 70% ethanol (B145695) for disinfection

    • Appropriate personal protective equipment (gloves, lab coat)

  • Procedure:

    • Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-fingers" restraint method is recommended.[7] Turn the restrained animal so its abdomen is facing upwards.[7]

    • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, which is typically on the left side, and other vital organs like the bladder.[7][8]

    • Disinfection: Disinfect the injection site with a swab soaked in 70% ethanol.[8]

    • Injection: Insert the needle, with the bevel facing up, at a 30-45 degree angle into the identified injection site.[7] Gently aspirate to ensure the needle has not entered a blood vessel or organ (you should see no fluid in the syringe hub).[8]

    • Administration: Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 ml/kg.[5][6]

    • Withdrawal and Observation: Withdraw the needle and return the mouse to its cage.[5] Observe the animal for any signs of distress or complications.[5][7]

3. Oral Gavage in Rats

Oral gavage can be used for direct administration of substances into the stomach.

  • Materials:

    • Prepared this compound solution

    • Sterile syringes

    • Appropriately sized gavage needles (e.g., 16-18 gauge for rats)[9]

    • Water or a water-based lubricant

  • Procedure:

    • Animal Restraint: Restrain the rat securely to prevent movement. This can be done by holding the rat over the neck and thoracic region while supporting its lower body.[10]

    • Measure Tube Length: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion length.[10][11]

    • Insertion: Gently insert the lubricated gavage needle into the mouth, to the side of the incisors, and advance it over the tongue into the esophagus.[10][12] The rat should swallow as the tube is advanced.[10] Do not force the tube.[12]

    • Administration: Once the tube is correctly placed, slowly administer the this compound solution. The maximum recommended volume for oral gavage in a rat is typically 10-20 ml/kg.[9][10]

    • Withdrawal and Observation: Slowly withdraw the gavage tube and return the rat to its cage. Monitor the animal for any signs of respiratory distress or other complications.[11]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its use in rodent studies.

ML418_Mechanism_of_Action Mechanism of Action of this compound This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits Block Blockade K_ion K+ Efflux Kir71->K_ion Membrane_Potential Membrane Hyperpolarization K_ion->Membrane_Potential Neuronal_Excitability Decreased Neuronal Excitability Membrane_Potential->Neuronal_Excitability Block->K_ion

Caption: Mechanism of this compound as a Kir7.1 channel blocker.

Rodent_Experiment_Workflow General Workflow for this compound Rodent Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound Solution Preparation D This compound Administration (e.g., 30 mg/kg IP) A->D B Animal Acclimation C Baseline Measurements B->C C->D E Post-treatment Monitoring & Data Collection D->E F Sample Collection (Blood, Tissue) E->F G Data Analysis F->G H Endpoint Assessment G->H

References

Preparation of ML418 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of ML418 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir7.1, with an IC50 of 0.31 μM.[1][2] It also shows inhibitory activity against Kir6.2.[1] Due to its role in regulating cellular excitability, this compound is a valuable tool for research in neuroscience, cardiovascular physiology, and other related fields. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for experimental use.

Compound Information and Properties

A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation.

PropertyValueSource
Molecular Weight (MW) 377.87 g/mol [1][3]
Formula C₁₉H₂₄ClN₃O₃[1]
CAS Number 1928763-08-9[1][4]
Appearance White to off-white solid[1]
Purity ≥98% (HPLC)[4]
Solubility in DMSO Up to 20 mM (7.56 mg/mL)

Note: Some sources suggest that warming or sonication may be necessary to achieve complete dissolution in DMSO.[1][4] It is also noted that hygroscopic DMSO can significantly impact solubility, therefore, using a fresh, unopened bottle of DMSO is recommended.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cellular and biochemical assays.

Materials:

  • This compound powder

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for DMSO, which can solidify at cool temperatures.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mM x 1 mL x 377.87 g/mol / 1000 = 3.78 mg

  • Weighing this compound: Carefully weigh out 3.78 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM this compound stock solution at -20°C for long-term storage.[1][4] Some sources suggest that solutions in DMSO may be stored at -20°C for up to 3 months.[4] For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles.

Calculations for Different Stock Concentrations:

Desired Stock Concentration (mM)Mass of this compound for 1 mL of DMSO (mg)
10.38
51.89
103.78
207.56

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

ML418_Stock_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate calculate Calculate Required Mass of this compound equilibrate->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_solubility Check for Complete Dissolution vortex->check_solubility troubleshoot Apply Gentle Warming or Sonication check_solubility->troubleshoot No store Store at -20°C check_solubility->store Yes troubleshoot->vortex end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.

  • This product is for research use only and is not for human or veterinary use.[2]

References

Application Notes and Protocols for Studying Myometrial Contractility with ML418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myometrial contractility is a complex physiological process fundamental to parturition. Dysregulation of this process can lead to serious clinical conditions such as preterm labor and dystocia. The study of the molecular mechanisms governing uterine smooth muscle contraction is therefore of paramount importance for the development of novel therapeutic agents. A key regulator of myometrial quiescence during pregnancy is the inwardly rectifying potassium (Kir) channel Kir7.1 (encoded by the KCNJ13 gene).[1][2] This channel contributes to the hyperpolarization of myometrial cell membranes, thereby reducing their excitability and promoting a state of relaxation.

ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 potassium channel.[3] With a sub-micromolar IC50, this compound offers a valuable pharmacological tool to investigate the role of Kir7.1 in myometrial physiology and to explore its potential as a target for therapeutic intervention. By blocking Kir7.1, this compound is expected to induce myometrial cell depolarization, leading to an increase in intracellular calcium and subsequent muscle contraction. These application notes provide detailed protocols for utilizing this compound to study myometrial contractility in an ex vivo setting.

Data Presentation

The following tables summarize the key properties of this compound and provide a framework for presenting quantitative data from myometrial contractility experiments.

Table 1: Properties of this compound

PropertyValueReference
TargetKir7.1 Potassium Channel[3]
Mechanism of ActionPore Blocker[3]
IC50 (for Kir7.1)310 nM[3]
Selectivity>17-fold over other Kir channels (Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1)[3]

Table 2: Example Data Table for this compound Effect on Myometrial Contraction

This compound Concentration (µM)Inhibition of Spontaneous Contractions (%)Inhibition of Oxytocin-Induced Contractions (%)
0.01
0.1
0.3
1
3
10
IC50 (µM)

Note: This table is a template for researchers to populate with their experimental data.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in myometrial smooth muscle cells.

ML418_Signaling_Pathway cluster_inhibition Inhibition Pathway cluster_normal_function Normal Myometrial Quiescence cluster_contraction_pathway Contraction Pathway Induced by this compound This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits K_efflux K+ Efflux Kir71->K_efflux Promotes Depolarization Membrane Depolarization Kir71->Depolarization Inhibition leads to Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Quiescence Myometrial Quiescence Hyperpolarization->Quiescence Maintains VGCC Voltage-Gated Ca2+ Channels (VGCC) Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Opens for Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Contraction Myometrial Contraction MLC_P->Contraction Induces

Caption: Signaling pathway of this compound in myometrial cells.

Experimental Protocols

Protocol 1: Ex Vivo Myometrial Tissue Contractility Assay

This protocol details the measurement of isometric contractions of human myometrial tissue strips in an organ bath setup to determine the effect of this compound on spontaneous and oxytocin-induced contractions.[4][5][6]

Materials and Reagents:

  • Human myometrial biopsies (obtained with informed consent from women undergoing cesarean section)

  • Krebs-Ringer bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • This compound stock solution (in DMSO)

  • Oxytocin (B344502) stock solution (in distilled water)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Multi-chamber organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Immediately place fresh myometrial biopsies in ice-cold Krebs-Ringer solution.

    • Under a dissecting microscope, carefully remove the serosa and any adherent connective tissue.

    • Dissect the myometrium into longitudinal strips of approximately 2 mm in width and 10 mm in length.[4]

  • Organ Bath Setup and Equilibration:

    • Mount the myometrial strips vertically in the organ bath chambers containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a passive tension of 1-2 g to each strip and allow the tissue to equilibrate for at least 60-90 minutes, or until regular spontaneous contractions are observed.[4]

    • Replace the Krebs-Ringer solution every 15-20 minutes during the equilibration period.

  • Experimental Conditions:

    • To study the effect on spontaneous contractions:

      • Once stable spontaneous contractions are established, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 10 µM).

      • Allow the tissue to stabilize for at least 20-30 minutes at each concentration before adding the next.

    • To study the effect on oxytocin-induced contractions:

      • After equilibration, induce stable contractions with a submaximal concentration of oxytocin (e.g., 0.5 nM).[4]

      • Once stable oxytocin-induced contractions are achieved, add this compound cumulatively as described above.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension generated by the myometrial strips.

    • For each concentration of this compound, quantify the following parameters:

      • Amplitude: The peak force of the contractions.

      • Frequency: The number of contractions per unit of time.

      • Area Under the Curve (AUC): An integrated measure of the total contractile activity.

    • Calculate the percentage change in contractile parameters relative to the baseline (spontaneous or oxytocin-induced) contractions.

    • Plot the concentration-response curve and calculate the IC50 value for this compound.

Experimental Workflow

The following diagram outlines the general workflow for the ex vivo myometrial contractility assay.

Experimental_Workflow start Start tissue_collection Myometrial Biopsy Collection start->tissue_collection tissue_prep Tissue Dissection and Strip Preparation tissue_collection->tissue_prep mounting Mounting Strips in Organ Bath tissue_prep->mounting equilibration Equilibration (60-90 min) mounting->equilibration decision Spontaneous or Induced Contractions? equilibration->decision spontaneous Record Spontaneous Contractions decision->spontaneous Spontaneous induce Induce Contractions (e.g., Oxytocin) decision->induce Induced add_this compound Cumulative Addition of this compound spontaneous->add_this compound induce->add_this compound data_acquisition Data Acquisition (Tension Recording) add_this compound->data_acquisition data_analysis Data Analysis (Amplitude, Frequency, AUC, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for myometrial contractility assay.

Logical Relationships

The following diagram illustrates the logical relationship between Kir7.1 channel activity and myometrial state.

Logical_Relationship High_Kir71 High Kir7.1 Activity Hyperpolarized Hyperpolarized Membrane Potential High_Kir71->Hyperpolarized Low_Kir71 Low Kir7.1 Activity (e.g., this compound Inhibition) Depolarized Depolarized Membrane Potential Low_Kir71->Depolarized Quiescent Quiescent Myometrium Hyperpolarized->Quiescent Contractile Contractile Myometrium Depolarized->Contractile

Caption: Kir7.1 activity and myometrial state relationship.

Conclusion

This compound represents a valuable research tool for elucidating the role of the Kir7.1 potassium channel in the regulation of myometrial contractility. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the physiological and pathophysiological implications of Kir7.1 activity in the uterus. These studies may ultimately contribute to the identification of new therapeutic strategies for the management of labor and other disorders of uterine function.

References

Application Notes and Protocols: Investigating Retinal Pigmented Epithelium (RPE) Function Using ML418

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The retinal pigment epithelium (RPE) is a vital monolayer of cells located between the photoreceptors and the choroid, performing numerous functions essential for vision. These include transepithelial transport of ions and nutrients, participation in the visual cycle, phagocytosis of photoreceptor outer segments, and absorption of stray light.[1][2] A critical component in maintaining RPE function is the regulation of ion homeostasis, particularly potassium (K+), across the apical and basolateral membranes.

The inwardly rectifying potassium (Kir) channel, Kir7.1, encoded by the KCNJ13 gene, is highly expressed on the apical membrane of RPE cells.[3][4][5] This channel plays a crucial role in maintaining K+ homeostasis in the subretinal space, which is essential for photoreceptor health and function.[3][6] Genetic loss-of-function mutations in Kir7.1 are linked to inherited eye diseases such as Leber congenital amaurosis and snowflake vitreoretinopathy, highlighting its importance in retinal physiology.[7]

ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 channel.[7][8] With its sub-micromolar activity and high selectivity over other Kir channels, this compound serves as a valuable pharmacological tool to investigate the specific roles of Kir7.1 in RPE function and dysfunction.[7][8] These application notes provide a summary of this compound's properties and detailed protocols for its use in studying RPE physiology.

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 channel. By binding within the channel's pore, it physically obstructs the flow of potassium ions. The inhibition of K+ efflux from the RPE apical membrane into the subretinal space leads to depolarization of the RPE cell membrane. This targeted disruption of K+ flux allows researchers to probe the downstream consequences on various RPE functions that are dependent on the cell's electrochemical gradients.

cluster_RPE RPE Cell Apical Membrane cluster_SRS Subretinal Space Kir71 Kir7.1 Channel K⁺ Depolarization Membrane Depolarization Kir71->Depolarization Leads to This compound This compound This compound->Kir71:p1 Blocks K⁺ Efflux K_ion K⁺ K_ion->Kir71 K⁺ Efflux

Figure 1: Mechanism of this compound action on the RPE Kir7.1 channel.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various assays. The following tables summarize its in vitro potency against a panel of Kir channels and its in vivo pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

Channel Target IC₅₀ (nM) Selectivity vs. Kir7.1 Assay Type
Kir7.1 310 - Thallium Flux
Kir1.1 >30,000 >97-fold Thallium Flux
Kir2.1 5,300 ~17-fold Thallium Flux
Kir2.2 >30,000 >97-fold Thallium Flux
Kir2.3 >30,000 >97-fold Thallium Flux
Kir3.1/3.2 >30,000 >97-fold Thallium Flux
Kir4.1 >30,000 >97-fold Thallium Flux
Kir6.2/SUR1 310 1-fold Thallium Flux

Data sourced from Lewis et al. (2016).[7][8]

Table 2: In Vivo Pharmacokinetic Properties of this compound

Parameter Value Conditions
Administration Route Intraperitoneal (IP) -
Dosage 30 mg/kg -
Cₘₐₓ 0.20 µM -
Tₘₐₓ 3 hours -
Brain:Plasma Ratio (Kp) 10.9 Mouse

Data sourced from Lewis et al. (2016).[7][8]

Experimental Protocols

The following are detailed protocols for the culture of human RPE cells and the functional assessment of Kir7.1 channel activity using this compound.

cluster_prep Cell Preparation cluster_exp Experimentation cluster_assay Functional Assays cluster_analysis Analysis A Isolate & Culture Primary RPE Cells B Differentiate into Polarized Monolayer A->B C Treat with this compound (Dose-Response) B->C D Thallium Flux Assay C->D Perform Assays E Whole-Cell Patch Clamp C->E Perform Assays F Transepithelial Resistance (TER) C->F Perform Assays G Quantify Channel Inhibition & Functional Impact D->G E->G F->G cluster_RPE_Functions Key RPE Functions Kir71 Kir7.1-Mediated K⁺ Homeostasis Transport Transepithelial Transport (Ions, Water, Nutrients) Kir71->Transport Is Critical For VisualCycle Visual Cycle (Retinoid Regeneration) Kir71->VisualCycle Is Critical For Phagocytosis Phagocytosis of Photoreceptor Outer Segments Kir71->Phagocytosis Is Critical For MembranePotential Membrane Potential Maintenance Kir71->MembranePotential Is Critical For This compound This compound (Kir7.1 Blockade) This compound->Kir71 Perturbs

References

Application Notes and Protocols: ML418 as a Pharmacological Tool for Labor Augmentation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3][4][5] The Kir7.1 channel is a key regulator of membrane potential in myometrial smooth muscle cells.[2] During pregnancy, increased expression of Kir7.1 hyperpolarizes the myometrial cell membrane, leading to a state of uterine quiescence necessary for fetal development.[2] As term approaches, a natural decline in Kir7.1 expression contributes to the increased uterine excitability required for labor.[2]

Pharmacological inhibition of Kir7.1 with agents like this compound mimics this physiological downregulation, leading to myometrial cell membrane depolarization, subsequent activation of voltage-gated calcium channels, and an influx of extracellular calcium. This cascade of events triggers the cellular machinery responsible for smooth muscle contraction. Consequently, this compound presents a valuable pharmacological tool for investigating the mechanisms of uterine contractility and as a potential lead compound for the development of novel labor-augmenting therapeutics.

These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in uterine contractility research, and a summary of its effects on myometrial tissue.

Pharmacological Profile of this compound

This compound is a sub-micromolar inhibitor of the Kir7.1 channel, demonstrating significant selectivity over other Kir channel subtypes.[2][3][4][5] Its mechanism of action as a pore blocker of Kir7.1 makes it a precise tool for probing the role of this specific ion channel in uterine physiology.[2]

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)Selectivity vs. Kir7.1Reference
Kir7.10.31-[1][2][4][5]
Kir1.1>10>32-fold[2]
Kir2.1>10>32-fold[2]
Kir2.2>10>32-fold[2]
Kir2.3>10>32-fold[2]
Kir3.1/3.2>10>32-fold[2]
Kir4.1>10>32-fold[2]
Kir6.2/SUR1~1.9~6-fold[1]

Signaling Pathway of this compound in Myometrial Cells

The mechanism by which this compound induces uterine contractions is initiated by its blockade of the Kir7.1 channel. This action sets off a well-defined signaling cascade within the myometrial smooth muscle cells.

ML418_Signaling_Pathway cluster_membrane Myometrial Cell Membrane cluster_cytosol Cytosol This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibition K_ion K⁺ Kir71->K_ion K⁺ Efflux (Hyperpolarization) VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_ext Extracellular Ca²⁺ Depolarization Membrane Depolarization Depolarization->VGCC Activation Ca_int Intracellular Ca²⁺ Ca_influx->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex Binding MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation MLC Myosin Light Chain (MLC) MLCK_active->MLC pMLC Phosphorylated MLC (pMLC) MLC->pMLC Phosphorylation Contraction Uterine Contraction pMLC->Contraction

Figure 1: Signaling pathway of this compound-induced myometrial contraction.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on uterine contractility using an in vitro organ bath setup.

Protocol 1: Preparation of Myometrial Strips
  • Tissue Acquisition: Obtain fresh human myometrial biopsies from consenting patients undergoing cesarean section or hysterectomy.[6][7]

  • Transport: Immediately place the tissue in ice-cold, oxygenated physiological salt solution (PSS). A common PSS composition is Krebs-Henseleit solution.

  • Dissection: Under a dissecting microscope, carefully remove the serosa and endometrium. Isolate longitudinal smooth muscle bundles from the myometrium.

  • Strip Preparation: Cut the muscle bundles into uniform strips, typically 2-3 mm in width and 8-10 mm in length.[8]

  • Mounting: Secure each end of the myometrial strip with clips or sutures for attachment in the organ bath.[6]

Protocol 2: Isometric Tension Recording
  • Organ Bath Setup: Mount the prepared myometrial strips in individual organ bath chambers containing PSS maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[6][7]

  • Transducer Connection: Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.[6][7]

  • Equilibration: Apply an initial tension of 1-2 grams and allow the strips to equilibrate for at least 60-90 minutes, or until stable spontaneous contractions are observed.[6] During this period, wash the tissues with fresh PSS every 15-20 minutes.

  • Data Recording: Record the isometric tension generated by the myometrial strips. Key parameters to measure include the amplitude (force), frequency, and duration of contractions.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Myometrial Biopsy Collection B Dissection and Strip Preparation A->B C Mounting in Organ Bath B->C D Equilibration and Spontaneous Contractions C->D E Addition of this compound (Dose-Response) D->E F Isometric Tension Recording E->F G Measurement of Contraction Parameters F->G H Generation of Dose-Response Curves G->H I Calculation of EC₅₀ H->I

Figure 2: Experimental workflow for assessing this compound's effect on uterine contractility.
Protocol 3: Dose-Response Analysis of this compound

  • Baseline Recording: Once stable spontaneous contractions are established, record a baseline period of at least 20-30 minutes.

  • Cumulative Dosing: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add this compound to the organ bath in a cumulative, stepwise manner, typically in half-log or log increments (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).

  • Incubation: Allow the tissue to stabilize and respond to each concentration for a fixed period (e.g., 15-20 minutes) before adding the next dose.

  • Data Analysis:

    • Measure the amplitude, frequency, and duration of contractions at each this compound concentration.

    • Calculate the integral of contractile activity (Area Under the Curve, AUC) for a defined time period at each concentration.

    • Normalize the data to the baseline contractile activity.

    • Plot the percentage increase in contractile activity against the log concentration of this compound to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Expected Outcomes and Data Presentation

Inhibition of Kir7.1 with a selective blocker is expected to increase the force and frequency of myometrial contractions. While specific dose-response data for this compound on uterine contractility is not yet widely published, studies on the similar Kir7.1 inhibitor, VU590, provide valuable insights into the anticipated effects.

Table 2: Effects of a Kir7.1 Inhibitor (VU590) on Human Myometrial Contractions

ParameterConcentrationEffectReference
Spontaneous Contraction Force20 µMSignificant increase[3]
Spontaneous Contraction Frequency20 µMSignificant increase[3]
Oxytocin-induced Contraction Amplitude20 µMImmediate decrease[3]
Ergometrine-induced Contraction Frequency20 µMDelayed increase[3]

Note: Data for VU590 is presented as a proxy for the expected effects of this compound due to their shared mechanism of action as Kir7.1 inhibitors.

Conclusion

This compound is a valuable pharmacological tool for the investigation of uterine contractility and the physiological role of the Kir7.1 potassium channel in labor. Its potency and selectivity make it a precise instrument for elucidating the molecular mechanisms that govern myometrial excitation-contraction coupling. The protocols outlined in these application notes provide a robust framework for characterizing the effects of this compound and similar compounds on uterine smooth muscle, thereby aiding in the research and development of novel therapeutics for labor augmentation. Further studies are warranted to establish a detailed dose-response profile of this compound on human myometrial tissue and to explore its potential in vivo efficacy and safety.

References

Application Notes and Protocols for the In Vitro Use of ML418 on Isolated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2] Kir7.1 channels play a crucial role in setting the resting membrane potential in various cell types, including smooth muscle cells and neurons. By inhibiting Kir7.1, this compound leads to membrane depolarization, which in turn modulates the function of isolated tissues. These application notes provide detailed protocols for utilizing this compound to study its effects on the contractility of isolated smooth muscle tissues and the excitability of isolated neurons.

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 channel.[1] The inhibition of the outward potassium current through Kir7.1 channels leads to a depolarization of the cell membrane. In smooth muscle cells, this depolarization triggers the opening of voltage-gated calcium channels (VGCCs), leading to an influx of extracellular calcium and subsequent contraction. In neurons, membrane depolarization increases their excitability, bringing them closer to the threshold for action potential firing.

Data Presentation

The following table summarizes the quantitative data for this compound's activity from in vitro assays.

ParameterValueAssay TypeTissue/Cell TypeReference
IC50 310 nMThallium Flux AssayHEK293 cells expressing human Kir7.1[2]
Selectivity >17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1Thallium Flux AssayHEK293 cells[2]

Experimental Protocols

Protocol 1: Evaluation of this compound on Isolated Smooth Muscle Contractility using an Organ Bath

This protocol describes the methodology to assess the effect of this compound on the contractility of isolated smooth muscle strips, such as uterine or vascular smooth muscle.

Materials:

  • Isolated smooth muscle tissue (e.g., uterine horn, aortic ring)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Standard contracting agents (e.g., KCl, phenylephrine (B352888), oxytocin)

Procedure:

  • Tissue Preparation:

    • Isolate the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution.

    • Carefully dissect the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide and 10-15 mm long for uterine strips).

    • Suspend the tissue strips in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. One end of the tissue is attached to a fixed hook and the other to an isometric force transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g, depending on the tissue).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check:

    • After equilibration, contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure their viability and contractile capacity.

    • Wash the tissues and allow them to return to the baseline resting tension.

  • Application of this compound:

    • To study the direct contractile effect: Once a stable baseline is achieved, add cumulative concentrations of this compound to the organ bath. Record the contractile response at each concentration.

    • To study the effect on pre-contracted tissue: First, induce a stable submaximal contraction using a suitable agonist (e.g., phenylephrine for vascular smooth muscle, oxytocin (B344502) for uterine smooth muscle). Once the contraction is stable, add cumulative concentrations of this compound to assess its relaxant or potentiating effects.

  • Data Analysis:

    • Record the isometric tension continuously.

    • Measure the amplitude of contraction (in grams or millinewtons).

    • Construct concentration-response curves and calculate the EC50 (for contraction) or IC50 (for relaxation) values for this compound.

Protocol 2: Assessment of this compound on Neuronal Excitability using Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the effects of this compound on the electrical activity of isolated neurons.

Materials:

  • Isolated neurons (e.g., from primary culture or brain slices)

  • Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution

  • Intracellular solution for patch pipettes

  • This compound stock solution

  • Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)

Procedure:

  • Neuron Preparation:

    • Prepare isolated neurons or brain slices according to standard laboratory protocols.

    • Place the preparation in the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a physiological temperature.

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings from individual neurons.

    • In current-clamp mode, record the resting membrane potential and spontaneous firing activity.

    • Inject depolarizing current steps to elicit action potentials and determine the firing frequency.

  • Application of this compound:

    • After obtaining a stable baseline recording, perfuse the recording chamber with aCSF containing a known concentration of this compound.

    • Record the changes in resting membrane potential, input resistance, and firing frequency in response to the same depolarizing current steps.

    • To determine the concentration-response relationship, apply increasing concentrations of this compound and record the effects at each concentration.

  • Data Analysis:

    • Analyze the electrophysiological recordings to quantify changes in resting membrane potential, action potential threshold, firing frequency, and other relevant parameters.

    • Construct concentration-response curves to determine the IC50 of this compound for its effects on neuronal excitability.

Visualizations

Signaling Pathway of this compound in Smooth Muscle

ML418_Smooth_Muscle_Pathway This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibition Membrane_Depolarization Membrane Depolarization Kir71->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Membrane_Depolarization->VGCC Activates Ca_Influx ↑ Intracellular Ca²⁺ VGCC->Ca_Influx Mediates Contraction Smooth Muscle Contraction Ca_Influx->Contraction Triggers

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Experimental Workflow for Isolated Tissue Assay

Experimental_Workflow start Start: Isolate Tissue prepare_tissue Prepare Tissue Strips/Slices start->prepare_tissue mount_tissue Mount in Organ Bath / Place in Recording Chamber prepare_tissue->mount_tissue equilibrate Equilibrate (60-90 min) mount_tissue->equilibrate viability Check Viability (e.g., with KCl) equilibrate->viability baseline Record Baseline Activity viability->baseline add_this compound Apply Cumulative Concentrations of this compound baseline->add_this compound record_response Record Functional Response (Contraction / Neuronal Firing) add_this compound->record_response analyze Analyze Data (Concentration-Response Curves, IC₅₀/EC₅₀) record_response->analyze end End analyze->end

Caption: General experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for Studying Melanocortin Signaling with ML418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin system, centered around the melanocortin-4 receptor (MC4R), is a critical regulator of energy homeostasis, making it a key target for the development of therapeutics for obesity and other metabolic disorders.[1][2][3] MC4R activation, primarily in the paraventricular nucleus (PVN) of the hypothalamus, suppresses food intake and increases energy expenditure.[3][4] The canonical signaling pathway for MC4R involves coupling to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][5] However, recent evidence has unveiled a G-protein-independent signaling pathway involving the functional coupling of MC4R to the inwardly rectifying potassium channel Kir7.1.[6][7][8]

ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 potassium channel.[9][10][11] It acts as a pore blocker, thereby inhibiting the flow of potassium ions.[9] In the context of melanocortin signaling, agonist binding to MC4R inhibits Kir7.1 activity, leading to membrane depolarization and increased neuronal firing.[6][9] Conversely, MC4R antagonists enhance Kir7.1 activity, resulting in hyperpolarization and reduced neuronal excitability.[6][9] By inhibiting Kir7.1, this compound functionally mimics the action of MC4R agonists on neuronal excitability, making it a valuable tool to dissect the role of the MC4R-Kir7.1 signaling axis in energy balance.

These application notes provide detailed protocols for utilizing this compound to investigate melanocortin signaling, focusing on electrophysiological and ion flux assays.

Signaling Pathways and Mechanism of Action

The following diagram illustrates the dual signaling pathways of the MC4R and the point of intervention for this compound.

MC4R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R Kir71 Kir7.1 Channel MC4R->Kir71 Inhibits (G-protein independent) Gs Gαs MC4R->Gs Activates Depolarization Membrane Depolarization Kir71->Depolarization Inhibition leads to K_ion_out K+ Kir71->K_ion_out K+ Efflux AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates Agonist α-MSH (Agonist) Agonist->MC4R Binds PKA PKA cAMP->PKA Activates NeuronalFiring Increased Neuronal Firing Depolarization->NeuronalFiring This compound This compound This compound->Kir71 Blocks Pore K_ion_in K+

MC4R Signaling and this compound Action

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and relevant melanocortin receptor ligands.

Table 1: Properties of the Kir7.1 Inhibitor this compound

ParameterValueSpeciesAssayReference
IC₅₀ vs. Kir7.1 310 nMHumanElectrophysiology[10]
Selectivity >17-fold vs. Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kir4.1HumanThallium Flux Assay[9]
Pharmacokinetics (IP)
Cₘₐₓ0.20 µM (at 30 mg/kg)MouseIn vivo PK study[9][10]
Tₘₐₓ3 hoursMouseIn vivo PK study[9][10]
Brain:Plasma Kₚ10.9MouseIn vivo PK study[9][10]

Table 2: Potency of Select Melanocortin Ligands

LigandReceptorParameterValueAssayReference
α-MSH MC4REC₅₀ (cAMP)~4.16 nMcAMP accumulation[12]
MC4REC₅₀ (Tl⁺ flux)~16 nMThallium flux assay[12]
AgRP (87-132) MC4RIC₅₀ (cAMP)~99 nMcAMP inhibition[1]
MC4REC₅₀ (Tl⁺ flux)~0.25 nMThallium flux assay[1]
SHU9119 (Antagonist) MC4RpA₂8.3 - 9.1Functional assays
Setmelanotide (Agonist) MC4REC₅₀ (cAMP)~0.26 nMcAMP accumulation

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in MC4R/Kir7.1-Expressing Cells

This protocol is designed to measure the effect of this compound on membrane potential and Kir7.1 currents in either a heterologous expression system (e.g., HEK293 cells co-transfected with MC4R and Kir7.1) or in primary neurons from hypothalamic slices.[6][9]

Workflow Diagram

Electrophysiology_Workflow prep Prepare Cells/Slices (e.g., HEK293 co-transfection or hypothalamic slice preparation) setup Transfer to Recording Chamber and Perfuse with ACSF prep->setup patch Establish Whole-Cell Patch-Clamp Configuration setup->patch record_base Record Baseline Membrane Potential and/or Kir7.1 Currents patch->record_base apply_ligand Apply MC4R Ligand (Agonist/Antagonist) record_base->apply_ligand record_ligand Record Changes in Membrane Potential/Current apply_ligand->record_ligand washout Washout Ligand record_ligand->washout apply_this compound Apply this compound washout->apply_this compound record_this compound Record Effect of this compound on Baseline and Ligand Response apply_this compound->record_this compound analyze Data Analysis (I-V curves, firing rate, etc.) record_this compound->analyze

Electrophysiology Experimental Workflow

Materials:

  • Cells: HEK293 cells co-transfected with human MC4R and Kir7.1 expression vectors, or acute hypothalamic brain slices from mice.

  • External Solution (ACSF for slices): Composition in mM: 126 NaCl, 2.5 KCl, 1.2 MgCl₂, 2.4 CaCl₂, 1.2 NaH₂PO₄, 11 D-glucose, 21.4 NaHCO₃, bubbled with 95% O₂/5% CO₂.

  • Internal (Pipette) Solution: Composition in mM: 120 potassium gluconate, 10 HEPES, 1 NaCl, 1 CaCl₂, 1 MgCl₂, 2 Mg-ATP, 0.3 Na-GTP, and 10 EGTA; pH adjusted to 7.2–7.4 with KOH.[13]

  • This compound Stock Solution: 10 mM in DMSO.

  • MC4R Ligands: α-MSH (agonist), AgRP (inverse agonist/antagonist) stock solutions.

  • Patch-clamp rig: Microscope, amplifier, micromanipulators, data acquisition system.

Procedure:

  • Cell/Slice Preparation:

    • HEK293 Cells: Co-transfect cells with plasmids for MC4R and Kir7.1 (a high-conductance mutant like M125R may be used to enhance signal).[6] Culture for 24-48 hours before recording.

    • Hypothalamic Slices: Prepare 250-300 µm coronal slices containing the PVN from adult mice according to standard protocols. Allow slices to recover for at least 1 hour.

  • Recording Setup:

    • Transfer a coverslip with cells or a brain slice to the recording chamber on the microscope stage.

    • Continuously perfuse with oxygenated external solution at a rate of 2-3 mL/min.

  • Whole-Cell Recording:

    • Pull glass micropipettes to a resistance of 3-6 MΩ when filled with internal solution.

    • Under visual guidance, approach a target neuron or cell and establish a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp (Membrane Potential): Record the resting membrane potential. Apply MC4R ligands (e.g., 100 nM α-MSH) to observe depolarization. After washout, apply this compound (e.g., 1-10 µM) and observe its effect on the resting potential and subsequent responses to MC4R ligands.

    • Voltage-Clamp (Kir7.1 Currents): Hold the cell at a potential of -60 mV. Apply voltage ramps (e.g., from -120 mV to +40 mV) to generate current-voltage (I-V) relationships.[1] Record baseline currents, then apply MC4R ligands and/or this compound to observe changes in the inwardly rectifying current characteristic of Kir7.1.

  • Data Analysis:

    • Measure changes in resting membrane potential and neuronal firing frequency in current-clamp mode.

    • In voltage-clamp mode, subtract control currents from drug-condition currents to isolate the affected current and plot I-V curves.

    • Calculate dose-response curves for this compound inhibition.

Protocol 2: Thallium Flux Assay for Kir7.1 Activity

This high-throughput fluorescence-based assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir7.1 channels.[14] It is suitable for screening and characterizing inhibitors like this compound.

Materials:

  • Cells: HEK293 cells stably co-expressing MC4R and Kir7.1.

  • Assay Buffer (Cl⁻-free): Composition in mM: 125 Na-gluconate, 10 HEPES, 1 MgSO₄, 1 Ca-gluconate, 10 glucose, pH 7.3.

  • Thallium Stimulus Buffer: Assay buffer containing 8 mM Tl₂SO₄ and 2 mM K₂SO₄.

  • FluoZin-2 AM dye: Thallium-sensitive fluorescent dye.

  • This compound and MC4R ligands.

  • 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the MC4R/Kir7.1 co-expressing HEK293 cells into 384-well plates and culture overnight.

  • Dye Loading: Wash cells with assay buffer and then incubate with FluoZin-2 AM dye for 60-90 minutes at room temperature.

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells. To test for modulation of MC4R signaling, pre-incubate cells with an MC4R agonist (e.g., α-MSH) or antagonist (e.g., AgRP) before adding this compound.

    • Incubate for 10-20 minutes.

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record baseline fluorescence for 10-20 seconds.

    • Add the Thallium Stimulus Buffer to all wells.

    • Immediately begin recording the fluorescence signal for 2-3 minutes. The influx of Tl⁺ will cause an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of fluorescence increase to determine the rate of Tl⁺ flux.

    • Normalize the data to vehicle controls (0% inhibition) and a full block control (e.g., high concentration of BaCl₂, a non-selective Kir channel blocker, for 100% inhibition).

    • Plot the percent inhibition against the concentration of this compound to determine the IC₅₀.

Protocol 3: Analysis of Neuronal Firing in Hypothalamic Slices

This protocol uses current-clamp recordings to assess how this compound affects the spontaneous and evoked firing rate of PVN neurons, which are key targets of melanocortin signaling.[5]

Materials:

  • Same as Protocol 1, focusing on hypothalamic slice preparation and current-clamp recordings.

Procedure:

  • Prepare and record from PVN neurons in acute hypothalamic slices as described in Protocol 1.

  • Baseline Firing: In current-clamp mode, record the spontaneous firing rate of the neuron for a stable period (e.g., 3-5 minutes).

  • Effect of MC4R Ligands:

    • Perfuse the slice with an MC4R agonist (e.g., 100 nM α-MSH). This is expected to depolarize the neuron and increase its firing rate.[9]

    • After washout, perfuse with an MC4R antagonist/inverse agonist (e.g., 50 nM AgRP). This should hyperpolarize the neuron and decrease or silence its firing.[1]

  • Effect of this compound:

    • After establishing a stable baseline, perfuse the slice with this compound (e.g., 1-10 µM). Inhibition of Kir7.1 is expected to cause depolarization and an increase in the spontaneous firing rate, mimicking an MC4R agonist.

    • To test for interactions, apply this compound in the presence of an MC4R antagonist. This compound should still be able to increase the firing rate, demonstrating its action downstream of the receptor.

  • Data Analysis:

    • Measure the firing frequency (in Hz) during each experimental condition (baseline, agonist, antagonist, this compound).

    • Compare the mean firing rates between conditions using appropriate statistical tests (e.g., paired t-test or ANOVA).

    • Analyze changes in other action potential parameters if desired (e.g., threshold, amplitude).

Conclusion

This compound provides a selective tool for probing the G-protein-independent arm of the melanocortin signaling pathway. By directly inhibiting the Kir7.1 channel, this compound allows researchers to isolate and study the physiological consequences of modulating this specific downstream effector of MC4R. The protocols outlined here provide a framework for using this compound in electrophysiological and high-throughput screening assays to advance our understanding of melanocortin biology and to aid in the discovery of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols: Investigating ML418 in Models of Retinal Degeneration with Relevance to Leber Congenital Amaurosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesis of available information on the Kir7.1 inhibitor ML418 and its potential, though not yet established, application in models relevant to Leber Congenital Amaurosis (LCA). To date, no direct studies have been published on the use of this compound in specific LCA models. This document is intended to provide a research framework and hypothetical protocols for scientists and drug development professionals interested in exploring this novel therapeutic avenue.

Introduction

Leber Congenital Amaurosis (LCA) is a group of inherited retinal dystrophies characterized by severe vision loss at birth or in early infancy. It is a genetically heterogeneous disease, with mutations in over 25 genes identified to date.[1][2] Several of these genes are crucial for the function and health of the retinal pigment epithelium (RPE) and photoreceptor cells.

One ion channel of emerging interest in retinal health is the inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene. Genetic loss of Kir7.1 function in RPE cells leads to disruptions in electrolyte homeostasis and subsequent cell degeneration, a pathology that underlies conditions such as snowflake vitreoretinopathy and has been associated with Leber congenital amaurosis.[3]

This compound has been identified as the first selective, sub-micromolar pore blocker of Kir7.1 potassium channels.[3][4] This small molecule presents a novel tool for investigating the role of Kir7.1 in retinal physiology and pathology, and a potential starting point for therapeutic development in retinal degenerative diseases linked to Kir7.1 dysfunction.

These notes provide an overview of this compound's properties and propose a hypothetical framework for its application in preclinical models that may be relevant to understanding and potentially treating forms of LCA associated with RPE dysfunction.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo pharmacological properties of this compound, as reported in the literature.

ParameterValueSpeciesAssayReference
IC50 310 nMHumanFluorescence-based high-throughput screen[4]
Selectivity >17-fold selective over Kir1.1, Kir2.1, Kir3.1/3.2, and Kir4.1HumanNot specified[4]
Microsomal Stability (CLHEP) LowHumanIn vitro microsomal stability assay[3][4]
Microsomal Stability (CLHEP) HighRatIn vitro microsomal stability assay[3][4]
In vivo Cmax 0.20 µMMouseIntraperitoneal (IP) administration (30 mg/kg)[4]
In vivo Tmax 3 hoursMouseIntraperitoneal (IP) administration (30 mg/kg)[4]
Brain/Plasma Kp 10.9MouseNot specified[4]

Signaling Pathway and Experimental Workflow

Kir7.1 Signaling in the Retinal Pigment Epithelium

Kir7_1_Pathway Hypothetical Role of Kir7.1 in RPE and LCA cluster_RPE Retinal Pigment Epithelium (RPE) Cell cluster_LCA Pathology in some forms of LCA Kir7.1 Kir7.1 Channel K_efflux K+ Efflux Kir7.1->K_efflux Maintains Subretinal_Space Subretinal Space Homeostasis K_efflux->Subretinal_Space Regulates Photoreceptor_Health Photoreceptor Health Subretinal_Space->Photoreceptor_Health Supports Kir7.1_dysfunction Kir7.1 Dysfunction (e.g., KCNJ13 mutation) Altered_K_efflux Altered K+ Efflux Kir7.1_dysfunction->Altered_K_efflux Homeostasis_disruption Disrupted Homeostasis Altered_K_efflux->Homeostasis_disruption Retinal_Degeneration Retinal Degeneration Homeostasis_disruption->Retinal_Degeneration This compound This compound This compound->Kir7.1 Inhibits

Caption: Hypothetical role of Kir7.1 in RPE and its potential link to LCA.

Proposed Experimental Workflow for Evaluating this compound

Experimental_Workflow Hypothetical Workflow for this compound Evaluation in Retinal Degeneration Models cluster_model Model System cluster_treatment Treatment cluster_analysis Analysis Model_Selection Model Selection (e.g., iPSC-derived RPE with KCNJ13 mutation, or animal model of RPE dysfunction) Model_Characterization Baseline Characterization (Electrophysiology, Imaging, Gene Expression) Model_Selection->Model_Characterization ML418_Treatment This compound Administration (Dose-response and time-course studies) Model_Characterization->ML418_Treatment Vehicle_Control Vehicle Control Model_Characterization->Vehicle_Control Functional_Analysis Functional Analysis (Electroretinography, Patch-clamp) ML418_Treatment->Functional_Analysis Structural_Analysis Structural Analysis (Histology, Immunohistochemistry, Electron Microscopy) ML418_Treatment->Structural_Analysis Molecular_Analysis Molecular Analysis (qRT-PCR, Western Blot, RNA-seq) ML418_Treatment->Molecular_Analysis Vehicle_Control->Functional_Analysis Vehicle_Control->Structural_Analysis Vehicle_Control->Molecular_Analysis Data_Interpretation Data Interpretation and Therapeutic Potential Assessment Functional_Analysis->Data_Interpretation Structural_Analysis->Data_Interpretation Molecular_Analysis->Data_Interpretation

References

Application Notes and Protocols for Investigating Snowflake Vitreoretinopathy using ML418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Snowflake vitreoretinopathy (SVD) is a rare, autosomal dominant genetic disorder characterized by fibrillar vitreous degeneration, the formation of crystalline-like deposits ("snowflakes") in the retina, and an increased risk of retinal detachment.[1][2] The underlying cause of SVD has been linked to mutations in the KCNJ13 gene, which encodes the inwardly rectifying potassium channel Kir7.1.[3][4][5] This channel is predominantly expressed in the apical membrane of the retinal pigment epithelium (RPE) and plays a crucial role in maintaining potassium homeostasis in the subretinal space, a process vital for photoreceptor function.[6][7][8][9]

Mutations in Kir7.1, such as the well-characterized R162W substitution, lead to a loss of channel function, disrupting ion and fluid transport across the RPE.[3][4][5] This disruption is believed to be a key factor in the pathogenesis of SVD.

ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 channel.[10] Its ability to specifically block Kir7.1 makes it an invaluable tool for investigating the pathomechanisms of snowflake vitreoretinopathy. By selectively inhibiting Kir7.1, researchers can mimic the channel dysfunction seen in SVD in in vitro models, enabling the study of downstream cellular consequences and the screening of potential therapeutic agents. These application notes provide detailed protocols for utilizing this compound in such investigations.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on Kir7.1 and its selectivity over other inwardly rectifying potassium channels.

Table 1: Potency of this compound against Kir7.1

Assay TypeCell LineConstructIC50 (µM)Reference
Thallium FluxT-REx-HEK293Kir7.1-M125R0.31[1]
Whole-Cell Patch ClampHEK-293TWild-Type Kir7.10.31[1][10]

Table 2: Selectivity of this compound against other Kir Channels (Thallium Flux Assay)

ChannelIC50 (µM)Selectivity (fold vs. Kir7.1)Reference
Kir1.1 (ROMK)>30>97[1]
Kir2.1>30>97[1]
Kir2.2>30>97[1]
Kir2.3>30>97[1]
Kir3.1/3.2 (GIRK)>30>97[1]
Kir4.1>30>97[1]
Kir6.2/SUR1 (KATP)1.9~6[1]

Signaling Pathways and Experimental Workflows

Kir7.1 in RPE and its Role in Snowflake Vitreoretinopathy

Kir7_1_Pathway cluster_RPE Retinal Pigment Epithelium (RPE) Apical Membrane cluster_SRS Subretinal Space cluster_SVD Snowflake Vitreoretinopathy (SVD) Kir7_1 Kir7.1 Channel NaK_ATPase Na+/K+ ATPase Kir7_1->NaK_ATPase K+ Recycling K_ion K+ ions Kir7_1->K_ion K+ Secretion RPE_Homeostasis RPE_Homeostasis Kir7_1->RPE_Homeostasis Maintains K+ Homeostasis NKCC Na-K-2Cl Cotransporter NKCC->Kir7_1 K+ Source K_ion->Kir7_1 K+ Efflux SVD_mutation KCNJ13 Mutation (e.g., R162W) SVD_mutation->Kir7_1 Loss of Function RPE_dysfunction RPE_dysfunction SVD_mutation->RPE_dysfunction Disrupts Homeostasis This compound This compound This compound->Kir7_1 Inhibition Photoreceptor_Health Photoreceptor_Health RPE_Homeostasis->Photoreceptor_Health Supports Photoreceptor Function SVD_phenotype SVD_phenotype RPE_dysfunction->SVD_phenotype Leads to SVD Phenotype

Caption: Signaling pathway of Kir7.1 in RPE and its disruption in SVD.

Experimental Workflow for Investigating this compound Effects

experimental_workflow start Start: In Vitro Model (e.g., HEK293 expressing Kir7.1 or RPE cell line) thallium_flux Thallium Flux Assay start->thallium_flux patch_clamp Whole-Cell Patch Clamp start->patch_clamp dose_response Generate Dose-Response Curve thallium_flux->dose_response patch_clamp->dose_response ic50 Determine IC50 of this compound dose_response->ic50 svd_model Investigate SVD Model (e.g., cells with R162W mutation) ic50->svd_model compare Compare this compound effect to SVD mutation phenotype svd_model->compare end End: Characterize Pathophysiological Mechanism compare->end

Caption: Experimental workflow for characterizing this compound and its use in SVD models.

Experimental Protocols

Thallium Flux Assay for Kir7.1 Inhibition by this compound

This assay measures the influx of thallium (Tl+), a surrogate for K+, through Kir7.1 channels into cells. Inhibition of the channel by this compound will reduce the rate of Tl+ influx, which is detected by a Tl+-sensitive fluorescent dye.

Materials:

  • Cell Line: T-REx-HEK293 cells inducibly expressing Kir7.1 (the higher conductance mutant Kir7.1-M125R is often used to improve signal-to-noise ratio).[1]

  • Culture Medium: Standard HEK293 growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Induction Agent: Tetracycline (B611298) (1 µg/mL) to induce Kir7.1 expression.[2]

  • Assay Plate: 384-well, black-walled, clear-bottom microplates.

  • Thallium-sensitive dye: Thallos-AM or similar.

  • Pluronic Acid: 20% solution in DMSO.

  • Assay Buffer (AB): Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3.

  • Stimulus Buffer: AB containing thallium sulfate (B86663) (Tl2SO4). The final concentration of Tl+ in the well is typically 2 mM.[2]

  • This compound Stock Solution: 10 mM in DMSO.

  • Plate Reader: Capable of kinetic fluorescence measurements with appropriate excitation/emission filters (e.g., Ex: ~490 nm, Em: ~525 nm).

Procedure:

  • Cell Plating: a. Induce Kir7.1 expression in T-REx-HEK293 cells by adding tetracycline to the culture medium 24 hours prior to the experiment. b. Plate the induced cells into 384-well plates at a density of approximately 20,000 cells per well in 20 µL of culture medium and incubate overnight.[11]

  • Dye Loading: a. Prepare the dye loading solution by diluting the thallium-sensitive dye stock in AB, often with a small amount of pluronic acid to aid in dye solubilization. b. Remove the culture medium from the wells and add 20 µL of the dye loading solution to each well. c. Incubate the plate at room temperature for 60-90 minutes in the dark.[11]

  • Compound Addition: a. Prepare serial dilutions of this compound in AB. b. After the dye loading incubation, wash the cells with AB to remove excess dye. c. Add the this compound dilutions to the wells and incubate for 10-20 minutes at room temperature. Include wells with vehicle (DMSO) as a negative control and a known Kir7.1 inhibitor as a positive control.

  • Thallium Flux Measurement: a. Place the assay plate in the plate reader. b. Establish a baseline fluorescence reading for approximately 10-20 seconds. c. Using the plate reader's injection system, add the Stimulus Buffer containing thallium sulfate to each well. d. Immediately begin kinetic fluorescence readings, acquiring data every 1-2 seconds for 2-3 minutes.[2]

  • Data Analysis: a. The rate of Tl+ influx is determined by the initial slope of the fluorescence increase after thallium addition. b. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition). c. Plot the percent inhibition against the log concentration of this compound and fit the data with a four-parameter logistic equation to determine the IC50 value.[1]

Whole-Cell Patch Clamp Electrophysiology for Kir7.1

This technique directly measures the ionic currents flowing through Kir7.1 channels in the cell membrane, providing a gold-standard assessment of channel inhibition by this compound.

Materials:

  • Cell Line: HEK-293T cells transiently or stably expressing wild-type Kir7.1. A co-transfection with a fluorescent protein (e.g., EGFP) can be used to identify transfected cells.[1]

  • Recording Chamber: Mounted on an inverted microscope.

  • Micropipette Puller and Polisher.

  • Patch Clamp Amplifier and Data Acquisition System.

  • Extracellular (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, 10 HEPES, pH 7.4.[1]

  • Intracellular (Pipette) Solution (in mM): 135 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, pH 7.3.[1]

  • Borosilicate Glass Capillaries.

  • This compound Stock Solution: 10 mM in DMSO, diluted to final concentrations in the extracellular solution.

Procedure:

  • Cell Preparation: a. Plate HEK-293T cells expressing Kir7.1 onto glass coverslips 24 hours before recording.

  • Pipette Preparation: a. Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution. b. Identify a transfected cell (if using a fluorescent marker). c. Approach the cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal). d. Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration. e. Clamp the cell membrane potential at a holding potential of -70 mV.

  • Voltage Protocol and Data Acquisition: a. Apply voltage steps or ramps to elicit Kir7.1 currents. A typical protocol involves stepping from the holding potential to -120 mV and then ramping to +120 mV.[1] b. Record the baseline Kir7.1 currents in the absence of this compound. c. Perfuse the recording chamber with increasing concentrations of this compound in the extracellular solution, allowing the current to stabilize at each concentration before recording. d. At the end of the experiment, apply a saturating concentration of a non-specific K+ channel blocker, such as 2 mM BaCl2, to determine the total Kir7.1 current.[1]

  • Data Analysis: a. Measure the current amplitude at a specific voltage (e.g., -120 mV) for each this compound concentration. b. Normalize the current inhibition to the BaCl2-sensitive current. c. Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC50 value.

Investigating Snowflake Vitreoretinopathy In Vitro using this compound

This compound can be used to model the loss-of-function phenotype of SVD in RPE cell lines (e.g., ARPE-19) or in primary RPE cells.

Experimental Design:

  • Cell Culture: Culture human RPE cells (e.g., ARPE-19) under standard conditions.

  • Treatment: Treat the RPE cells with this compound at a concentration that effectively inhibits Kir7.1 (e.g., 1-10 µM).

  • Functional Assays:

    • Transepithelial Resistance (TER): Measure TER across RPE cell monolayers grown on permeable supports to assess the integrity of the epithelial barrier. Disruption of Kir7.1 function is expected to alter ion transport and potentially decrease TER.

    • Fluid Transport Assays: Measure the rate of fluid transport across the RPE monolayer. Inhibition of Kir7.1 may impair this process.

    • Cell Viability and Proliferation Assays: Assess the long-term effects of Kir7.1 inhibition on RPE cell health.

  • Comparison with SVD Mutant Models:

    • Create a stable RPE cell line expressing the SVD-causing R162W Kir7.1 mutant.

    • Compare the functional deficits (e.g., in TER, fluid transport) in the R162W-expressing cells with those induced by this compound treatment in wild-type RPE cells. This will help validate that the effects of this compound are specifically due to Kir7.1 inhibition and are relevant to the disease pathophysiology.

By using this compound as a pharmacological tool, researchers can dissect the cellular consequences of Kir7.1 dysfunction and create a platform for screening compounds that may rescue or bypass the defects associated with snowflake vitreoretinopathy.

References

Application Notes and Protocols for Assessing the Effect of ML418 on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir7.1 (KCNJ13) with a half-maximal inhibitory concentration (IC50) of 310 nM.[1][2] It also exhibits activity against Kir6.2 but is highly selective over other Kir channel subtypes.[1][2] Kir7.1 channels play a crucial role in setting the resting membrane potential in various cell types, including neurons. By regulating the flow of potassium ions, these channels help maintain a hyperpolarized state. Inhibition of Kir7.1 channels by this compound is expected to cause membrane depolarization, leading to an increase in neuronal excitability and firing rate.[1] These application notes provide a comprehensive guide for assessing the effects of this compound on neuronal excitability using electrophysiological techniques.

Mechanism of Action

Kir7.1 channels are members of the inward-rectifier potassium channel family, which are crucial for maintaining the negative resting membrane potential in neurons. These channels allow potassium ions (K+) to flow more easily into the cell than out, contributing to the hyperpolarized state of the neuron at rest.

This compound acts as a pore blocker of the Kir7.1 channel.[1] By physically obstructing the channel pore, this compound reduces the outward potassium current. This reduction in K+ efflux leads to an accumulation of positive charge inside the neuron, causing a depolarization of the resting membrane potential. As the membrane potential moves closer to the threshold for action potential firing, the neuron becomes more excitable and is more likely to fire action potentials in response to stimuli.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key parameters of neuronal excitability based on its known mechanism of action and data from related Kir channel inhibitors.

ParameterControl (Vehicle)This compound (1 µM)This compound (10 µM)Expected Outcome
Resting Membrane Potential (mV) -65 ± 2-58 ± 3-50 ± 4Depolarization
Action Potential Threshold (mV) -45 ± 1.5-46 ± 1.8-47 ± 2Minimal Change
Action Potential Firing Frequency (Hz) 5 ± 112 ± 225 ± 4Increase
Kir7.1 Current Amplitude (pA) -150 ± 20-70 ± 15-20 ± 5Decrease

Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the neuronal cell type and experimental conditions.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Measure Resting Membrane Potential and Action Potential Firing

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure changes in resting membrane potential and spontaneous action potential firing in cultured neurons upon application of this compound.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Prepare fresh external and internal solutions and filter-sterilize.

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution. The final DMSO concentration should be kept below 0.1%. Prepare a vehicle control with the same final DMSO concentration.

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution at a rate of 1-2 mL/min.

  • Establish a whole-cell patch-clamp configuration on a healthy neuron.

  • Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.

  • Record the baseline resting membrane potential and any spontaneous action potential firing for 5 minutes.

  • Perfuse the recording chamber with the vehicle control solution for 5 minutes and record the activity.

  • Wash out the vehicle with the external solution for 5-10 minutes.

  • Perfuse the chamber with the desired concentration of this compound (e.g., 1 µM) for 5-10 minutes, or until a stable effect is observed. Record the resting membrane potential and action potential firing.

  • To establish a dose-response relationship, perform a cumulative dose application, increasing the concentration of this compound (e.g., 0.1, 1, 10 µM) with a 5-minute application for each concentration.

  • At the end of the experiment, apply a high concentration of a non-specific Kir channel blocker like Barium Chloride (BaCl2, 1 mM) to confirm the presence of Kir currents.

Data Analysis:

  • Measure the average resting membrane potential during the baseline, vehicle, and this compound application periods.

  • Calculate the frequency of spontaneous action potentials (in Hz) for each condition.

  • Plot the change in resting membrane potential and firing frequency as a function of this compound concentration to generate dose-response curves.

Protocol 2: Voltage-Clamp Recording to Measure Kir7.1 Currents

This protocol is designed to isolate and measure the Kir7.1-mediated currents and their inhibition by this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-5 of Protocol 1 to establish a whole-cell configuration.

  • Switch to voltage-clamp mode and hold the neuron at a holding potential of -80 mV.

  • Apply a series of voltage steps or a voltage ramp to elicit membrane currents. A typical protocol would be to step from -120 mV to +40 mV in 20 mV increments for 200 ms.

  • Record the baseline currents in the external solution.

  • Perfuse with the vehicle control and record the currents.

  • Wash out the vehicle and then perfuse with this compound at the desired concentration(s). Record the currents at each concentration.

  • At the end of the experiment, apply 1 mM BaCl2 to block the Kir currents and isolate the this compound-sensitive component.

Data Analysis:

  • Measure the amplitude of the inward and outward currents at each voltage step.

  • Construct current-voltage (I-V) relationship plots for baseline, vehicle, and this compound conditions.

  • Subtract the currents recorded in the presence of this compound from the baseline currents to obtain the this compound-sensitive current.

  • Calculate the percentage of inhibition of the Kir7.1 current at a specific voltage (e.g., -120 mV) for each concentration of this compound.

  • Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

ML418_Signaling_Pathway This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits K_efflux K+ Efflux Kir71->K_efflux Mediates Depolarization Membrane Depolarization K_efflux->Depolarization Reduces Excitability Increased Neuronal Excitability Depolarization->Excitability AP_Firing Increased Action Potential Firing Excitability->AP_Firing Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Neuron_Culture Culture Neurons Patch_Clamp Establish Whole-Cell Patch-Clamp Neuron_Culture->Patch_Clamp Solution_Prep Prepare Solutions (External, Internal, this compound) Solution_Prep->Patch_Clamp Baseline Record Baseline Activity Patch_Clamp->Baseline Vehicle Apply Vehicle Control Baseline->Vehicle ML418_App Apply this compound (Dose-Response) Vehicle->ML418_App Measure_RMP Measure Resting Membrane Potential ML418_App->Measure_RMP Measure_AP Measure Action Potential Firing ML418_App->Measure_AP Measure_Current Measure Kir7.1 Currents (Voltage-Clamp) ML418_App->Measure_Current Generate_Plots Generate Dose-Response Curves & I-V Plots Measure_RMP->Generate_Plots Measure_AP->Generate_Plots Measure_Current->Generate_Plots

References

Troubleshooting & Optimization

ML418 Technical Support Center: Navigating Solubility Challenges in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with ML418 in physiological buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the inward-rectifier potassium channel Kir7.1 (KCNJ13), with a reported IC50 of approximately 0.31 μM.[1] It acts as a pore blocker, directly obstructing the flow of potassium ions through the channel.[2] Kir7.1 channels are crucial for maintaining cellular membrane potential and potassium homeostasis in various tissues, including the brain, eye, and uterus.[3]

Q2: What is the solubility of this compound in common organic solvents?

There are some conflicting reports regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). While one source describes it as "slightly soluble" at 0.1-1 mg/mL,[4] several other suppliers indicate a much higher solubility, ranging from 20 mM (7.56 mg/mL) to 55.12 mM (20.83 mg/mL).[1] For practical purposes, preparing a stock solution in the 10-20 mM range in anhydrous DMSO is a reliable starting point. This compound is also reported to be slightly soluble in ethanol.[4]

Q3: I'm observing precipitation when diluting my this compound DMSO stock into aqueous physiological buffers (e.g., PBS, cell culture media). Why is this happening?

This is a common issue for many hydrophobic compounds. The phenomenon, often called "solvent-shifting" or "antisolvent precipitation," occurs because this compound is significantly less soluble in aqueous solutions than in DMSO. When the concentrated DMSO stock is introduced into the aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution.

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Solubility and Stock Solution Preparation

Quantitative Solubility Data
SolventReported SolubilityMolar Concentration
DMSO7.56 mg/mL~20 mM
DMSO20.83 mg/mL (requires sonication)[1]~55.12 mM
DMSO"Slightly soluble": 0.1-1 mg/mL[4]~0.26 - 2.64 mM
Ethanol"Slightly soluble": 0.1-1 mg/mL[4]~0.26 - 2.64 mM
Aqueous Buffers (PBS, HBSS, etc.)Very low (data not available)Not recommended for stock solutions

Note: Due to the variability in reported DMSO solubility, it is recommended to start with a conservative concentration (e.g., 10 mM) and visually confirm complete dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 377.87 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 2-3 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions in Physiological Buffer (for in vitro assays)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) physiological buffer (e.g., PBS, HBSS, or cell culture medium)

  • Sterile conical tubes

Methodology:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration in your working solution remains below the tolerated level for your cells (e.g., ≤ 0.1%).

  • In a sterile tube, add the required volume of pre-warmed physiological buffer.

  • While gently vortexing or swirling the buffer, add the calculated volume of the this compound stock solution drop-wise. This slow addition to a larger, stirred volume is crucial for preventing localized high concentrations and subsequent precipitation.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately for your experiments. It is not recommended to store this compound in aqueous solutions.

Troubleshooting Guide

If you encounter precipitation when preparing your this compound working solution, consult the following troubleshooting workflow.

ML418_Troubleshooting Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Stock solution is cloudy or has precipitate. check_stock->stock_issue No dilution_issue Dilution into aqueous buffer is the problem. check_stock->dilution_issue Yes prepare_fresh_stock Prepare fresh stock solution. - Use anhydrous DMSO. - Vortex and sonicate as needed. stock_issue->prepare_fresh_stock prepare_fresh_stock->check_stock check_final_conc Is the final this compound concentration too high? dilution_issue->check_final_conc lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes check_dmso_conc Is the final DMSO concentration > 0.5%? check_final_conc->check_dmso_conc No end Clear Working Solution lower_conc->end lower_dmso Prepare a more concentrated DMSO stock to reduce the final volume added. check_dmso_conc->lower_dmso Yes check_dilution_method How was the dilution performed? check_dmso_conc->check_dilution_method No lower_dmso->end improve_dilution Improve dilution technique: - Pre-warm the aqueous buffer to 37°C. - Add DMSO stock drop-wise while vortexing. - Consider serial dilutions. check_dilution_method->improve_dilution improve_dilution->end

Caption: Troubleshooting workflow for this compound precipitation issues.

Signaling Pathway

This compound inhibits the Kir7.1 potassium channel, which plays a significant role in regulating cellular excitability. In some neuronal populations, particularly in the hypothalamus, Kir7.1 activity is coupled to the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) involved in energy homeostasis. Interestingly, the regulation of Kir7.1 by MC4R can occur through a G-protein-independent mechanism.

Kir7.1_Signaling_Pathway Simplified Kir7.1 Signaling Pathway cluster_membrane Plasma Membrane MC4R MC4R Kir71 Kir7.1 Channel MC4R->Kir71 Inhibits (G-protein independent) Depolarization Membrane Depolarization Kir71->Depolarization Inhibition of K+ Efflux Hyperpolarization Membrane Hyperpolarization Kir71->Hyperpolarization K+ Efflux alphaMSH α-MSH (Agonist) alphaMSH->MC4R Binds AgRP AgRP (Inverse Agonist) AgRP->MC4R Binds AgRP->Kir71 Activates (via MC4R) This compound This compound This compound->Kir71 Blocks Pore NeuronalActivity Altered Neuronal Activity Depolarization->NeuronalActivity Hyperpolarization->NeuronalActivity

Caption: this compound blocks the Kir7.1 channel, leading to membrane depolarization.

References

ML418 In Vivo Formulation and Administration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and in vivo application of ML418, a selective Kir7.1 potassium channel blocker.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo experiments?

A1: this compound can be effectively dissolved in a multi-component vehicle for in vivo administration. Two commonly used formulations are:

  • Aqueous-based vehicle: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Oil-based vehicle: A solution of 10% DMSO in 90% Corn Oil.[1]

Q2: What is the achievable concentration of this compound in these solvents?

A2: Both recommended solvent systems can achieve a clear solution with a concentration of at least 2.08 mg/mL (5.50 mM).[1]

Q3: What is a reported in vivo dosage and administration route for this compound?

A3: A published in vivo pharmacokinetic study in mice used a dosage of 30 mg/kg administered via intraperitoneal (IP) injection.[3][4] This administration resulted in a suitable pharmacokinetic profile and significant central nervous system distribution.[1][3][4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the Kir7.1 inward rectifier potassium channel, with an IC50 of 0.31 μM.[1][5] Kir7.1 channels are crucial regulators of cellular membrane potential and are involved in various physiological processes, including melanocortin signaling in the brain.[2][3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation or phase separation during preparation. Incomplete dissolution of this compound.Gently heat the solution and/or use sonication to aid in the complete dissolution of the compound.[1]
Difficulty achieving a clear solution. Incorrect solvent ratios or order of addition.Ensure the solvents are added sequentially as described in the detailed protocols below. Thoroughly mix after the addition of each solvent before proceeding to the next.
Vehicle is not well-tolerated by the animals. Irritation from the solvent components.For long-term studies (exceeding half a month), the corn oil-based vehicle may be a better-tolerated option.[1] However, tolerability should be assessed for each experimental model.
Inconsistent experimental results. Instability of the formulation.Prepare the this compound solution fresh for each experiment to ensure consistency and potency.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo formulation of this compound.

Parameter Aqueous-Based Vehicle Oil-Based Vehicle
Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]10% DMSO, 90% Corn Oil[1]
Achievable Solubility ≥ 2.08 mg/mL (5.50 mM)[1]≥ 2.08 mg/mL (5.50 mM)[1]
Appearance Clear solution[1]Clear solution[1]
Reported In Vivo Dose 30 mg/kg (in mice, via IP injection)[1][3][4]Not explicitly reported, but suitable for achieving the same dose.

Experimental Protocols

Protocol 1: Preparation of this compound in Aqueous-Based Vehicle

This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.08 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Add 450 µL of saline to the tube to reach a final volume of 1 mL.

  • Vortex the solution until it is clear and all components are fully dissolved. If necessary, gentle warming and sonication can be applied.[1]

Protocol 2: Preparation of this compound in Oil-Based Vehicle

This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2.08 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 900 µL of Corn Oil.

  • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the Corn Oil.

  • Mix the solution thoroughly until a clear and homogenous solution is achieved. Gentle warming and sonication can be used to facilitate dissolution.[1]

Visualizations

ML418_Formulation_Workflow cluster_aqueous Aqueous-Based Vehicle cluster_oil Oil-Based Vehicle A_Start Start A_DMSO Prepare this compound in DMSO (20.8 mg/mL) A_Start->A_DMSO A_PEG300 Add PEG300 A_DMSO->A_PEG300 A_Tween80 Add Tween-80 A_PEG300->A_Tween80 A_Saline Add Saline A_Tween80->A_Saline A_Mix Vortex/Sonicate (if needed) A_Saline->A_Mix A_End Clear Solution (≥2.08 mg/mL) A_Mix->A_End O_Start Start O_DMSO Prepare this compound in DMSO (20.8 mg/mL) O_Start->O_DMSO O_CornOil Add Corn Oil O_DMSO->O_CornOil O_Mix Mix Thoroughly (Warm/Sonicate if needed) O_CornOil->O_Mix O_End Clear Solution (≥2.08 mg/mL) O_Mix->O_End ML418_Signaling_Pathway cluster_cell Target Cell (e.g., Neuron) This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits K_ion K+ Efflux Kir71->K_ion Membrane_Potential Membrane Hyperpolarization K_ion->Membrane_Potential Maintains Neuronal_Activity Decreased Neuronal Excitability Membrane_Potential->Neuronal_Activity Leads to Melanocortin_Signaling Melanocortin Signaling Pathway Modulation Neuronal_Activity->Melanocortin_Signaling

References

Technical Support Center: Optimizing ML418 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of ML418 for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[1] It acts as a pore blocker, physically obstructing the channel to prevent the flow of potassium ions.[1] By inhibiting Kir7.1, this compound can depolarize the cell membrane, leading to an increase in cellular excitability. This makes it a valuable tool for studying the physiological roles of Kir7.1 in various cellular processes.

Q2: What is a good starting concentration range for this compound in a cell-based assay?

A2: A good starting point for a dose-response experiment with this compound is to use a broad range of concentrations spanning several orders of magnitude, for example, from 10 nM to 100 µM. The reported IC50 value for this compound against Kir7.1 is approximately 0.31 µM (310 nM), so your concentration range should effectively bracket this value.[1] The optimal concentration will ultimately depend on the specific cell line and the assay being performed.

Q3: How should I prepare my this compound stock solution?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solutions, perform serial dilutions of the stock in cell culture medium. It is crucial to ensure that the final concentration of DMSO in your assay does not exceed a level that affects cell viability, typically below 0.5%.[2]

Q4: How can I determine the optimal this compound concentration for my specific cell line and assay?

A4: The optimal concentration should be determined empirically by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired biological endpoint (e.g., cell viability, inhibition of a specific signaling event). The results will allow you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death observed even at low this compound concentrations. The cell line may be particularly sensitive to Kir7.1 inhibition or off-target effects.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the toxic threshold for your functional assays.
No observable effect of this compound, even at high concentrations. The cell line may not express Kir7.1 at a functional level. The compound may have degraded or precipitated out of solution.Confirm Kir7.1 expression in your cell line using techniques like qPCR or Western blotting. Ensure the proper preparation and storage of your this compound stock solution. Visually inspect the media for any signs of precipitation after adding this compound.
Inconsistent or variable results between experiments. Inconsistent cell seeding density. Variation in incubation times. Degradation of this compound in the culture medium over long incubation periods.Ensure a consistent number of cells are seeded in each well. Standardize all incubation times. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Precipitation of this compound in the cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium. The DMSO concentration in the final working solution is too high, causing the compound to crash out upon dilution.Ensure the final concentration of this compound is within its soluble range in your culture medium. When diluting the DMSO stock, add it to the medium dropwise while vortexing to ensure rapid and even dispersion. Pre-warm the media before adding the compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various Kir channels. This data is crucial for understanding the selectivity of the compound.

Target Channel IC50 (µM) Assay Type Reference
Kir7.10.31Thallium Flux Assay[1]
Kir1.1>30Thallium Flux Assay[1]
Kir2.1>30Thallium Flux Assay[1]
Kir4.1>30Thallium Flux Assay[1]
Kir6.2/SUR11.9Thallium Flux Assay[1]

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 of this compound on the viability of a specific cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium from your high-concentration stock. A common starting range is from 20 nM to 200 µM (final concentrations will be 10 nM to 100 µM).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Mix gently on an orbital shaker for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay for this compound using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the Dose-Response Curve protocol.

    • Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided with the LDH assay kit).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • LDH Assay:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity for each concentration using the formula: (Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance) * 100.

    • Plot the percentage of cytotoxicity against the this compound concentration to determine the cytotoxic profile.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) serial_dilution Prepare Serial Dilutions of this compound prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells serial_dilution->treat_cells incubation Incubate (24-72h) treat_cells->incubation assay_readout Perform Cell-Based Assay (e.g., MTT, LDH) incubation->assay_readout measure_signal Measure Signal (Absorbance) assay_readout->measure_signal data_analysis Analyze Data & Determine IC50/EC50 measure_signal->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

Kir71_Signaling_Pathway cluster_membrane Cell Membrane Kir71 Kir7.1 Channel K_ion K+ Ion Kir71->K_ion K+ Efflux Membrane_Potential Membrane Potential Kir71->Membrane_Potential Leads to Depolarization K_ion->Membrane_Potential Maintains Hyperpolarized State This compound This compound This compound->Kir71 Inhibits Cellular_Excitability Cellular Excitability Membrane_Potential->Cellular_Excitability Increases Downstream_Effects Downstream Cellular Effects (e.g., Neuronal Firing, Hormone Secretion) Cellular_Excitability->Downstream_Effects Modulates

Caption: Simplified signaling pathway of this compound action.

References

ML418 stability in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of ML418 in aqueous solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. It is also slightly soluble in ethanol.[1] When preparing stock solutions, ensure the use of anhydrous DMSO to prevent degradation from moisture, especially during freeze-thaw cycles.[2]

Q2: How should I store this compound for maximum stability?

A2: Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: As a lyophilized powder, this compound is stable for at least four years when stored desiccated at -20°C.[1][3]

  • Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -20°C for use within one month or at -80°C for up to six months.[4]

Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I fix this?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts or cell toxicity.[2]

  • Rapid Mixing: Add the DMSO stock solution to your aqueous buffer while vortexing or stirring vigorously to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.[2]

  • Use of Solubilizing Agents: For in vivo preparations, co-solvents and surfactants like PEG300 and Tween-80 can be used to improve solubility.[4] However, for in vitro assays, these agents must be tested for compatibility with the experimental system.

  • Fresh Preparations: It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them the same day to minimize the risk of precipitation and degradation over time.[4]

Q4: How stable is this compound in my specific aqueous assay buffer over the course of a multi-day experiment?

A4: The stability of this compound in aqueous solution is dependent on factors like pH, temperature, and the presence of other components in the buffer.[2] Since specific half-life data in various aqueous buffers is not published, it is crucial to determine this empirically for your experimental conditions. A recommended protocol for assessing stability is provided below.

Quantitative Data Summary: Solubility & Storage

The following table summarizes the key solubility and storage parameters for this compound.

ParameterSolvent/ConditionValue/RecommendationCitations
Solubility DMSOSoluble up to 20 mM. Other sources indicate slight solubility (0.1-1 mg/mL).[1][1]
EthanolSlightly soluble (0.1-1 mg/mL).[1]
Storage (Solid) -20°CStable for ≥ 4 years.[1]
Storage (Solution) DMSO at -20°CUse within 1 month. Aliquot to avoid freeze-thaw cycles.[3][4]
DMSO at -80°CStable for up to 6 months.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10-20 mM).

  • Solubilization: Vortex the solution thoroughly. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[2] Ensure the compound is fully dissolved.

  • Aliquoting & Storage: Dispense the stock solution into single-use, low-adsorption tubes and store at -20°C or -80°C as recommended.[2]

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

This protocol allows you to determine the stability of this compound in your specific experimental buffer over time.

  • Preparation: Prepare a working solution of this compound in your aqueous buffer of choice (e.g., cell culture media, PBS) by diluting the DMSO stock solution. The final DMSO concentration should match your experimental conditions.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as your baseline (100% intact compound) measurement. Quench the sample immediately by adding a sufficient volume of a cold organic solvent like acetonitrile (B52724) to precipitate proteins and halt degradation. Store at -20°C or colder until analysis.

  • Incubation: Incubate the remaining working solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect identical aliquots and quench them in the same manner as the T=0 sample.[2]

  • Analysis: Analyze all collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of intact this compound.[2][5]

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide the stability profile of this compound under your specific experimental conditions.

Visualizations

This compound Signaling Pathway

This compound acts as a pore blocker of the inward-rectifier potassium channel Kir7.1, thereby inhibiting the flow of potassium ions across the cell membrane. This channel is crucial for maintaining cellular membrane potential and is involved in various physiological processes.

ML418_Pathway This compound This compound Kir71 Kir7.1 Potassium Channel This compound->Kir71 Inhibits K_ion Potassium Ion (K+) Flow Kir71->K_ion MembranePotential Cellular Membrane Potential Regulation K_ion->MembranePotential PhysiologicalProcesses Physiological Processes (e.g., Electrolyte Homeostasis, Melanocortin Signaling) MembranePotential->PhysiologicalProcesses

Caption: Signaling pathway showing this compound as an inhibitor of the Kir7.1 channel.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical steps for determining the stability of this compound in an aqueous solution.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare DMSO Stock of this compound Prep_Working Dilute into Aqueous Buffer Prep_Stock->Prep_Working T0 Collect T=0 Sample (Quench & Store) Prep_Working->T0 Incubate Incubate Under Experimental Conditions Prep_Working->Incubate Analyze Quantify Intact this compound (HPLC or LC-MS/MS) T0->Analyze Timepoints Collect Samples at Various Time Points (Quench & Store) Incubate->Timepoints Timepoints->Analyze Calculate Calculate % Remaining vs. T=0 Analyze->Calculate Result Stability Profile Generated Calculate->Result

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

References

Technical Support Center: ML418 in Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ML418 in patch clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of the human two-pore domain potassium channel K2P18.1, also known as TRESK. This channel is involved in regulating neuronal excitability.

Q2: What is the recommended concentration range for this compound in patch clamp experiments?

The effective concentration of this compound can vary depending on the expression system and experimental conditions. However, studies have shown that concentrations in the range of 1-10 µM are typically used to achieve significant inhibition of TRESK channels. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific setup.

Q3: What are the common solvents for this compound and potential vehicle effects?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the recording solution should be kept to a minimum, ideally below 0.1%, to avoid solvent effects on ion channels and cell membranes.

Troubleshooting Guide

Problem 1: Difficulty obtaining a high-resistance (>1 GΩ) seal.

High-resistance seals are crucial for stable patch clamp recordings. If you are having trouble achieving a giga-seal after the introduction of this compound, consider the following:

  • Pipette Quality: Ensure your pipettes are clean and have a smooth tip. Fire-polishing the pipette tip can help in obtaining a better seal.

  • Cell Health: Only use healthy cells with smooth, clean membranes. Irregularly shaped or unhealthy cells will make it difficult to form a good seal.

  • Solution Cleanliness: Filter all your recording solutions to remove any particulate matter that could interfere with seal formation.

  • Mechanical Stability: Ensure your setup is free from vibrations. Use an anti-vibration table and minimize movement in the room during the experiment.

Troubleshooting Workflow for Seal Formation

Caption: Troubleshooting steps for achieving a giga-seal.

Problem 2: The seal is lost during the recording upon application of this compound.

Losing the seal after it has been established can be frustrating. Here are some potential causes and solutions:

  • Drug Application Method: The method of drug application can mechanically disturb the seal. Ensure your perfusion system is set up to deliver the solution gently and without causing significant pressure changes.

  • Vehicle Concentration: High concentrations of the vehicle (e.g., DMSO) can destabilize the cell membrane. Prepare your this compound solution with the lowest possible DMSO concentration.

  • Osmolarity Mismatch: Ensure the osmolarity of your drug-containing solution matches that of your bath solution. A significant mismatch can cause the cell to swell or shrink, leading to seal loss.

Table 1: Recommended Solution Parameters

ParameterRecommended ValueNotes
Final DMSO Concentration< 0.1%Minimize solvent effects
Osmolarity Match± 5 mOsmMeasure both bath and drug solutions
Problem 3: No observable effect of this compound on the recorded currents.

If this compound does not produce the expected inhibitory effect on your recorded currents, consider these possibilities:

  • Absence of Target Channel: The cells you are recording from may not be expressing the TRESK (K2P18.1) channel. Verify channel expression using molecular techniques like RT-PCR or immunocytochemistry.

  • Drug Concentration/Potency: The concentration of this compound may be too low to have a significant effect. As mentioned, it's crucial to perform a dose-response experiment. Also, ensure the compound has not degraded.

  • Incorrect Recording Conditions: The TRESK channel's activity can be influenced by intracellular and extracellular pH. Ensure your recording solutions have the appropriate pH to favor channel opening.

  • Voltage Protocol: The inhibitory effect of some channel blockers can be voltage-dependent. You may need to adjust your voltage-clamp protocol to observe the effect of this compound.

Signaling Pathway and Experimental Logic

G cluster_0 Experimental Verification cluster_1 Troubleshooting A This compound Application B TRESK (K2P18.1) Channel A->B Inhibits C Potassium Efflux B->C Mediates F Observed Effect? B->F D Membrane Hyperpolarization C->D E Inhibition of Neuronal Firing D->E G Verify TRESK Expression (RT-PCR, IHC) F->G No H Perform Dose-Response Curve F->H No I Check Solution pH F->I No J Optimize Voltage Protocol F->J No

Caption: Logic for troubleshooting the lack of this compound effect.

Experimental Protocols

1. Whole-Cell Patch Clamp Recording Protocol for Assessing this compound Efficacy

  • Cell Preparation: Plate cells expressing TRESK channels on glass coverslips.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 Na2-ATP. Adjust pH to 7.2 with KOH.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a whole-cell configuration with a seal resistance >1 GΩ.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit TRESK currents.

    • Establish a stable baseline recording for at least 3-5 minutes.

    • Perfuse the bath with the external solution containing this compound at the desired concentration.

    • Record the currents in the presence of this compound.

    • Wash out the drug with the control external solution to observe recovery.

2. Dose-Response Curve Generation

  • Preparation: Prepare a series of dilutions of this compound in the external solution from a high concentration stock.

  • Application: After establishing a stable baseline, apply each concentration of this compound sequentially, from lowest to highest, for a sufficient duration to reach a steady-state effect.

  • Data Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50.

ML418 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML418. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its main known off-target?

This compound is a potent and selective inhibitor of the Kir7.1 potassium channel, with an IC50 of approximately 310 nM.[1][2] However, it is crucial to be aware of its primary off-target activity, as this compound is equipotent in inhibiting the Kir6.2/SUR1 (KATP) channel.[1][2] This off-target effect can lead to confounding results if not properly controlled for in your experiments.

Q2: Why is it important to consider the off-target effects of this compound on Kir6.2/SUR1?

The Kir6.2/SUR1 channel plays a critical role in glucose homeostasis, particularly in insulin (B600854) secretion from pancreatic β-cells.[3][4][5] Inhibition of this channel can lead to membrane depolarization and subsequent insulin release.[6] Therefore, if your experimental system expresses Kir6.2/SUR1, the observed effects of this compound may be a combination of Kir7.1 inhibition and off-target Kir6.2/SUR1 inhibition, making it difficult to attribute the results solely to the intended target.

Q3: What are the initial steps to minimize this compound off-target effects?

The first step is to determine if your experimental system (cell line or tissue) expresses the off-target channel, Kir6.2/SUR1. This can be achieved through techniques like RT-PCR, western blotting, or immunohistochemistry. If Kir6.2/SUR1 is present, careful experimental design, including proper controls and specific assays, is essential to dissect the on-target versus off-target effects.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results with this compound

Symptoms:

  • Variability in experimental replicates.

  • Results that do not align with the known function of Kir7.1.

  • Discrepancies between in vitro and in vivo data.

Possible Cause: Undisclosed off-target effects on Kir6.2/SUR1 may be contributing to the observed phenotype.

Troubleshooting Steps:

  • Characterize Kir Expression: Confirm the expression levels of both Kir7.1 and Kir6.2/SUR1 in your experimental model.

  • Dose-Response Analysis: Perform a careful dose-response curve for this compound. If the curve is biphasic or has a shape not typical for single-target inhibition, it may suggest multiple targets with different affinities are being affected.[7][8][9]

  • Use of Control Compounds:

    • Positive Control for Kir6.2/SUR1 Inhibition: Use a known Kir6.2/SUR1 inhibitor (e.g., glibenclamide) to characterize the effect of blocking this channel in your system.[6]

    • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to control for non-specific effects.

  • Cell Line Selection: If possible, use a cell line that endogenously expresses only Kir7.1 or a cell line where Kir6.2/SUR1 has been knocked out.

Issue 2: Difficulty in Differentiating On-Target vs. Off-Target Effects

Symptom: Observed cellular or physiological effect cannot be definitively attributed to Kir7.1 inhibition.

Troubleshooting Steps:

  • Electrophysiological Validation: Use whole-cell patch-clamp electrophysiology to directly measure the currents from Kir7.1 and Kir6.2/SUR1 channels in the presence of this compound. This technique allows for the separation and characterization of the inhibitory effects on each channel.

  • Selectivity Assays: Perform thallium flux assays on cell lines individually expressing Kir7.1 and Kir6.2/SUR1 to quantify the inhibitory potency of this compound on each channel.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout Kir7.1 or Kir6.2/SUR1 in your experimental system. This will allow you to observe the effect of this compound in the absence of one of the channels.

Quantitative Data Summary

ParameterThis compoundGlibenclamide (Control)
Primary Target Kir7.1Kir6.2/SUR1
IC50 on Kir7.1 ~310 nM[1][2]Not reported
IC50 on Kir6.2/SUR1 Equipotent to Kir7.1[1][2]~5-10 nM

Key Experimental Protocols

Dose-Response Curve Protocol

Objective: To determine the concentration-dependent effect of this compound and identify potential off-target effects.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Treat the cells with the serially diluted this compound for a predetermined incubation time. Include vehicle-only wells as a negative control.

  • Assay: Perform the desired functional assay (e.g., cell viability, reporter gene expression, etc.).

  • Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.[7][8][9] Analyze the shape of the curve for any deviations from a standard monophasic response.[10]

Whole-Cell Patch-Clamp Protocol for Selectivity

Objective: To directly measure the inhibitory effect of this compound on Kir7.1 and Kir6.2/SUR1 channels.

Methodology:

  • Cell Preparation: Use cell lines stably expressing either human Kir7.1 or Kir6.2/SUR1.

  • Pipette Solution: Prepare an internal solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.

  • External Solution: Prepare an external solution containing (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.

  • Recording:

    • Establish a whole-cell configuration.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit both inward and outward currents.

    • Perfuse the cells with increasing concentrations of this compound and record the corresponding current inhibition.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -100 mV) for each this compound concentration. Plot the percentage of current inhibition against the drug concentration to determine the IC50 for each channel.

Thallium Flux Assay for Selectivity

Objective: To functionally assess the inhibitory activity of this compound on Kir7.1 and Kir6.2/SUR1 channels in a high-throughput format.

Methodology:

  • Cell Plating: Plate cells expressing either Kir7.1 or Kir6.2/SUR1 in a 384-well plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[11]

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Thallium Stimulation: Add a stimulus buffer containing thallium sulfate.

  • Fluorescence Reading: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the thallium influx through the potassium channels.

  • Data Analysis: Calculate the rate of thallium influx for each this compound concentration and normalize to the vehicle control. Plot the normalized rate against the drug concentration to determine the IC50.[12]

Signaling Pathways and Experimental Workflows

Kir7_1_Signaling_Pathway cluster_0 Melanocortin Signaling in Hypothalamic Neurons MC4R MC4R Kir7_1 Kir7.1 Channel MC4R->Kir7_1 Inhibition MC4R->Kir7_1 Activation alphaMSH α-MSH (Agonist) alphaMSH->MC4R Binds AgRP AgRP (Inverse Agonist) AgRP->MC4R Binds Depolarization Membrane Depolarization Kir7_1->Depolarization Leads to Hyperpolarization Membrane Hyperpolarization Kir7_1->Hyperpolarization Leads to Appetite Decreased Appetite Depolarization->Appetite

Caption: Kir7.1 Signaling in Melanocortin Pathway.

Kir6_2_SUR1_Signaling_Pathway cluster_1 Glucose-Stimulated Insulin Secretion in Pancreatic β-cells Glucose High Glucose Metabolism Increased Metabolism Glucose->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP Kir6_2_SUR1 Kir6.2/SUR1 Channel ATP_ADP->Kir6_2_SUR1 Inhibition Depolarization Membrane Depolarization Kir6_2_SUR1->Depolarization Leads to Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin

Caption: Kir6.2/SUR1 Role in Insulin Secretion.

Experimental_Workflow Start Start: Suspected Off-Target Effect CheckExpression 1. Check Kir7.1 and Kir6.2/SUR1 Expression in Model System Start->CheckExpression DoseResponse 2. Perform this compound Dose-Response Curve CheckExpression->DoseResponse SelectivityAssay 3. Conduct Selectivity Assays (Patch-Clamp or Thallium Flux) DoseResponse->SelectivityAssay Controls 4. Use Appropriate Controls (e.g., Glibenclamide) SelectivityAssay->Controls GeneticTools 5. Employ Genetic Tools (siRNA, CRISPR) Controls->GeneticTools Interpret 6. Interpret Data with Consideration of Off-Target Effects GeneticTools->Interpret

Caption: Workflow for Minimizing Off-Target Effects.

References

troubleshooting inconsistent results with ML418

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML418 in their experiments.

Troubleshooting Inconsistent Results

Experiencing variability in your results with this compound? This guide addresses common issues and provides potential solutions to help you achieve consistent and reliable data.

Potential IssuePossible Cause(s)Recommended Solution(s)
Lower than expected potency or efficacy - Compound degradation: this compound may be unstable under certain storage or experimental conditions. - Incorrect concentration: Errors in serial dilutions or stock solution preparation. - Cellular viability issues: High concentrations of this compound or the vehicle (e.g., DMSO) may be toxic to cells.- Storage: Store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. - Solution Preparation: Prepare fresh dilutions from a stock solution for each experiment. Verify the concentration of your stock solution. - Controls: Include a vehicle control to assess the effect of the solvent on your experimental system. Run a dose-response curve to determine the optimal concentration.
High variability between replicate experiments - Inconsistent cell culture conditions: Variations in cell passage number, density, or growth phase. - Assay variability: Inconsistent incubation times, temperatures, or reagent concentrations. - Pipetting errors: Inaccurate dispensing of this compound or other reagents.- Standardize Cell Culture: Use cells within a defined passage number range. Seed cells at a consistent density and allow them to reach a similar confluency before treatment. - Standardize Assay Protocol: Ensure all experimental parameters are kept constant between replicates. Use a calibrated incubator and water bath. - Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
Unexpected or off-target effects - Activity at Kir6.2/SUR1: this compound is equally potent at inhibiting the Kir6.2/SUR1 channel.[1][2] - Species-specific metabolism: this compound exhibits different metabolic stability in human versus rat liver microsomes.[1][2]- Target Validation: Confirm the expression of Kir7.1 and Kir6.2/SUR1 in your experimental model using techniques like qPCR or Western blotting. - Use of Controls: If your system expresses Kir6.2/SUR1, consider using a selective Kir6.2/SUR1 inhibitor as a control to differentiate the effects. - Species Selection: Be mindful of potential metabolic differences when translating results between species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, sub-micromolar pore blocker of the Kir7.1 potassium channel.[1][3] It physically obstructs the channel pore, thereby inhibiting the flow of potassium ions.[1] Site-directed mutagenesis studies have identified glutamate (B1630785) 149 and alanine (B10760859) 150 in the pore-lining region of Kir7.1 as crucial for this compound's inhibitory activity.[1][2]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for Kir7.1 over other Kir channels, with at least 17-fold selectivity against Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1.[1][2] However, it is important to note that this compound exhibits equal potency for the Kir6.2/SUR1 channel.[1][2]

Q3: How should I prepare and store this compound?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[4] It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working dilutions for each experiment to minimize degradation.

Q4: What are some potential off-target effects of this compound to be aware of?

A4: The primary off-target effect of concern is the inhibition of the Kir6.2/SUR1 channel, as this compound is equally potent against this channel and Kir7.1.[1][2] Therefore, if your experimental system expresses Kir6.2/SUR1, any observed effects may not be solely attributable to Kir7.1 inhibition.

Experimental Protocols

In Vivo Administration of this compound

This protocol is based on a pharmacokinetic study in mice and can be adapted for other in vivo experiments.[1][4]

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[4]

  • To prepare the final injection solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[4]

  • Add 50 µL of Tween-80 to the mixture and mix again.[4]

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.[4]

  • Administer the solution via intraperitoneal (IP) injection. A dosage of 30 mg/kg has been previously reported.[1][2]

Visualizations

ML418_Mechanism_of_Action cluster_membrane Cell Membrane Kir71 Kir7.1 Channel (Open State) Kir71_blocked Kir7.1 Channel (Blocked State) K_ion_out No K+ Influx Kir71_blocked->K_ion_out This compound This compound Block Pore Blockade This compound->Block K_ion_in K+ Influx K_ion_in->Kir71 Block->Kir71 Inhibition

Caption: Mechanism of this compound action on the Kir7.1 channel.

Troubleshooting_Workflow start Inconsistent Results with this compound check_potency Check for Lower Potency start->check_potency check_variability Check for High Variability start->check_variability check_off_target Check for Off-Target Effects start->check_off_target solution_potency Verify Compound Stability & Concentration check_potency->solution_potency solution_variability Standardize Protocols & Cell Culture check_variability->solution_variability solution_off_target Validate Target Expression & Use Controls check_off_target->solution_off_target end Consistent Results solution_potency->end solution_variability->end solution_off_target->end

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: The Impact of DMSO Concentration on ML418 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML418 with Dimethyl Sulfoxide (B87167) (DMSO) as a solvent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and DMSO.

Problem Potential Cause(s) Recommended Solution(s)
Reduced or No this compound Activity High Final DMSO Concentration: Many ion channels and enzymes are inhibited by DMSO concentrations above a certain threshold.[1][2] High DMSO levels can perturb the native structure of the Kir7.1 channel.[1][3]DMSO-Induced Cytotoxicity: The final DMSO concentration may be toxic to the cells, leading to poor cell health and unreliable results.[4][5]Determine DMSO Tolerance: Perform a dose-response experiment to find the maximal DMSO concentration that does not significantly affect your specific cells or assay (See Experimental Protocols).Lower Final DMSO Concentration: Aim for a final DMSO concentration below 1% (v/v), and ideally below 0.5% (v/v) for sensitive cell-based assays.[2][6][7]Run Vehicle Control: Always include a control with the same final DMSO concentration but without this compound to isolate the effect of the solvent.[2]
Inconsistent or Variable Experimental Results This compound Precipitation: this compound is only slightly soluble in DMSO and can precipitate when diluted into aqueous assay buffers.[6][8] This is a common issue with hydrophobic compounds.[6]Localized High DMSO Concentration: Inadequate mixing when adding the DMSO stock to your aqueous medium can cause localized precipitation or cell damage.Visual Inspection: Before starting your assay, visually inspect the wells under a microscope for any signs of compound precipitation.[6]Optimize Dilution Scheme: Instead of a single large dilution, perform serial dilutions. An intermediate dilution step in a medium containing serum or a 50:50 DMSO:buffer solution can also help maintain solubility.[6]Ensure Thorough Mixing: Vortex or mix thoroughly when adding DMSO stocks to aqueous buffers.[2]
Unexpected Cellular Effects or Cytotoxicity Inherent DMSO Toxicity: DMSO can be cytotoxic in a concentration and time-dependent manner.[5] Concentrations as low as 1% can reduce cell viability over longer incubation periods (e.g., 72 hours), while 5% is often cytotoxic at all time points.[4][7]DMSO Affects Signaling Pathways: At higher concentrations, DMSO can interfere with cellular processes and signaling pathways, such as inhibiting the production of certain cytokines.[9][10]Perform a Cell Viability Assay: Systematically test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2.5%, 5%) on your specific cell line to determine the non-toxic working range (See Experimental Protocols).Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the long-term toxic effects of DMSO.Review Literature: Be aware that DMSO can have biological effects beyond its role as a solvent.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective small-molecule inhibitor of the Kir7.1 inward-rectifier potassium channel.[11][12] It functions as a pore blocker, with an IC₅₀ value of approximately 0.31 μM (310 nM).[11][13] The blocking action is thought to be a straightforward steric mechanism, with key interactions involving the pore-lining amino acid residues Glutamate 149 and Alanine 150.[13]

Q2: What is the recommended final concentration of DMSO for experiments with this compound? A2: There is no single universal concentration, as tolerance is highly dependent on the cell type and assay duration.[2] However, a general best practice is to keep the final DMSO concentration as low as possible, ideally below 0.5% (v/v) .[6][7] Many studies show that DMSO concentrations below this level have minimal effects on cell viability and function.[4][7] It is critical to empirically determine the optimal concentration for your specific experimental setup.[2]

Q3: My this compound is dissolved in 100% DMSO. How can I prepare my working solutions without using a high final concentration of DMSO? A3: The key is to make a highly concentrated primary stock solution of this compound in 100% DMSO (e.g., 10 mM is commercially available).[14] From this stock, you can perform serial dilutions in your culture medium or assay buffer. This allows you to add a very small volume of the diluted stock to your experiment to achieve the final desired this compound concentration, thereby keeping the final DMSO percentage very low. For example, a 1:1000 dilution of a DMSO stock results in a final DMSO concentration of 0.1%.

Q4: How do I properly control for the effects of DMSO in my experiment? A4: Every experiment using a DMSO-dissolved compound must include a "vehicle control".[2] This control group should be treated with the exact same final concentration of DMSO as your this compound-treated groups, but without the this compound compound. This allows you to subtract any background effects caused by the DMSO itself, ensuring that the observed results are due to the activity of this compound.[2][3]

Q5: Besides its primary target Kir7.1, does this compound have any known off-target effects I should be aware of? A5: Yes. While this compound is highly selective for Kir7.1 over other Kir channels like Kir1.1, Kir2.1, and Kir4.1, it does show activity against the Kir6.2/SUR1 channel, with an IC₅₀ of 1.9 µM.[8][12] Researchers should consider this potential off-target effect, especially when using this compound at concentrations significantly higher than its IC₅₀ for Kir7.1.

Quantitative Data Summary

Table 1: this compound Inhibitory Activity Profile

Target IC₅₀ Value Reference(s)
Kir7.1 0.31 µM (310 nM) [8][11][13]
Kir6.2/SUR1 1.9 µM [8][12]

| Kir1.1, Kir2.1, Kir4.1 | >30 µM |[8] |

Table 2: General Guidelines for Final DMSO Concentrations in Cell-Based Assays

Final DMSO Conc. (v/v) General Effect on Cells Recommendation Reference(s)
< 0.5% Generally considered safe with minimal impact on viability or function for most cell lines. Recommended for most applications, especially long-term studies. [4][7]
0.5% - 1.0% May begin to show modest effects on cell viability or function, especially with longer incubation times (>48-72h). Use with caution and verify tolerance for your specific cell line. [4][10]
> 1.0% - 5.0% Significant reduction in cell proliferation and viability is likely; potential for interference with signaling pathways. Generally not recommended; 5% is often cytotoxic. [4][5][10]

| > 5.0% | Highly cytotoxic to most cell lines. | Avoid. |[4][5] |

Key Experimental Protocols

Protocol 1: Determining DMSO Tolerance in an Adherent Cell Line

This protocol helps establish the maximum non-toxic concentration of DMSO for your specific cell line using a viability assay like MTT or CCK-8.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach full confluency within the planned experiment duration (e.g., 72 hours). Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in fresh culture medium to achieve final concentrations ranging from 0.1% to 10% (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0% v/v). Include a "medium only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the corresponding DMSO-containing medium.

  • Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add CCK-8 reagent and measure absorbance).

  • Analysis: Normalize the results to the 0% DMSO control. The highest concentration of DMSO that does not cause a significant drop in cell viability (e.g., >90% viability) is your recommended maximum working concentration.

Protocol 2: General Protocol for Treating Adherent Cells with this compound

  • Prepare this compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% sterile-filtered DMSO. Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock. Perform serial dilutions in pre-warmed complete culture medium to prepare your final working concentrations. Also, prepare a vehicle control medium containing the same final percentage of DMSO as your highest this compound concentration.

  • Treatment: Aspirate the old medium from the cells. Gently wash once with sterile PBS. Add the prepared this compound working solutions and the vehicle control solution to the respective wells.

  • Incubation: Return the cells to the incubator for the desired treatment period. For long-term treatments (>2-3 days), the medium containing fresh compound and DMSO should be replaced every 48-72 hours.[15]

  • Downstream Analysis: Following incubation, harvest the cells for your intended downstream analysis (e.g., protein extraction, RNA isolation, electrophysiology).

Visualizations

ML418_Mechanism cluster_membrane Cell Membrane kir71 Kir7.1 Channel Pore blocked Blocked kir71:m->blocked This compound This compound This compound->kir71:p Binds & Blocks Pore ion K+ Ion Flow

Caption: Mechanism of this compound as a pore blocker of the Kir7.1 potassium channel.

Experimental_Workflow start Start: Prepare Cells prep_stock Prepare High-Conc. This compound Stock in 100% DMSO start->prep_stock prep_working Serially Dilute Stock in Culture Medium prep_stock->prep_working prep_vehicle Prepare Vehicle Control (Medium + same % DMSO) prep_stock->prep_vehicle treat Treat Cells prep_working->treat prep_vehicle->treat incubate Incubate for Desired Duration treat->incubate analyze Harvest & Analyze (e.g., Western, qPCR, Patch-clamp) incubate->analyze end End: Data Interpretation analyze->end

Caption: Recommended experimental workflow for treating cells with this compound.

Troubleshooting_Flowchart start Problem Observed q_activity Reduced or No Activity? start->q_activity q_variability High Variability? q_activity->q_variability No a_check_dmso 1. Run DMSO dose-response viability assay. 2. Lower final DMSO to <0.5%. 3. Verify vehicle control is neutral. q_activity->a_check_dmso Yes a_check_precip 1. Visually inspect wells for precipitation. 2. Optimize dilution protocol (e.g., serial dilutions). 3. Ensure thorough mixing. q_variability->a_check_precip Yes a_check_health Confirm cell health in all treatment groups (including vehicle) via microscopy. q_variability->a_check_health No

Caption: Logical flowchart for troubleshooting common this compound experimental issues.

References

Technical Support Center: Ensuring Complete ML418 Washout in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete washout of ML418 during electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule blocker of the inward rectifier potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3][4][5] It exhibits sub-micromolar activity with an IC50 of approximately 310 nM.[1][3][5] this compound acts as a pore blocker, sterically obstructing the ion conduction pathway of the Kir7.1 channel.[1] While highly selective, it can also inhibit Kir6.2/SUR1 channels with similar potency.[1][3][5][6][7]

Q2: Why is complete washout of this compound important in electrophysiology experiments?

Complete washout is crucial for several reasons:

  • Accurate Data Interpretation: Residual this compound can continue to block Kir7.1 channels, leading to an underestimation of the recovery of channel function and inaccurate assessment of the effects of subsequently applied compounds.

  • Baseline Stability: Incomplete washout can lead to a drifting baseline, making it difficult to obtain stable recordings and measure the true effect of a test compound.

  • Reproducibility: Ensuring complete washout is essential for the reproducibility of experimental results both within and between laboratories.

Q3: How can I verify that this compound has been completely washed out?

Verification of complete washout is typically achieved by monitoring the electrophysiological recording for a return to the pre-application baseline. This means observing the recovery of the current, membrane potential, or other relevant parameters to the levels recorded before this compound was introduced. The recording should be stable at this recovered baseline for a sufficient period to ensure that the washout is complete and not transient.

Troubleshooting Guide: Incomplete this compound Washout

Issue: The recorded current/voltage does not return to the pre-application baseline after a standard washout period.

This is a common issue that can be addressed by systematically evaluating several factors in your experimental setup.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Perfusion Rate The flow rate of the drug-free solution may be insufficient to completely remove this compound from the recording chamber. Increase the perfusion rate to ensure a more rapid and complete exchange of the bath solution. Aim for a solution exchange rate of at least 10-20 times the chamber volume per minute as a starting point.
"Dead" Volume in the Perfusion System The perfusion tubing and recording chamber may have areas where the solution flow is minimal, trapping this compound. Minimize the length and diameter of the perfusion tubing. Ensure the inflow and outflow ports of the recording chamber are positioned to promote laminar flow and efficient solution exchange across the entire chamber.
Non-specific Binding This compound may be adhering to the surfaces of the recording chamber, perfusion tubing, or even the cell itself. Consider using perfusion systems with low-binding materials. If non-specific binding is suspected, a prolonged washout period with a solution containing a low concentration of a carrier protein like bovine serum albumin (BSA) might be beneficial, though this should be tested for its effects on your specific preparation.
Slow Dissociation from the Kir7.1 Channel The kinetics of this compound unbinding from the Kir7.1 channel may be slow. Increase the duration of the washout period. It is essential to monitor the recording until a stable baseline is re-established.
Lipophilicity of this compound Although efforts were made in its development to optimize physicochemical properties, residual lipophilicity could contribute to slower washout.[1] Ensure vigorous and prolonged perfusion with the external solution.

Experimental Protocols

Protocol 1: Determining Optimal Washout Time for this compound

This protocol outlines a systematic approach to determine the necessary washout duration for this compound in your specific experimental setup.

Step Procedure Expected Outcome
1. Baseline Recording Establish a stable baseline recording of the parameter of interest (e.g., whole-cell current at a specific holding potential) for at least 5-10 minutes.A stable recording with minimal drift.
2. This compound Application Perfuse the recording chamber with a solution containing this compound at the desired concentration (e.g., 1 µM). Continue application until a steady-state block is achieved.A clear and stable inhibition of the recorded current.
3. Initial Washout Begin perfusing with the drug-free external solution at your standard flow rate. Continue for a predetermined initial period (e.g., 10 minutes).Partial or complete recovery of the current.
4. Extended Washout and Monitoring Continue the washout while continuously monitoring the recording. Mark the time points at which 80%, 90%, 95%, and 100% recovery of the pre-application baseline is achieved.A curve illustrating the time course of recovery.
5. Stability Assessment Once 100% recovery is reached, continue the washout for an additional 5-10 minutes to ensure the baseline remains stable.A stable baseline at the pre-application level, confirming complete washout.
6. Data Analysis Analyze the data from multiple experiments to determine the average time required to achieve complete and stable washout. This will be your optimized washout time for future experiments.A reliable and reproducible washout protocol for this compound.

Data Presentation

Table 1: Properties of this compound

Property Value Reference
Target Kir7.1 (KCNJ13)[1][2][3][4][5]
Mechanism of Action Pore Blocker[1]
IC50 ~310 nM[1][3][5]
Selectivity >17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1. Equally potent against Kir6.2/SUR1.[1][3][5][6][7]
Molecular Weight 377.87 g/mol [6]
Solubility Soluble to 20 mM in DMSO[7]

Visualizations

ML418_Signaling_Pathway This compound This compound Block Blockage This compound->Block Kir71 Kir7.1 Channel (KCNJ13) Pore Channel Pore Kir71->Pore contains K_ion K+ Ion Flow Pore->K_ion allows Membrane_Hyperpolarization Membrane Hyperpolarization K_ion->Membrane_Hyperpolarization leads to Block->Pore

Caption: Signaling pathway of this compound action on the Kir7.1 channel.

Washout_Troubleshooting_Workflow Start Incomplete Washout (Current not at baseline) Check_Perfusion Increase Perfusion Rate (e.g., >10 chamber volumes/min) Start->Check_Perfusion Check_Tubing Optimize Perfusion System (Minimize tubing length, check for dead volume) Check_Perfusion->Check_Tubing If issue persists Resolved Washout Complete (Stable baseline achieved) Check_Perfusion->Resolved If resolved Extend_Washout Increase Washout Duration Check_Tubing->Extend_Washout If issue persists Check_Tubing->Resolved If resolved Consider_Binding Consider Non-Specific Binding (Use low-binding materials) Extend_Washout->Consider_Binding If issue persists Extend_Washout->Resolved If resolved Consider_Binding->Resolved If resolved

Caption: Workflow for troubleshooting incomplete this compound washout.

References

Technical Support Center: Controlling for ML418's Effect on Kir6.2 in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kir7.1 inhibitor, ML418, and encountering its off-target effects on the Kir6.2 channel.

Troubleshooting Guides

Issue: Observed cellular phenotype is inconsistent with Kir7.1 inhibition alone.

Possible Cause: this compound is equipotent in inhibiting both Kir7.1 and Kir6.2/SUR1 channels. The observed phenotype may be a composite effect of inhibiting both channels.

Troubleshooting Steps:

  • Validate Target Engagement:

    • Positive Control: Use a known selective Kir6.2 inhibitor (e.g., Glibenclamide) and a selective Kir7.1 inhibitor (if a more selective one than this compound is available) in parallel experiments. This will help differentiate the phenotypic contributions of each channel.[1]

    • Negative Control (Cell-Based):

      • Utilize cell lines that endogenously express only one of the target channels (Kir7.1 or Kir6.2).

      • Employ cells where the off-target channel (Kir6.2) has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA).[2][3]

    • Negative Control (Compound-Based): If available, use a structurally similar but inactive analog of this compound as a negative control to rule out non-specific compound effects.

  • Dose-Response Analysis:

    • Perform a full dose-response curve for this compound in your experimental system. Compare the EC50/IC50 value with the known IC50 values for Kir7.1 and Kir6.2 (see Table 1). If the effective concentration in your assay aligns with the IC50 for Kir6.2, it is highly probable that this channel is being affected.

  • Electrophysiological Confirmation:

    • Directly measure the effect of this compound on Kir6.2 currents in your specific cell type using patch-clamp electrophysiology. This provides definitive evidence of off-target channel modulation.

Issue: Difficulty in attributing the observed effect to either Kir7.1 or Kir6.2.

Possible Cause: The downstream signaling pathways of Kir7.1 and Kir6.2 may converge, making it difficult to distinguish their individual contributions to the final cellular response.

Troubleshooting Steps:

  • Genetic Knockdown/Knockout:

    • Use siRNA or shRNA to specifically knockdown the expression of KCNJ11 (the gene encoding Kir6.2).[2][3] If the effect of this compound is diminished or abolished after Kir6.2 knockdown, it confirms the involvement of this off-target.

    • Conversely, knocking down KCNJ13 (the gene for Kir7.1) will confirm the on-target effect.

  • Use of Orthogonal Pharmacological Tools:

    • Employ activators of Kir6.2 channels (e.g., Diazoxide) to counteract the inhibitory effect of this compound. If the phenotype is reversed, it points to the involvement of Kir6.2.

  • Biochemical Assays:

    • Measure downstream markers specific to the signaling pathway of either Kir7.1 or Kir6.2. For example, in pancreatic β-cells, Kir6.2 inhibition by this compound would be expected to increase insulin (B600854) secretion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent inhibitor of the Kir7.1 potassium channel with a sub-micromolar IC50. However, it exhibits equal potency against the Kir6.2/SUR1 channel complex.[4][5] Its selectivity is significantly higher against other Kir channels like Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1.[4]

Q2: How can I design a control experiment to account for the off-target effect of this compound on Kir6.2?

A2: A robust control experiment involves using a cell line that lacks Kir6.2 expression. This can be a cell line that does not endogenously express Kir6.2 or one in which the KCNJ11 gene has been knocked out using CRISPR/Cas9. By comparing the effect of this compound in this cell line to a cell line expressing both Kir7.1 and Kir6.2, you can isolate the contribution of Kir6.2 inhibition to the observed phenotype.

Q3: Are there any alternative inhibitors for Kir7.1 with better selectivity over Kir6.2?

A3: The development of highly selective Kir7.1 inhibitors is an ongoing area of research. While this compound is a valuable tool, it is crucial to be aware of its limitations. Researchers should consult recent literature for the discovery of novel and more selective Kir7.1 channel blockers.

Q4: What are the typical concentrations of this compound that are likely to inhibit Kir6.2?

A4: Based on published data, the IC50 of this compound for Kir6.2/SUR1 is in the same sub-micromolar range as for Kir7.1. Therefore, any concentration of this compound that effectively inhibits Kir7.1 will also inhibit Kir6.2.

Q5: Can I use a lower concentration of this compound to achieve selectivity for Kir7.1?

A5: Due to the equipotent nature of this compound on Kir7.1 and Kir6.2/SUR1, achieving selectivity by simply lowering the concentration is not feasible.[4][5] A concentration low enough to not affect Kir6.2 would likely be too low to have a significant effect on Kir7.1.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on various Kir channels

ChannelIC50 (µM)
Kir7.10.31
Kir6.2/SUR1Equally potent to Kir7.1
Kir1.1> 17-fold selective over Kir7.1
Kir2.1> 17-fold selective over Kir7.1
Kir2.2> 17-fold selective over Kir7.1
Kir2.3> 17-fold selective over Kir7.1
Kir3.1/3.2> 17-fold selective over Kir7.1
Kir4.1> 17-fold selective over Kir7.1

Data synthesized from published literature.[4]

Experimental Protocols

Protocol 1: Control Experiment using siRNA-mediated Knockdown of Kir6.2

Objective: To determine the contribution of Kir6.2 inhibition to the cellular response observed with this compound treatment.

Methodology:

  • Cell Culture: Culture cells known to express both Kir7.1 and Kir6.2 (e.g., specific neuronal cell lines, pancreatic β-cells).

  • siRNA Transfection:

    • Transfect one group of cells with siRNA targeting KCNJ11 (the gene for Kir6.2).

    • Transfect a control group with a non-targeting (scrambled) siRNA.

    • Include a positive control for transfection efficiency (e.g., a fluorescently labeled siRNA).

  • Knockdown Validation: After 48-72 hours, validate the knockdown of Kir6.2 expression using qRT-PCR or Western blotting.

  • This compound Treatment: Treat both the Kir6.2-knockdown and control cells with a range of this compound concentrations.

  • Phenotypic Assay: Perform your primary assay to measure the cellular phenotype of interest (e.g., cell viability, insulin secretion, membrane potential).

  • Data Analysis: Compare the dose-response curves of this compound between the knockdown and control groups. A rightward shift or a complete loss of the this compound effect in the knockdown group indicates that the observed phenotype is, at least in part, mediated by Kir6.2.

Protocol 2: Electrophysiological Validation of this compound effect on Kir6.2

Objective: To directly measure the inhibitory effect of this compound on Kir6.2 channel currents.

Methodology:

  • Cell Preparation: Use a cell line heterologously expressing Kir6.2/SUR1 channels (e.g., HEK293 cells) or primary cells endogenously expressing these channels.

  • Patch-Clamp Recording:

    • Perform whole-cell or inside-out patch-clamp recordings.

    • Use an appropriate internal solution containing ATP to maintain channel activity.

  • Channel Activation: If necessary, use a Kir6.2 channel opener like Diazoxide to elicit measurable currents.

  • This compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the current amplitude at a fixed voltage.

    • Plot the percentage of current inhibition as a function of this compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow_for_ML418_Off_Target_Control cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Cells (Expressing Kir7.1 & Kir6.2) Cells (Expressing Kir7.1 & Kir6.2) Control (Vehicle) Control (Vehicle) Cells (Expressing Kir7.1 & Kir6.2)->Control (Vehicle) This compound This compound Cells (Expressing Kir7.1 & Kir6.2)->this compound Kir6.2 KD + this compound Kir6.2 KD + this compound Cells (Expressing Kir7.1 & Kir6.2)->Kir6.2 KD + this compound Kir6.2 Selective Blocker Kir6.2 Selective Blocker Cells (Expressing Kir7.1 & Kir6.2)->Kir6.2 Selective Blocker Phenotypic Assay Phenotypic Assay Control (Vehicle)->Phenotypic Assay This compound->Phenotypic Assay Kir6.2 KD + this compound->Phenotypic Assay Kir6.2 Selective Blocker->Phenotypic Assay Data Comparison Data Comparison Phenotypic Assay->Data Comparison Conclusion Conclusion Data Comparison->Conclusion Signaling_Pathway_Interference cluster_kir71 Kir7.1 Pathway cluster_kir62 Kir6.2 Pathway (Off-Target) This compound This compound Kir71 Kir7.1 This compound->Kir71 Inhibition Kir62 Kir6.2/SUR1 This compound->Kir62 Inhibition (Off-Target) Downstream71 Downstream Signaling 1 Kir71->Downstream71 Phenotype71 Cellular Response 1 Downstream71->Phenotype71 ObservedPhenotype Observed Phenotype Phenotype71->ObservedPhenotype Downstream62 Downstream Signaling 2 Kir62->Downstream62 Phenotype62 Cellular Response 2 Downstream62->Phenotype62 Phenotype62->ObservedPhenotype

References

ML418 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of experiments involving ML418, a selective inhibitor of the inward-rectifier potassium channel 7.1 (Kir7.1).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored as a solid at -20°C for long-term stability.[1][2][3] Different suppliers provide varying recommendations for the stability of the solid form, with one stating it is stable for at least four years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is slightly soluble in DMSO and ethanol.[1] For stock solutions, dissolve this compound in DMSO.[3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][4] There are conflicting reports on the stability of stock solutions. One supplier suggests that solutions can be stored at -20°C for up to one month, while another indicates stability for up to six months at -80°C.[2][4] Given this discrepancy, it is advisable to prepare fresh solutions or use them within one month when stored at -20°C for optimal results.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the Kir7.1 potassium channel, with an IC50 value of approximately 0.31 µM.[1][4] It acts as a pore blocker of the channel.[5] While it is highly selective for Kir7.1 over other Kir channels like Kir1.1, Kir2.1, and Kir4.1, it does show some inhibitory activity against Kir6.2/SUR1.[1][3]

Q4: What are the known degradation pathways for this compound?

A4: Currently, there is no specific information available in the public domain regarding the detailed degradation pathways or degradation products of this compound. To minimize potential degradation, it is crucial to adhere to the recommended storage and handling conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in stock solution Poor solubility of this compound in the chosen solvent.This compound has limited solubility in DMSO and ethanol.[1] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[4] For in vivo preparations, specific solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline are recommended to improve solubility.[4]
Loss of compound activity Improper storage or handling leading to degradation.Store the solid compound at -20°C.[1][2][3] For solutions, aliquot and store at -20°C or -80°C and use within the recommended timeframe (1-6 months).[2][4] Avoid repeated freeze-thaw cycles.[2][4] Prepare fresh working solutions for each experiment.
It is also possible that the compound has degraded due to exposure to light or extreme temperatures, although specific data on light and temperature sensitivity is not readily available.
Inconsistent experimental results Variability in compound concentration due to precipitation or degradation.Ensure the compound is fully dissolved before use. Visually inspect solutions for any precipitate. Prepare fresh dilutions from a stable stock solution for each experiment to ensure consistent concentrations.
Off-target effects.Although this compound is selective for Kir7.1, it can also inhibit Kir6.2/SUR1.[1][3] Consider potential off-target effects in your experimental system and use appropriate controls.
Unexpected physiological responses in vivo Poor bioavailability or rapid metabolism.This compound has been shown to have good CNS penetration and a reasonable pharmacokinetic profile in mice.[4] However, metabolic stability can differ between species. It has been noted to have high clearance in rat microsomes.[5][6] Consider the animal model and potential metabolic differences. For in vivo studies, specific formulation protocols using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil are available to improve solubility and administration.[4]

Data Summary

Table 1: Storage and Stability of this compound

Form Storage Temperature Reported Stability Source
Solid-20°C≥ 4 yearsCayman Chemical[1]
Solid-20°C36 months (lyophilized)AdooQ Bioscience[2]
Solution in DMSO-20°C1 monthMedchemExpress[4], AdooQ Bioscience[2]
Solution in DMSO-80°C6 monthsMedchemExpress[4]

Table 2: Solubility of this compound

Solvent Solubility Source
DMSOSlightly soluble: 0.1-1 mg/mLCayman Chemical[1]
DMSOSoluble to 20 mMR&D Systems
EthanolSlightly soluble: 0.1-1 mg/mLCayman Chemical[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or assay buffer.

  • Mix thoroughly by pipetting or gentle vortexing.

  • Use the freshly prepared working solution for your experiment immediately.

Protocol 3: Preparation of this compound Formulation for In Vivo Administration

This protocol is adapted from MedchemExpress and yields a clear solution of ≥ 2.08 mg/mL.[4]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.

  • It is recommended to prepare this formulation freshly on the day of use.[4]

Visualizations

ML418_Action_Pathway This compound Mechanism of Action This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits K_efflux K+ Efflux Kir71->K_efflux Mediates Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Leads to Cellular_Excitability Decreased Cellular Excitability Membrane_Potential->Cellular_Excitability Results in

Caption: Mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid_this compound Solid this compound (Store at -20°C) Stock_Solution Stock Solution in DMSO (Aliquot and store at -20°C/-80°C) Solid_this compound->Stock_Solution Dissolve Working_Solution Working Solution (Prepare fresh) Stock_Solution->Working_Solution Dilute Assay In Vitro / In Vivo Assay Working_Solution->Assay Treat Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: A general workflow for experiments using this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Inconsistent or No Effect Observed Check_Solubility Check for Precipitation in Solution Start->Check_Solubility Check_Storage Review Storage and Handling Check_Solubility->Check_Storage No Precipitation_Found Precipitation Found Check_Solubility->Precipitation_Found Yes Check_Concentration Verify Final Concentration Check_Storage->Check_Concentration No Improper_Storage Improper Storage or Handling Check_Storage->Improper_Storage Yes Consider_Off_Target Consider Off-Target Effects Check_Concentration->Consider_Off_Target No Concentration_Error Concentration Error Check_Concentration->Concentration_Error Yes Off_Target_Possible Off-Target Effects Possible Consider_Off_Target->Off_Target_Possible Yes Solution_Solubility Use Sonication/Warming or Prepare Fresh Solution Precipitation_Found->Solution_Solubility Solution_Storage Use Fresh Aliquot or New Compound Improper_Storage->Solution_Storage Solution_Concentration Recalculate and Prepare Fresh Dilution Concentration_Error->Solution_Concentration Solution_Off_Target Use Specific Controls and Validate with Other Inhibitors Off_Target_Possible->Solution_Off_Target

Caption: A logical flow for troubleshooting common this compound issues.

References

vehicle control considerations for ML418 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting studies using ML418, a selective inhibitor of the Kir7.1 potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir7.1, with a half-maximal inhibitory concentration (IC50) of approximately 0.31 μM.[1] It functions as a pore blocker, physically obstructing the channel to prevent the flow of potassium ions.[2] While highly selective for Kir7.1, it can also inhibit Kir6.2/SUR1 at slightly higher concentrations.[1]

Q2: What are the recommended vehicle controls for in vitro and in vivo experiments with this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[2] It is crucial to use a final DMSO concentration in your assay that does not exceed a level that affects cell viability or experimental outcomes, typically well below 1%. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been successfully used to achieve a clear solution for administration. Another option for in vivo use is a solution of 10% DMSO and 90% Corn Oil.

Q3: What is the typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, based on its IC50 of 0.31 μM for Kir7.1, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell-based assays.

Q4: How should this compound be stored?

For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several weeks, but it is advisable to prepare fresh dilutions for each experiment to ensure potency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture media. This compound has limited aqueous solubility.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits (typically <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final culture medium. Gentle warming and vortexing of the stock solution before dilution may also help.
Inconsistent or no observable effect of this compound. - Compound degradation.- Insufficient concentration.- Low expression of Kir7.1 in the experimental model.- Prepare fresh stock solutions of this compound.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.- Verify the expression of Kir7.1 in your cells using techniques like qPCR or Western blotting. Consider using a cell line known to express Kir7.1 or a recombinant expression system.
High background signal in fluorescence-based assays (e.g., thallium flux). - Autofluorescence of this compound.- Non-specific effects of the vehicle.- Measure the fluorescence of this compound alone at the working concentration to determine its contribution to the signal and subtract this from the experimental values.- Include a vehicle-only control to account for any effects of the solvent on the assay readout.
Off-target effects observed. This compound can inhibit Kir6.2/SUR1 at higher concentrations.Use the lowest effective concentration of this compound that elicits the desired response on Kir7.1. If off-target effects are suspected, consider using a structurally unrelated Kir7.1 inhibitor as a complementary tool or test the effect of a specific Kir6.2/SUR1 inhibitor.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥ 2.08 mg/mL (5.50 mM)MedchemExpress
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.50 mM)MedchemExpress
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.50 mM)MedchemExpress

Table 2: In Vitro and In Vivo Experimental Parameters

ParameterValueReference
Kir7.1 IC500.31 μM[1]
In Vivo Dosage (mouse)30 mg/kg (intraperitoneal)[2]
In Vivo Vehicle10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline-

Experimental Protocols

In Vitro Thallium Flux Assay for Kir7.1 Inhibition

This protocol is adapted from high-throughput screening methods for Kir7.1 inhibitors.[2]

  • Cell Culture: Culture cells expressing Kir7.1 (e.g., HEK293 cells stably transfected with Kir7.1) in a 384-well plate. To enhance the signal, a Kir7.1 mutant with higher conductance (Kir7.1-M125R) can be used.[2]

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer. The final DMSO concentration should be kept constant across all wells, including the vehicle control.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.

  • Compound Addition: Add the diluted this compound or vehicle control to the wells and incubate for a specific period to allow for channel binding.

  • Thallium Stimulation: Add a stimulus buffer containing thallium sulfate (B86663) to initiate the influx of thallium through open Kir7.1 channels.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase corresponds to the activity of the Kir7.1 channel. Calculate the percent inhibition by comparing the fluorescence signal in this compound-treated wells to the vehicle control.

Mandatory Visualization

ML418_Signaling_Pathway cluster_cell Cell Membrane Kir71 Kir7.1 Channel K_ion_in K+ (in) Kir71->K_ion_in K+ influx Depolarization Membrane Depolarization Kir71->Depolarization inhibition leads to MC4R MC4R MC4R->Kir71 inhibits K_ion_out K+ (out) K_ion_out->Kir71 This compound This compound This compound->Kir71 blocks Agonist Agonist (e.g., α-MSH) Agonist->MC4R binds Neuronal_Firing Increased Neuronal Firing Depolarization->Neuronal_Firing results in

Caption: Signaling pathway of this compound inhibiting the Kir7.1 channel.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_vivo In Vivo Follow-up (Optional) prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) dilute Dilute this compound to working concentrations prep_stock->dilute prep_cells Culture Kir7.1-expressing cells treat Treat cells with this compound or vehicle prep_cells->treat dilute->treat measure Measure Kir7.1 activity (e.g., Thallium flux or Patch clamp) treat->measure analyze Calculate % inhibition and IC50 measure->analyze compare Compare to controls analyze->compare formulate Formulate this compound for in vivo delivery compare->formulate Inform in vivo studies administer Administer to animal model formulate->administer assess Assess physiological outcome administer->assess

Caption: General experimental workflow for this compound studies.

References

improving the signal-to-noise ratio in ML418 thallium flux assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the signal-to-noise ratio in ML418 thallium flux assays. Our goal is to help you achieve robust and reproducible results when characterizing the activity of the Kir7.1 potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in thallium flux assays?

A1: this compound is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir7.1 (KCNJ13)[1][2][3][4][5][6]. In thallium flux assays, this compound is primarily used as a pore blocker to inhibit the activity of Kir7.1 channels. This allows for the characterization of the channel's function and the screening for potential modulators. It has a reported IC50 value of approximately 310 nM[1][2][3].

Q2: What is the principle of a thallium flux assay for studying Kir7.1 with this compound?

A2: Thallium flux assays are a common method for studying potassium channel activity in a high-throughput format[7][8]. The assay relies on the principle that thallium (Tl+) ions can pass through open potassium channels, acting as a surrogate for potassium ions (K+)[9]. Cells expressing the Kir7.1 channel are loaded with a thallium-sensitive fluorescent dye. When the channels are open, thallium enters the cell and binds to the dye, causing an increase in fluorescence. As an inhibitor, this compound blocks the Kir7.1 channel pore, preventing thallium influx and thus reducing the fluorescent signal[1][10]. The magnitude of this reduction is proportional to the extent of channel inhibition.

Q3: What is a typical signal window I should expect in a thallium flux assay?

A3: The signal window, or signal-to-background ratio, can vary depending on the cell line, the expression level of the Kir7.1 channel, and the specific assay conditions. A robust assay should ideally have a signal-to-background ratio of at least 3 to 5-fold. For instance, in a published high-throughput screen for KCNQ4 openers, a signal-to-background ratio of 8.82 was achieved[8]. Optimization of assay parameters is crucial for maximizing this window.

Q4: How can I be sure that the observed effect is specific to Kir7.1 inhibition by this compound?

A4: While this compound is reported to be highly selective for Kir7.1, it's essential to include proper controls in your experiment[1][5]. A key control is to use a parental cell line that does not express the Kir7.1 channel. In these cells, this compound should not produce a significant change in the thallium flux signal. Additionally, performing concentration-response curves will help to confirm the expected potency of this compound.

Troubleshooting Guide

Below are common issues encountered during this compound thallium flux assays and steps to resolve them.

Problem 1: Low Signal-to-Noise Ratio or Small Assay Window

A low signal-to-noise ratio can make it difficult to reliably detect the inhibitory effect of this compound.

Potential Cause Troubleshooting Step
Suboptimal Cell Health or Density Ensure cells are healthy and in the log phase of growth. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.
Inefficient Dye Loading Increase the dye loading incubation time or temperature (e.g., from room temperature to 37°C). Ensure that probenecid (B1678239) is included in the loading buffer if using cell lines with active organic anion transporters.
Low Kir7.1 Channel Expression or Activity Use a cell line with confirmed high expression of Kir7.1. For some assays, a higher conductance mutant of the channel, such as Kir7.1-M125R, has been used to enhance the thallium flux signal[1].
Suboptimal Thallium or Potassium Concentration Titrate the concentrations of both thallium and the stimulating potassium in the assay buffer. The optimal concentrations will provide the largest signal window.
High Background Fluorescence Use black, clear-bottom microplates to minimize background fluorescence. Consider using a masking dye or an extracellular quencher to reduce fluorescence from the extracellular dye[9].

Problem 2: High Variability Between Replicate Wells

High variability can compromise the statistical significance of your results.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Pay attention to pipetting technique to dispense equal cell numbers in each well.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outermost wells of the microplate or fill them with sterile buffer or media.
Inaccurate Liquid Handling Use calibrated pipettes and automated liquid handlers for precise and consistent reagent addition.
Compound Precipitation Visually inspect compound solutions for any precipitation. Ensure the final DMSO concentration is consistent across all wells and within the tolerance of your cells (typically ≤ 0.5%).

Problem 3: No or Weak Inhibition by this compound

If this compound does not inhibit the thallium flux as expected, consider the following:

Potential Cause Troubleshooting Step
Incorrect this compound Concentration Verify the dilution calculations and the final concentration of this compound in the assay wells. Perform a full concentration-response curve to determine the IC50.
Inadequate Pre-incubation Time Optimize the pre-incubation time of the cells with this compound before adding the thallium stimulus. A typical pre-incubation time is 15-30 minutes[7].
Degraded this compound Stock Solution Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly (e.g., at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Low Channel Activity If the basal channel activity is too low, the inhibitory effect of this compound will be difficult to detect. Ensure your stimulus (e.g., elevated extracellular potassium) is effectively opening the channels.

Experimental Protocols & Data Presentation

Key Experimental Parameters

The following table summarizes typical ranges for key experimental parameters that should be optimized for your specific cell line and instrumentation.

ParameterTypical RangeRecommendation
Cell Seeding Density (384-well plate) 5,000 - 20,000 cells/wellOptimize for a confluent monolayer on the assay day.
Dye Loading Time 60 - 120 minutesTest different incubation times to maximize intracellular dye concentration.
This compound Pre-incubation Time 15 - 60 minutesA 30-minute pre-incubation is a good starting point[7].
Thallium (Tl+) Concentration 1 - 5 mMTitrate to find the optimal concentration for a robust signal.
Potassium (K+) Stimulus Concentration 5 - 20 mMTitrate to achieve maximal channel opening without causing excessive cell stress.
Final DMSO Concentration 0.1% - 0.5%Keep consistent across all wells and as low as possible.

Representative Experimental Workflow

ThalliumFluxWorkflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis cell_seeding Seed cells expressing Kir7.1 into a 384-well plate dye_loading Load cells with thallium-sensitive fluorescent dye wash Wash cells to remove extracellular dye (optional) dye_loading->wash compound_add Add this compound (or test compounds) and pre-incubate wash->compound_add thallium_add Add thallium/potassium stimulus solution compound_add->thallium_add readout Measure fluorescence kinetically on a plate reader thallium_add->readout data_norm Normalize data to baseline (F/F0) slope_calc Calculate the initial rate of fluorescence increase (slope) data_norm->slope_calc dose_response Generate concentration-response curves and calculate IC50 for this compound slope_calc->dose_response

Caption: A typical experimental workflow for an this compound thallium flux assay.

Principle of this compound Inhibition in Thallium Flux Assay

InhibitionPrinciple cluster_control Control (No Inhibitor) cluster_inhibited With this compound Inhibitor K_channel_open Open Kir7.1 Channel Tl_influx Thallium Influx K_channel_open->Tl_influx Tl+ Fluorescence_increase Fluorescence Increase Tl_influx->Fluorescence_increase Binds to dye This compound This compound K_channel_blocked Blocked Kir7.1 Channel This compound->K_channel_blocked Blocks pore No_Tl_influx No Thallium Influx K_channel_blocked->No_Tl_influx No Tl+ No_Fluorescence_change Basal Fluorescence No_Tl_influx->No_Fluorescence_change

Caption: The effect of this compound on thallium influx through Kir7.1 channels.

Troubleshooting Logic Flow

TroubleshootingFlow start Low Signal-to-Noise Ratio check_signal Is the raw signal low? start->check_signal check_background Is the background high? check_signal->check_background No optimize_cells Optimize cell density and health check_signal->optimize_cells Yes use_masking_dye Use masking dye or black plates check_background->use_masking_dye Yes end_bad Consult Instrument Specialist check_background->end_bad No optimize_dye Optimize dye loading (time, temp) optimize_cells->optimize_dye optimize_stimulus Optimize Tl+/K+ concentrations optimize_dye->optimize_stimulus end_good Problem Resolved optimize_stimulus->end_good check_media Check for autofluorescent media components use_masking_dye->check_media check_media->end_good

Caption: A troubleshooting workflow for a low signal-to-noise ratio.

References

Technical Support Center: Best Practices for Using ML418 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML418, a selective Kir7.1 potassium channel blocker, in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of the Kir7.1 potassium channel (KCNJ13).[1][2][3][4] It acts as a pore blocker, physically obstructing the channel to inhibit the flow of potassium ions.[1][5] By blocking Kir7.1, this compound can modulate cellular excitability and signaling pathways dependent on this channel's activity.

Q2: What is a recommended starting concentration for this compound in long-term cell culture?

The optimal concentration of this compound for long-term studies will be cell-line dependent and should be determined empirically. While the reported IC50 for this compound is approximately 0.31 µM (310 nM) in short-term assays, for long-term experiments, it is advisable to start with a concentration range around this IC50 and perform a dose-response curve to assess long-term effects on cell viability and the desired biological endpoint.[2][3][6] Concentrations ranging from 100 nM to 1 µM are a reasonable starting point for most cell lines.

Q3: How stable is this compound in cell culture medium?

Q4: How often should I change the medium containing this compound in my long-term experiment?

For long-term cultures, it is recommended to replace the medium with fresh this compound every 48 to 72 hours. This regular replenishment helps to maintain a consistent concentration of the inhibitor and ensures that nutrient levels in the media are sufficient for cell health.

Q5: What are the potential off-target effects of this compound?

This compound has been shown to have high selectivity for Kir7.1 over other Kir channels, with the exception of Kir6.2/SUR1, for which it is equally potent.[1][6] A screening panel against 64 GPCRs, ion channels, and transporters revealed a relatively clean ancillary pharmacology.[1][6] However, as with any small molecule inhibitor, off-target effects are a possibility and should be considered, especially at higher concentrations.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound Over Time

Symptoms:

  • The initial biological effect of this compound diminishes over several days or passages.

  • Higher concentrations of this compound are required to achieve the same effect as in shorter experiments.

Possible Causes and Solutions:

Possible Cause Recommended Action
This compound Degradation Prepare fresh this compound-containing media for every media change. Avoid using pre-mixed media that has been stored for an extended period. For critical experiments, consider performing an HPLC analysis to determine the stability of this compound in your specific media and incubation conditions.
Development of Cellular Resistance This can occur through various mechanisms, such as mutations in the Kir7.1 channel or upregulation of compensatory pathways.[2][5][7] To investigate this, you can perform sequencing of the KCNJ13 gene in resistant cells to check for mutations. Consider using a higher, yet non-toxic, concentration of this compound or exploring combination therapies.
Increased Cell Density As cell confluency increases, the effective concentration of the inhibitor per cell may decrease. Maintain a consistent cell density by passaging the cells before they become over-confluent.
Issue 2: Observed Cytotoxicity or Changes in Cell Morphology

Symptoms:

  • Increased cell death, rounding, and detachment from the culture plate.[3]

  • Changes in cell shape, such as elongation or a flattened appearance.[3]

Possible Causes and Solutions:

Possible Cause Recommended Action
This compound Concentration Too High Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line in a long-term setting. This may be lower than the concentration that shows efficacy in short-term assays.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.[3]
On-Target Toxicity Long-term inhibition of Kir7.1 may be detrimental to the health of certain cell types. Assess the expression level of Kir7.1 in your cell line. If the observed toxicity is a direct result of Kir7.1 inhibition, consider using a lower concentration or intermittent dosing.
Off-Target Effects At higher concentrations, the risk of off-target effects increases. Try to use the lowest effective concentration of this compound. To confirm the effect is on-target, consider using a structurally different Kir7.1 inhibitor or a genetic approach like siRNA-mediated knockdown of Kir7.1.

Experimental Protocols

Protocol 1: Determining the Optimal Long-Term Concentration of this compound

This protocol describes a method to determine the appropriate concentration of this compound for long-term cell culture experiments by assessing cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 5-7 days). Allow cells to adhere and recover for 24 hours.

  • This compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 10 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound.

  • Incubation and Media Change: Incubate the plate under standard culture conditions (37°C, 5% CO2). Every 48-72 hours, carefully aspirate the medium and replace it with freshly prepared this compound dilutions.

  • Viability Assessment: At predetermined time points (e.g., day 3, 5, and 7), perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the this compound concentration for each time point to determine the long-term IC50 and select a working concentration that maintains high cell viability while achieving the desired biological effect.

Protocol 2: Long-Term Cell Culture with this compound

This protocol provides a general workflow for maintaining cell cultures with this compound over an extended period.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Appropriate cell culture flasks or plates

Procedure:

  • Cell Seeding: Seed your cells at a lower density than for short-term experiments to prevent over-confluency during the treatment period.

  • Initial Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with fresh complete medium containing the predetermined optimal concentration of this compound.

  • Medium Replenishment: Every 48-72 hours, aspirate the spent medium and replace it with fresh, pre-warmed medium containing this compound. This ensures a consistent inhibitor concentration and adequate nutrients.

  • Cell Passaging: When the cells reach approximately 70-80% confluency, passage them as you normally would. Re-plate the cells in fresh medium containing this compound to continue the treatment.

  • Monitoring: Regularly monitor the cells for changes in morphology, growth rate, and the expression of your target of interest.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Medium

Note: This data is illustrative. It is crucial to determine the stability of this compound under your specific experimental conditions.

Time (hours) at 37°CThis compound Concentration Remaining (%)
0100
2492
4881
7268

Table 2: Example of a Long-Term Dose-Response of this compound on Cell Viability

This compound Concentration (µM)Day 3 Viability (%)Day 5 Viability (%)Day 7 Viability (%)
0 (Vehicle)100100100
0.01989593
0.1928578
1756045
102052

Visualizations

ML418_Signaling_Pathway cluster_membrane Cell Membrane Kir7.1 Kir7.1 Channel Intracellular K+ Intracellular K+ Kir7.1->Intracellular K+ Membrane Potential Membrane Potential Kir7.1->Membrane Potential maintains Extracellular K+ Extracellular K+ Extracellular K+->Kir7.1 K+ influx This compound This compound This compound->Kir7.1 blocks pore Downstream Signaling Downstream Signaling Membrane Potential->Downstream Signaling regulates

Caption: Mechanism of this compound action on the Kir7.1 signaling pathway.

LongTerm_Culture_Workflow Start Start Seed_Cells Seed Cells at Low Density Start->Seed_Cells Adherence Allow Adherence (24h) Seed_Cells->Adherence Initial_Treatment Add Fresh Medium with this compound Adherence->Initial_Treatment Incubate Incubate (48-72h) Initial_Treatment->Incubate Check_Confluency Confluency < 80%? Incubate->Check_Confluency Endpoint_Analysis Endpoint Analysis Incubate->Endpoint_Analysis Change_Medium Replace with Fresh This compound Medium Check_Confluency->Change_Medium Yes Passage_Cells Passage Cells and Re-plate with this compound Check_Confluency->Passage_Cells No Change_Medium->Incubate Passage_Cells->Incubate

Caption: Experimental workflow for long-term cell culture with this compound.

Troubleshooting_Logic Problem Reduced this compound Efficacy Cause1 This compound Degradation? Problem->Cause1 Solution1 Replenish this compound Every 48-72h Cause1->Solution1 Yes Cause2 Cellular Resistance? Cause1->Cause2 No Solution2 Sequence Target Gene Adjust Concentration Cause2->Solution2 Yes Cause3 High Cell Density? Cause2->Cause3 No Solution3 Maintain Lower Confluency Cause3->Solution3 Yes

Caption: Logical relationships for troubleshooting decreased this compound efficacy.

References

Validation & Comparative

A Head-to-Head Battle of Selectivity: ML418 vs. VU714 for Kir7.1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, cardiovascular disease, and other fields where the Kir7.1 potassium channel plays a critical role, the choice of a chemical probe is paramount. This guide provides a detailed comparison of two key inhibitors, ML418 and its predecessor VU714, focusing on their selectivity profiles and the experimental methodologies used to determine them.

This comprehensive analysis, supported by experimental data, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their in vitro and in vivo studies.

Executive Summary

This compound, a potent and selective blocker of the Kir7.1 potassium channel, emerged from a lead optimization program aimed at improving the properties of the initial screening hit, VU714. Experimental data demonstrates that this compound exhibits significantly enhanced potency and superior selectivity for Kir7.1 over other Kir channel family members compared to VU714. While both compounds act as pore blockers of the Kir7.1 channel, this compound's refined pharmacological profile makes it a more precise tool for investigating Kir7.1 function.

Quantitative Selectivity Profile

The inhibitory activity of this compound and VU714 was assessed against a panel of inwardly rectifying potassium (Kir) channels using a fluorescence-based thallium flux assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Ion ChannelThis compound IC50 (µM)VU714 IC50 (µM)Fold Selectivity (this compound vs. VU714)
Kir7.1 0.31 5.6 18.1x more potent
Kir1.1>3016>1.9x more selective
Kir2.1>30>30-
Kir4.1>3013>2.3x more selective
Kir6.2/SUR11.93015.8x more potent

Data sourced from a comparative study using thallium flux assays.[1]

These data clearly illustrate the superior selectivity of this compound. It is approximately 18-fold more potent at inhibiting Kir7.1 than VU714. Furthermore, this compound displays significantly greater selectivity against other tested Kir channels. Notably, while VU714 shows considerable activity against Kir4.1 and Kir1.1, this compound's activity against these off-targets is substantially reduced. Both compounds exhibit some activity against Kir6.2/SUR1, though this compound is also more potent against this channel.

Broader Off-Target Profile

To further assess its selectivity, this compound was evaluated against the EuroFins Lead Profiling panel, which consists of 64 G-protein coupled receptors (GPCRs), ion channels, and transporters. The results of this screening revealed that this compound has a "relatively clean ancillary pharmacology," indicating a low potential for off-target effects at the concentrations where it potently inhibits Kir7.1.[1][2] A comparable comprehensive off-target screening for VU714 has not been publicly reported, limiting a direct comparison in this regard.

Mechanism of Action and Signaling Pathway

Both this compound and VU714 function as pore blockers of the Kir7.1 channel. By physically obstructing the ion conduction pathway, they inhibit the flow of potassium ions, leading to depolarization of the cell membrane. This mechanism is crucial in various physiological processes. For instance, in certain neurons of the hypothalamus, Kir7.1 is a key regulator of melanocortin signaling, which is involved in energy homeostasis. Inhibition of Kir7.1 in these neurons can modulate neuronal excitability and downstream signaling cascades.

Kir7_1_Signaling_Pathway cluster_membrane Cell Membrane Kir7_1 Kir7.1 Channel K_ion K+ Kir7_1->K_ion efflux Depolarization Membrane Depolarization Kir7_1->Depolarization inhibition leads to MC4R MC4R AC Adenylyl Cyclase MC4R->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts cAMP->Kir7_1 inhibits (indirectly) Agonist Agonist (e.g., α-MSH) Agonist->MC4R binds ML418_VU714 This compound / VU714 ML418_VU714->Kir7_1 blocks pore Neuronal_Activity Altered Neuronal Activity Depolarization->Neuronal_Activity

Kir7.1 signaling and points of inhibition.

Experimental Methodologies

The determination of the selectivity profiles of this compound and VU714 relies on robust and well-defined experimental protocols. The primary methods employed were the thallium flux assay for high-throughput screening and selectivity profiling, and the whole-cell voltage clamp for detailed electrophysiological characterization.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method for measuring the activity of potassium channels. It leverages the fact that thallium ions (Tl+) can pass through open K+ channels and bind to a Tl+-sensitive fluorescent dye within the cell, causing an increase in fluorescence.

Thallium_Flux_Assay_Workflow start Start cell_plating Plate cells expressing Kir channel of interest start->cell_plating dye_loading Load cells with Tl+-sensitive fluorescent dye cell_plating->dye_loading compound_incubation Incubate with this compound or VU714 (or vehicle control) dye_loading->compound_incubation baseline_reading Measure baseline fluorescence in a kinetic plate reader compound_incubation->baseline_reading thallium_addition Add Tl+-containing buffer baseline_reading->thallium_addition kinetic_reading Record fluorescence increase over time thallium_addition->kinetic_reading data_analysis Analyze rate of fluorescence increase to determine channel activity and IC50 kinetic_reading->data_analysis end End data_analysis->end

Workflow of the thallium flux assay.

Detailed Protocol:

  • Cell Culture: HEK293 cells stably expressing the Kir channel of interest are plated in 384-well microplates and cultured overnight.[3]

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature in the dark.[3]

  • Compound Application: The dye-loading solution is replaced with an assay buffer. Test compounds (this compound or VU714) at various concentrations are then added to the wells and incubated for a defined period (e.g., 20-30 minutes).[3]

  • Signal Detection: The microplate is placed in a kinetic plate reader. A baseline fluorescence reading is taken before the automated addition of a stimulus buffer containing thallium sulfate. The fluorescence intensity is then recorded over several minutes.[3]

  • Data Analysis: The rate of fluorescence increase, which is proportional to the influx of thallium and thus channel activity, is calculated. Concentration-response curves are generated to determine the IC50 values for each compound.[3]

Whole-Cell Voltage Clamp

This electrophysiological technique provides a detailed characterization of ion channel activity by controlling the membrane potential of a single cell and measuring the resulting ionic currents.

Detailed Protocol:

  • Cell Preparation: Cells expressing the Kir7.1 channel are cultured on coverslips. A single coverslip is placed in a recording chamber on a microscope stage and continuously perfused with an extracellular solution.[4]

  • Pipette Preparation: A glass micropipette with a tip resistance of 2-5 MΩ is filled with an intracellular solution and mounted on a micromanipulator.[4]

  • Giga-Seal Formation: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.[4]

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical and diffusional access to the cell's interior.[4]

  • Voltage Protocol and Recording: The membrane potential is held at a specific voltage (e.g., -80 mV). A series of voltage steps are then applied to elicit Kir7.1 currents. The resulting currents are recorded before and after the application of this compound or VU714 to determine the extent of inhibition.[4]

Conclusion

The development of this compound represents a significant advancement in the pharmacological toolkit for studying the Kir7.1 potassium channel. Its sub-micromolar potency and, most importantly, its superior selectivity over VU714 and other Kir channel family members, make it a more reliable and specific probe. The "clean" off-target profile of this compound further enhances its utility for in vitro and in vivo investigations into the physiological and pathophysiological roles of Kir7.1. For researchers aiming to minimize confounding effects from off-target interactions, this compound is the demonstrably superior choice over VU714.

References

A Head-to-Head Comparison of ML418 and VU590 as Kir7.1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate investigation of ion channel function and for the development of novel therapeutics. This guide provides a comprehensive comparison of two prominent inhibitors of the inwardly rectifying potassium channel Kir7.1: ML418 and VU590.

This objective analysis, supported by experimental data, details the potency, selectivity, and mechanism of action of each compound. Detailed experimental protocols for the key assays used to characterize these inhibitors are also provided to facilitate the replication and validation of these findings.

Executive Summary

This compound emerges as a significantly more potent and selective inhibitor of Kir7.1 compared to VU590. While both compounds act as pore blockers, this compound exhibits a sub-micromolar affinity for Kir7.1 and demonstrates a cleaner selectivity profile against other Kir channels. VU590, an earlier discovered compound, displays considerably weaker activity against Kir7.1 and has notable off-target effects, particularly on Kir1.1.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and VU590, derived from electrophysiological and thallium flux assays.

Table 1: Inhibitory Potency (IC50) against Kir7.1

CompoundIC50 (µM) vs. Kir7.1Assay TypeReference
This compound 0.31Electrophysiology[1][2][3]
VU590 ~8Electrophysiology[4][5]

Table 2: Selectivity Profile against other Kir Channels (IC50 in µM)

ChannelThis compoundVU590
Kir1.1 (ROMK) >300.2
Kir2.1 >30>10
Kir2.2 >30-
Kir2.3 >30-
Kir3.1/3.2 >30-
Kir4.1 >30>10
Kir6.2/SUR1 ~0.3-

Data for this compound from Swale et al., 2016. Data for VU590 from Kharade et al., 2017 and Bhave et al., 2011.[1][4][5]

Mechanism of Action

Both this compound and VU590 function as pore blockers of the Kir7.1 channel, physically obstructing the ion conduction pathway.[1][4][5] Site-directed mutagenesis studies have identified key amino acid residues within the pore-lining M2 helix that are crucial for the binding of these inhibitors.

For This compound , the residues Glutamate 149 and Alanine 150 in Kir7.1 are essential for its high-affinity binding.[1][2]

The binding of VU590 is also located within the pore.[4][5] Interestingly, its interaction with Kir7.1 is influenced by the polarity of residues at the base of the pore, with mutations at Threonine 153 affecting its inhibitory activity.[5]

Experimental Methodologies

The characterization of this compound and VU590 as Kir7.1 inhibitors has predominantly relied on two key experimental techniques: fluorescence-based thallium flux assays for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay

This high-throughput assay is used to screen for and characterize ion channel modulators. It relies on the principle that thallium (Tl+) ions can permeate potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye inside the cells. An increase in intracellular fluorescence indicates channel activity.

Protocol:

  • Cell Culture: T-REx-HEK293 cells stably expressing Kir7.1 are plated in 384-well plates. Channel expression is induced with tetracycline.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for 60 minutes at room temperature.

  • Compound Incubation: The test compounds (this compound or VU590) are added to the wells and incubated for a defined period (e.g., 20 minutes) to allow for channel binding.

  • Thallium Addition and Signal Detection: A solution containing thallium sulfate (B86663) is added to the wells, and the fluorescence intensity is measured over time using a kinetic plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to Kir7.1 channel activity. The inhibitory effect of the compounds is determined by comparing the fluorescence signal in the presence of the compound to a vehicle control.

Thallium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Kir7.1-expressing HEK293 cells induce Induce channel expression (Tetracycline) plate_cells->induce dye_load Load cells with Thallium-sensitive dye induce->dye_load add_compound Add this compound or VU590 dye_load->add_compound incubate Incubate add_compound->incubate add_thallium Add Thallium solution incubate->add_thallium read_fluorescence Read fluorescence (Kinetic plate reader) add_thallium->read_fluorescence analyze Calculate rate of fluorescence increase read_fluorescence->analyze determine_ic50 Determine IC50 values analyze->determine_ic50

Thallium Flux Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique provides a direct measure of ion channel activity by controlling the voltage across the cell membrane and recording the resulting ionic currents.

Protocol:

  • Cell Preparation: Cells expressing Kir7.1 are grown on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an external solution. A glass micropipette filled with an internal solution is brought into contact with a single cell.

  • Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

  • Voltage Protocol and Data Acquisition: A series of voltage steps are applied to the cell, and the resulting currents flowing through the Kir7.1 channels are recorded using an amplifier and digitizer.

  • Compound Application: The inhibitor is applied to the cell via the external perfusion system, and the resulting change in current is recorded to determine the extent of inhibition.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis cell_prep Prepare Kir7.1-expressing cells on coverslip pipette_prep Prepare micropipette with internal solution seal Form Giga-seal pipette_prep->seal whole_cell Achieve whole-cell configuration seal->whole_cell record_baseline Record baseline Kir7.1 current whole_cell->record_baseline apply_compound Apply this compound or VU590 record_baseline->apply_compound record_inhibition Record inhibited current apply_compound->record_inhibition measure_current Measure current amplitude record_inhibition->measure_current calculate_inhibition Calculate percent inhibition measure_current->calculate_inhibition

Whole-Cell Patch-Clamp Workflow

Kir7.1 in Signaling Pathways

Kir7.1 plays a crucial role in regulating cellular excitability and has been implicated in various physiological processes. One notable signaling pathway involves its functional coupling to the melanocortin-4 receptor (MC4R) in neurons of the paraventricular nucleus of the hypothalamus, which is involved in the regulation of energy homeostasis.[1]

In this pathway, agonist binding to the G-protein coupled receptor MC4R leads to the inhibition of Kir7.1 activity. This inhibition causes membrane depolarization and an increase in neuronal firing, ultimately contributing to a reduction in food intake.

Melanocortin_Signaling_Pathway agonist MC4R Agonist (e.g., α-MSH) mc4r MC4R (GPCR) agonist->mc4r Binds to g_protein G-Protein Activation mc4r->g_protein Activates kir71 Kir7.1 Channel g_protein->kir71 Inhibits depolarization Membrane Depolarization kir71->depolarization Leads to neuronal_firing Increased Neuronal Firing depolarization->neuronal_firing Causes food_intake Reduced Food Intake neuronal_firing->food_intake Results in

Melanocortin Signaling Pathway involving Kir7.1

Conclusion

Based on the available experimental data, This compound is the superior inhibitor of Kir7.1 for research applications requiring high potency and selectivity. Its sub-micromolar IC50 and clean selectivity profile make it an excellent pharmacological tool to probe the physiological and pathophysiological roles of Kir7.1.

VU590 , while a valuable tool in the initial exploration of Kir7.1 pharmacology, is limited by its lower potency and significant off-target activity, particularly against Kir1.1. Researchers should exercise caution when interpreting data obtained using VU590, especially in systems where other susceptible Kir channels are expressed.

This guide provides a clear framework for selecting the appropriate Kir7.1 inhibitor and for designing and interpreting experiments aimed at understanding the function of this important ion channel.

References

A Comparative Guide to Alternative Pharmacological Inhibitors of Kir7.1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the physiological roles and therapeutic potential of the inwardly rectifying potassium channel Kir7.1, a comprehensive understanding of the available pharmacological tools is paramount. This guide provides an objective comparison of alternative small-molecule inhibitors of Kir7.1, supported by experimental data on their potency and selectivity. Detailed methodologies for key experimental assays are also presented to facilitate the replication and validation of these findings.

Performance Comparison of Kir7.1 Inhibitors

The following table summarizes the inhibitory potency (IC50) of various compounds against Kir7.1 and other members of the Kir channel family. This data allows for a direct comparison of their selectivity profiles. Lower IC50 values indicate higher potency.

CompoundKir7.1 IC50 (µM)Kir1.1 (ROMK) IC50 (µM)Kir2.1 IC50 (µM)Kir2.2 IC50 (µM)Kir2.3 IC50 (µM)Kir3.1/3.2 IC50 (µM)Kir4.1 IC50 (µM)Kir6.2/SUR1 IC50 (µM)Assay Method
ML418 0.31[1]>10>10>10>10>10>100.3Thallium Flux
VU714 1.5 (electrophysiology)[1], 5.6 (Thallium Flux)[1]16[1]>30[1]>30[1]>30[1]>30[1]13[1]30[1]Thallium Flux / Electrophysiology
VU590 8[2][3][4]0.29[2]>30Not ReportedNot ReportedNot Reported>30Not ReportedThallium Flux / Electrophysiology
MRT00200769 1.3[5][6]Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedElectrophysiology
Barium Chloride Non-selective blocker[7]Non-selective blockerNon-selective blockerNon-selective blockerNon-selective blockerNon-selective blockerNon-selective blockerNon-selective blockerElectrophysiology
Tetraethylammonium (B1195904) (TEA) Non-selective blocker[8][9]Non-selective blockerNon-selective blockerNon-selective blockerNon-selective blockerNon-selective blockerNon-selective blockerNon-selective blockerElectrophysiology

Experimental Protocols

Thallium Flux Assay for Kir Channel Inhibition

This high-throughput assay measures the influx of thallium ions (Tl+), a surrogate for K+, through Kir channels expressed in a cell line. Inhibition of the channel reduces the rate of Tl+ influx, which is detected by a Tl+-sensitive fluorescent dye.

Materials:

  • HEK-293 cells stably expressing the Kir channel of interest.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

  • Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM or FluxOR™).

  • Pluronic F-127.

  • Stimulus buffer containing thallium sulfate (B86663) (Tl2SO4).

  • Test compounds and control inhibitors.

  • 384-well microplates.

  • Fluorescent plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed HEK-293 cells expressing the target Kir channel into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the Tl+-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 60-90 minutes at room temperature in the dark.

  • Compound Addition: Prepare serial dilutions of test compounds in assay buffer. Add the compounds to the wells and incubate for a predefined period (e.g., 15-30 minutes).

  • Thallium Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Add the thallium-containing stimulus buffer to initiate Tl+ influx.

  • Data Acquisition: Measure the fluorescence intensity kinetically over time. The initial rate of fluorescence increase corresponds to the rate of Tl+ influx and thus channel activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to vehicle (0% inhibition) and a maximally effective concentration of a known inhibitor (100% inhibition). Determine IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique directly measures the ionic currents flowing through channels in the membrane of a single cell, providing detailed information about channel activity and inhibition.

Materials:

  • Cells expressing the Kir7.1 channel.

  • External (extracellular) solution: e.g., 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.

  • Internal (intracellular) solution: e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2.

  • Patch pipettes (borosilicate glass, 2-5 MΩ resistance).

  • Micromanipulator and perfusion system.

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch amplifier, pCLAMP software).

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Filling: Fill a patch pipette with the internal solution and mount it on the micromanipulator.

  • Gigaseal Formation: Under visual guidance (microscope), bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps or ramps to elicit Kir7.1 currents.

  • Compound Application: Perfuse the external solution containing the test compound over the cell and record the resulting changes in current amplitude.

  • Data Analysis: Measure the current amplitude before and after compound application. Calculate the percentage of inhibition and determine the IC50 value from the concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Kir7_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist α-MSH MC4R MC4R Agonist->MC4R Binds to Kir7_1 Kir7.1 Channel Agonist->Kir7_1 Inhibits Antagonist AgRP Antagonist->MC4R Binds to Antagonist->Kir7_1 Activates MC4R->Kir7_1 G-protein independent coupling K_ion K+ ion Kir7_1->K_ion K+ efflux Depolarization Membrane Depolarization Kir7_1->Depolarization Inhibition leads to Hyperpolarization Membrane Hyperpolarization Kir7_1->Hyperpolarization Activation leads to Neuronal_Firing Increased Neuronal Firing Depolarization->Neuronal_Firing Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing

Kir7.1 signaling via MC4R.

Experimental_Workflow cluster_HTS High-Throughput Screening (Thallium Flux Assay) cluster_Validation Hit Validation and Characterization Cell_Plating Plate Kir7.1-expressing cells Dye_Loading Load with Tl+-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add test compounds Dye_Loading->Compound_Addition Tl_Stimulation Stimulate with Thallium Compound_Addition->Tl_Stimulation Fluorescence_Reading Kinetic fluorescence reading Tl_Stimulation->Fluorescence_Reading HTS_Hit_ID Identify primary hits Fluorescence_Reading->HTS_Hit_ID CRC Concentration-Response Curves HTS_Hit_ID->CRC Validate hits IC50 Determine IC50 values CRC->IC50 Electrophysiology Whole-Cell Patch Clamp IC50->Electrophysiology Confirm with electrophysiology Selectivity_Screen Selectivity profiling against other Kir channels Electrophysiology->Selectivity_Screen Final_Characterization Characterize lead compounds Selectivity_Screen->Final_Characterization

Workflow for Kir7.1 inhibitor screening.

References

Validating Kir7.1 Blockade by ML418: A Comparison Guide for New Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the blockade of the inwardly rectifying potassium channel Kir7.1 by the selective inhibitor ML418 in a novel cell line. By comparing your experimental data with established findings in commonly used cell systems, you can effectively characterize the potency and selectivity of this compound for your specific research application.

Introduction to Kir7.1 and this compound

Kir7.1, encoded by the KCNJ13 gene, is a unique member of the inwardly rectifying potassium (Kir) channel family. It plays crucial roles in various physiological processes, including electrolyte homeostasis in the eye, uterine muscle contractility, and the regulation of neuronal excitability through its interaction with the melanocortin-4 receptor (MC4R).[1][2] Dysregulation of Kir7.1 function has been implicated in several channelopathies.

This compound is a potent and selective small-molecule inhibitor of Kir7.1, exhibiting sub-micromolar activity.[2][3] Its discovery has provided a valuable pharmacological tool for investigating the physiological roles of Kir7.1 and exploring its therapeutic potential.[2] This guide will detail the necessary experimental protocols to validate the inhibitory activity of this compound in your cell line of choice and compare its performance against established benchmarks and alternative inhibitors.

Establishing a Kir7.1-Expressing Cell Line

The first step in validating this compound is to have a robust cellular system expressing Kir7.1. Human Embryonic Kidney 293 (HEK293) cells are a commonly used and highly transfectable cell line for both transient and stable expression of ion channels.[4][5][6][7]

Experimental Workflow for New Cell Line Validation```dot

G cluster_0 Cell Line Development cluster_1 Functional Validation cluster_2 Comparison and Analysis start Select Host Cell Line (e.g., HEK293, CHO) transfect Transfect with Kir7.1 Expression Vector start->transfect selection Antibiotic Selection (e.g., G418, Puromycin) transfect->selection clonal Clonal Selection and Expansion selection->clonal expression_val Validate Kir7.1 Expression (e.g., Western Blot, qPCR) clonal->expression_val electrophys Electrophysiology (Patch-Clamp) expression_val->electrophys thallium Thallium Flux Assay expression_val->thallium dose_response Generate Dose-Response Curves for this compound electrophys->dose_response thallium->dose_response ic50 Determine IC50 Value dose_response->ic50 compare_data Compare IC50 with Published Data ic50->compare_data selectivity Assess Selectivity Against Other Kir Channels (Optional) compare_data->selectivity conclusion Draw Conclusions on This compound Efficacy selectivity->conclusion

Caption: Kir7.1 in the Melanocortin Signaling Pathway.

Conclusion

By following the protocols outlined in this guide and comparing your results with the provided benchmark data, you can confidently validate the efficacy of this compound in your specific cell line. This will ensure the reliability of your findings as you utilize this potent inhibitor to further explore the multifaceted roles of the Kir7.1 potassium channel in health and disease.

References

A Comparative Guide to the Efficacy of ML418: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ML418, a selective inhibitor of the Kir7.1 potassium channel. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for their studies.

In Vitro Efficacy of this compound

This compound is a potent and selective blocker of the Kir7.1 potassium channel, an important regulator of cellular excitability and ion homeostasis in various tissues.[1][2][3] Its efficacy has been demonstrated through various in vitro assays, primarily thallium flux and whole-cell patch-clamp electrophysiology.

Comparative Potency and Selectivity

This compound was developed through lead optimization of a previously identified Kir7.1 inhibitor, VU714.[1] In vitro studies demonstrate that this compound exhibits a sub-micromolar inhibitory concentration (IC50) for Kir7.1, making it a highly potent inhibitor.[1][4]

CompoundKir7.1 IC50 (nM)Selectivity over other Kir channels
This compound 310[1][4]>17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1. Equally potent against Kir6.2/SUR1.[1][4]
VU714 ~1300Data not available in the provided search results.

Table 1: In Vitro Potency and Selectivity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the Kir7.1 channel and its selectivity over other related potassium channels.

In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been evaluated through pharmacokinetic (PK) studies in murine models. These studies are crucial for determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which dictates its potential for in vivo applications.

Pharmacokinetic Profile in Mice

Following intraperitoneal (IP) administration, this compound demonstrates a favorable pharmacokinetic profile, including good central nervous system (CNS) penetration.[1][4]

ParameterValue
Dose 30 mg/kg (IP)[1][4]
Cmax 0.20 µM[1][4]
Tmax 3 hours[1][4]
Brain:Plasma Kp 10.9[1][4]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice. This table outlines the key pharmacokinetic parameters of this compound observed in mice after a single intraperitoneal injection.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Thallium Flux Assay

This high-throughput screening assay is used to measure the activity of potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Stably transfected HEK-293 cells expressing the Kir7.1 channel are plated in 384-well plates and incubated overnight.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos-AM) for approximately 90 minutes at room temperature.

  • Compound Incubation: The cells are then incubated with varying concentrations of this compound or other test compounds.

  • Thallium Addition and Fluorescence Reading: A solution containing thallium sulfate (B86663) is added to the wells, and the resulting change in fluorescence is measured over time using a kinetic plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the activity of the Kir7.1 channel. The IC50 values are calculated by fitting the concentration-response data to a logistical equation.[5]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell, providing detailed information about channel activity and modulation by compounds.

Protocol:

  • Cell Preparation: HEK-293 cells expressing Kir7.1 are grown on coverslips.

  • Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.

  • Gigaseal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, allowing electrical access to the cell's interior.

  • Data Recording: The membrane potential is clamped at a holding potential (e.g., -120 mV), and the resulting currents are recorded in the absence and presence of different concentrations of this compound.

  • Data Analysis: The inhibition of the Kir7.1 current by this compound is measured, and concentration-response curves are generated to determine the IC50.[6][7][8]

In Vivo Pharmacokinetic Study in Mice

This study design is used to determine the pharmacokinetic profile of a compound in a living organism.

Protocol:

  • Animal Model: Male CD-1 or C57BL/6 mice are typically used.

  • Compound Administration: this compound is administered via intraperitoneal (IP) injection at a specific dose (e.g., 30 mg/kg).

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via methods such as submandibular or retro-orbital bleeding.[9]

  • Plasma and Brain Tissue Collection: At the end of the study, terminal blood is collected, and brain tissue is harvested to determine the compound's distribution into the CNS.

  • Sample Analysis: The concentration of this compound in plasma and brain homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the brain-to-plasma concentration ratio (Kp).[10]

Signaling Pathway and Experimental Workflow

Kir7.1 Signaling Pathway

The activity of the Kir7.1 channel is modulated by intracellular signaling molecules, including G-protein coupled receptors (GPCRs) and phosphatidylinositol 4,5-bisphosphate (PIP2).[11][12] this compound acts as a direct pore blocker, inhibiting the flow of potassium ions.

Kir71_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR_Ligand GPCR Ligand (e.g., Oxytocin) GPCR GPCR (e.g., OXTR) GPCR_Ligand->GPCR binds Gq Gq protein GPCR->Gq activates Kir71 Kir7.1 Channel K_ion K+ ion Kir71->K_ion PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->Kir71 activates IP3_DAG IP3 + DAG PIP2->IP3_DAG produces This compound This compound This compound->Kir71 blocks Gq->PLC activates

Caption: Kir7.1 Signaling Pathway

Experimental Workflow for this compound Evaluation

The evaluation of a novel compound like this compound typically follows a structured workflow from initial screening to in vivo testing.

ML418_Experimental_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Lead_ID Lead Identification (VU714) HTS->Lead_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Lead_ID->Lead_Opt ML418_Synth This compound Synthesis Lead_Opt->ML418_Synth In_Vitro_EC In Vitro Efficacy (Patch-Clamp) ML418_Synth->In_Vitro_EC In_Vitro_Sel In Vitro Selectivity (vs other Kir channels) ML418_Synth->In_Vitro_Sel In_Vivo_PK In Vivo Pharmacokinetics (Mouse Model) In_Vitro_EC->In_Vivo_PK In_Vitro_Sel->In_Vivo_PK Preclinical_Dev Preclinical Development In_Vivo_PK->Preclinical_Dev

Caption: this compound Experimental Workflow

References

ML418: A Comparative Guide to its Selectivity as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML418, a selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, with other potassium channel blockers. The information presented is supported by experimental data to aid researchers in selecting the most appropriate pharmacological tools for their studies.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the Kir7.1 potassium channel, with a reported IC50 of 310 nM.[1][2][3][4][5] Kir7.1 channels are integral to various physiological processes, including melanocortin signaling, electrolyte homeostasis in the eye and kidney, and the regulation of uterine contractility.[6][7][8][9][10][11][12] The high selectivity of this compound for Kir7.1 over other Kir channel subtypes makes it a valuable tool for elucidating the specific roles of this channel in health and disease.

Quantitative Comparison of Selectivity

The following table summarizes the inhibitory activity (IC50/Ki values) of this compound and other potassium channel blockers against a panel of inwardly rectifying potassium channels. This data allows for a direct comparison of their selectivity profiles.

BlockerKir1.1 (ROMK)Kir2.1Kir2.2Kir2.3Kir3.1/3.2 (GIRK1/2)Kir4.1Kir6.2/SUR1 (K-ATP)Kir7.1
This compound >30 µM[13]>30 µM[13]>30 µM[13]>30 µM[13]>30 µM[13]>30 µM[13]1.9 µM[3]0.31 µM [3][4][5]
ML133 >300 µM[1][2][4]1.8 µM [2]2.9 µM4.0 µM-76 µM[1][2][4]-33 µM[1][2][4]
VU590 0.2 µM [3][6][8]No apparent effect[3][6]---No apparent effect[3][6]-8 µM[3][6][8]
Nortriptyline -Marginally affects[14]--Inhibits[9]28.1 µM (Kd) [14]--
Tertiapin-Q 1.3 nM (Ki) [15]Low affinity[16]--13.3 nM (Ki) [15]---
Barium Chloride Non-selectiveNon-selectiveNon-selectiveNon-selectiveNon-selectiveNon-selectiveNon-selectiveNon-selective

Note: "-" indicates data not available in the searched sources. IC50 values represent the concentration of the blocker that inhibits 50% of the channel activity. Ki values represent the inhibition constant.

Signaling Pathways and Mechanisms of Action

This compound's selective inhibition of Kir7.1 allows for the precise investigation of signaling pathways regulated by this channel.

Melanocortin Signaling Pathway

In the hypothalamus, Kir7.1 is a key downstream effector of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) that regulates energy homeostasis.[7][17][18][19][20] The binding of α-melanocyte-stimulating hormone (α-MSH) to MC4R leads to the inhibition of Kir7.1, causing membrane depolarization and increased neuronal firing, which ultimately suppresses appetite. Conversely, the antagonist agouti-related peptide (AgRP) promotes the opening of Kir7.1, leading to hyperpolarization, decreased neuronal activity, and increased food intake.[18]

Melanocortin_Signaling cluster_neuron Hypothalamic Neuron alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R binds AgRP AgRP AgRP->MC4R binds Kir71 Kir7.1 MC4R->Kir71 inhibits MC4R->Kir71 activates Depolarization Membrane Depolarization Kir71->Depolarization inhibition leads to Hyperpolarization Membrane Hyperpolarization Kir71->Hyperpolarization activation leads to Appetite_Suppression Appetite Suppression Depolarization->Appetite_Suppression Increased_Food_Intake Increased Food Intake Hyperpolarization->Increased_Food_Intake Uterine_Contractility cluster_myocyte Myometrial Smooth Muscle Cell Kir71_active Active Kir7.1 K_efflux K+ Efflux Kir71_active->K_efflux Kir71_inhibited Inhibited Kir7.1 Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Quiescence Uterine Quiescence Hyperpolarization->Quiescence This compound This compound This compound->Kir71_active inhibits Depolarization Membrane Depolarization Kir71_inhibited->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Contraction Uterine Contraction Ca_influx->Contraction Renal_Electrolyte_Homeostasis cluster_dct_cell Distal Convoluted Tubule Cell Lumen Tubular Lumen NCC NCC Blood Blood Apical_Membrane Apical Membrane Basolateral_Membrane Basolateral Membrane Na_in Na+ in NCC->Na_in Na+ reabsorption Na_K_ATPase Na+/K+ ATPase Na_out Na+ out Na_K_ATPase->Na_out pumps K_in K+ in Na_K_ATPase->K_in pumps Kir71 Kir7.1 K_out K+ out Kir71->K_out K+ recycling This compound This compound This compound->Kir71 inhibits Thallium_Flux_Assay Cell_Culture 1. Plate cells expressing the target Kir channel Dye_Loading 2. Load cells with a Tl+-sensitive fluorescent dye Cell_Culture->Dye_Loading Compound_Incubation 3. Incubate with test compounds (e.g., this compound) Dye_Loading->Compound_Incubation Tl_Addition 4. Add Tl+-containing solution Compound_Incubation->Tl_Addition Fluorescence_Measurement 5. Measure fluorescence intensity over time Tl_Addition->Fluorescence_Measurement Data_Analysis 6. Analyze data to determine IC50 values Fluorescence_Measurement->Data_Analysis Patch_Clamp_Workflow Cell_Preparation 1. Prepare isolated cells expressing the target Kir channel Pipette_Formation 2. Form a high-resistance seal between a glass micropipette and the cell membrane Cell_Preparation->Pipette_Formation Whole_Cell_Access 3. Rupture the membrane patch to gain whole-cell access Pipette_Formation->Whole_Cell_Access Current_Recording 4. Apply voltage protocols and record baseline Kir currents Whole_Cell_Access->Current_Recording Compound_Perfusion 5. Perfuse the cell with the test compound Current_Recording->Compound_Perfusion Inhibition_Measurement 6. Measure the reduction in current and determine IC50 Compound_Perfusion->Inhibition_Measurement

References

Assessing the Functional Consequences of ML418 on Kir7.1 Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional effects of ML418, a selective inhibitor of the Kir7.1 potassium channel, on wild-type channels versus various disease-associated mutants. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid researchers in designing and interpreting experiments aimed at understanding Kir7.1 channelopathies and developing potential therapeutic interventions.

Introduction to Kir7.1 and this compound

The inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, plays a crucial role in maintaining cellular excitability and potassium homeostasis in various tissues, including the retinal pigment epithelium (RPE), brain, and uterus.[1] Mutations in Kir7.1 are associated with severe inherited diseases such as Leber Congenital Amaurosis (LCA) and Snowflake Vitreoretinal Degeneration (SVD), which can lead to significant vision loss.[1] These mutations often result in a loss-of-function of the channel, either by impairing its trafficking to the cell surface, altering its gating properties, or reducing its ion conductance.[1]

This compound is a potent and selective small-molecule inhibitor of Kir7.1, developed through lead optimization of a previously identified compound, VU714.[2][3] With a submolar half-maximal inhibitory concentration (IC50) for wild-type Kir7.1, this compound serves as a valuable pharmacological tool for probing the physiological and pathological roles of this channel.[2][3]

Comparative Analysis of this compound's Effect on Wild-Type vs. Mutant Kir7.1

The functional consequence of this compound on Kir7.1 is critically dependent on the functional state of the channel. For many disease-associated mutants that lead to a non-functional channel, this compound is expected to have a negligible effect.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effect of this compound and related compounds on wild-type and mutant Kir7.1 channels.

Table 1: Inhibitory Potency of this compound and Related Compounds on Wild-Type Kir7.1

CompoundTargetAssay TypeIC50Reference
This compound Wild-Type Kir7.1Electrophysiology310 nM [2][3]
VU714Wild-Type Kir7.1Electrophysiology1.5 µM[2]
VU590Wild-Type Kir7.1Electrophysiology~8 µM[4]

Table 2: Functional Characterization of Key Kir7.1 Mutants and the Implied Impact of this compound

MutantAssociated DiseaseFunctional ConsequenceExpected Effect of this compoundReference
T153I Leber Congenital Amaurosis (LCA)Negligible K+ conductance (non-functional)No significant effect as the channel is already non-functional.[1]
R162W Snowflake Vitreoretinal Degeneration (SVD)Does not form functional channels.No significant effect as the channel is non-functional.[5]
R162Q Retinitis PigmentosaGain-of-function (increased K+ currents)Reverts the mutant-induced conformational change; functional inhibition IC50 not reported.[6]
E276A Retinitis PigmentosaAdopts a non-conductive conformation.Likely no significant functional effect as the channel is non-conductive.[6]
W53X Leber Congenital Amaurosis (LCA)Truncated, non-functional protein.No effect as a functional channel is not formed.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through Kir7.1 channels expressed in a heterologous system, such as Human Embryonic Kidney (HEK293) cells.

Cell Preparation and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with plasmids encoding either wild-type or mutant Kir7.1 channels using a suitable transfection reagent. A green fluorescent protein (GFP) marker is often co-transfected to identify successfully transfected cells.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.[7]

Recording Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

Recording Procedure:

  • Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.

  • A giga-ohm seal is formed between the pipette tip and the membrane of a transfected cell.

  • The membrane patch is ruptured to achieve the whole-cell configuration.

  • Membrane currents are recorded in response to voltage steps or ramps using a patch-clamp amplifier and acquisition software.

  • This compound and other compounds are applied to the bath solution at various concentrations to determine their effect on the Kir7.1-mediated currents.

Thallium Flux Assay

This is a fluorescence-based high-throughput screening (HTS) assay used to measure the activity of potassium channels. It relies on the permeability of Kir channels to thallium ions (Tl+), which causes an increase in the fluorescence of a Tl+-sensitive dye inside the cells.

Cell Preparation:

  • HEK293 cells stably expressing the Kir7.1 channel (often the M125R mutant is used to enhance the signal) are plated in 384-well microplates.[8]

  • Channel expression is induced, for example, by adding tetracycline (B611298) to the culture medium.[8]

Assay Procedure:

  • The culture medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 or Thallos-AM) in an assay buffer.[3][9]

  • A baseline fluorescence reading is taken using a kinetic plate reader.

  • A stimulus buffer containing thallium sulfate (B86663) is added to the wells to initiate Tl+ influx through the Kir7.1 channels.

  • The change in fluorescence over time is recorded.

  • To test for inhibition, cells are pre-incubated with this compound or other compounds before the addition of the thallium stimulus. The reduction in the rate of fluorescence increase corresponds to the inhibition of channel activity.[10]

Visualizing Experimental Workflows and Signaling

To better illustrate the experimental processes and the underlying molecular interactions, the following diagrams are provided.

experimental_workflow Experimental Workflow for Assessing this compound Effects cluster_electrophysiology Whole-Cell Patch-Clamp Electrophysiology cluster_thallium_flux Thallium Flux Assay cell_prep_ephys Cell Culture & Transfection (HEK293 with Kir7.1 WT/Mutant) patching Whole-Cell Patching cell_prep_ephys->patching recording Current Recording (Voltage Steps/Ramps) patching->recording drug_app This compound Application recording->drug_app analysis_ephys Data Analysis (IC50 Determination) drug_app->analysis_ephys cell_prep_tl Cell Plating & Induction (Stable Kir7.1 Cell Line) dye_loading Dye Loading (Tl+-sensitive dye) cell_prep_tl->dye_loading drug_incub This compound Incubation dye_loading->drug_incub tl_addition Thallium Addition drug_incub->tl_addition fluor_reading Fluorescence Reading (Kinetic Plate Reader) tl_addition->fluor_reading analysis_tl Data Analysis (% Inhibition) fluor_reading->analysis_tl

Workflow for this compound functional assessment.

kir71_signaling This compound Action on Wild-Type and Mutant Kir7.1 Channels cluster_wt Wild-Type Kir7.1 cluster_lof Loss-of-Function Mutants (e.g., T153I, R162W) cluster_gof Gain-of-Function Mutant (R162Q) wt_channel Functional Kir7.1 Channel k_flux_wt K+ Efflux wt_channel->k_flux_wt Open State blocked_wt Blocked Channel wt_channel->blocked_wt Inhibited by this compound ml418_wt This compound ml418_wt->wt_channel Binds to Pore lof_channel Non-Functional Kir7.1 Mutant no_k_flux No K+ Efflux lof_channel->no_k_flux ml418_lof This compound ml418_lof->lof_channel No functional target gof_channel Hyperactive Kir7.1 (R162Q) increased_k_flux Increased K+ Efflux gof_channel->increased_k_flux corrected_gof Conformationally Corrected & Blocked Channel gof_channel->corrected_gof Inhibited by this compound ml418_gof This compound ml418_gof->gof_channel Binds and Corrects

References

Cross-Validation of ML418 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of ML418, a selective Kir7.1 potassium channel blocker, with the phenotypic outcomes observed in genetic models of Kir7.1 loss-of-function. By juxtaposing these two approaches, this document aims to offer a clearer understanding of Kir7.1's role in various physiological processes and to highlight the cross-validation of its pharmacological modulation.

Introduction to this compound and Genetic Models

Target validation is a critical step in drug discovery, confirming that modulating a specific molecular target results in the desired therapeutic effect.[1] This can be achieved through pharmacological intervention, using small molecules like this compound, or through genetic manipulation, such as gene knockouts. Comparing the outcomes of both methods provides a robust validation of the target.[1]

This compound is a potent and selective inhibitor of the inwardly rectifying potassium channel Kir7.1 (encoded by the KCNJ13 gene), with a reported IC50 of 310 nM.[2][3] It acts as a pore blocker, offering a valuable tool for probing the physiological functions of this channel.[2][3] Genetic models, including constitutive and conditional knockouts of the Kcnj13 gene, provide a complementary approach to understanding the consequences of Kir7.1 loss-of-function.

Comparative Analysis of Pharmacological and Genetic Data

The following tables summarize the quantitative data from studies utilizing this compound and Kcnj13 genetic models.

Table 1: In Vitro Potency and Selectivity of this compound

ChannelIC50 (µM)Selectivity vs. Kir7.1Reference
Kir7.1 0.31 -[2][3]
Kir1.1>30>97-fold[2]
Kir2.1>30>97-fold[2]
Kir4.1>30>97-fold[2]
Kir6.2/SUR11.9~6-fold[2]

Table 2: Comparison of In Vivo Effects of this compound and Kir7.1 Genetic Knockdown on Renal Function

ParameterPharmacological Model (this compound Infusion in Dahl SS Rats)Genetic Model (Heterozygous Kcnj13+/- Dahl SS Rats)Key FindingsReference
Sodium (Na+) Excretion Significantly increased after 14 days of high salt dietLess Na+ excretion on a high salt dietBoth models show altered Na+ handling, though the direction of change differs under the specific experimental conditions.[4][5]
Potassium (K+) Excretion Not reportedIncreased on a normal salt dietGenetic knockdown points to a role for Kir7.1 in renal potassium handling.[4][5]
Blood Pressure No alteration in salt-induced hypertension developmentNo difference in blood pressure development on a high salt dietBoth pharmacological inhibition and genetic knockdown suggest Kir7.1 is not a primary driver of salt-sensitive hypertension in this model.[4][5]

Table 3: Comparison of Metabolic Phenotypes in this compound-Treated and Kir7.1 Conditional Knockout Mice

ParameterPharmacological Model (this compound)Genetic Model (Kcnj13ΔMC4RCre Mice)Key FindingsReference
Food Intake Acute anorectic effect with exogenous administrationLate-onset obesity, suggesting potential for hyperphagia over time.Acute pharmacological inhibition reduces food intake, while chronic genetic loss-of-function in MC4R neurons leads to an obese phenotype.[2][6]
Body Weight Not reported in long-term studiesLate-onset obesity, particularly in male mice on a high-fat diet.Long-term genetic loss of Kir7.1 in melanocortin-4 receptor neurons leads to weight gain.[6][7]
Glucose Tolerance Not reportedGlucose intolerance in older, obese mice.Chronic disruption of Kir7.1 function in the MC4R pathway impacts glucose homeostasis.[2][6]

Signaling Pathways and Experimental Workflows

Melanocortin-4 Receptor (MC4R) Signaling Pathway

Kir7.1 is a key downstream effector of the MC4R in hypothalamic neurons that regulate energy homeostasis. The binding of the agonist α-MSH to MC4R leads to the closure of Kir7.1 channels, causing neuronal depolarization and a subsequent decrease in food intake. This signaling can occur through a G-protein-independent mechanism. Conversely, the antagonist AgRP promotes the opening of Kir7.1, leading to hyperpolarization and increased food intake.

MC4R_Signaling cluster_neuron MC4R-Expressing Neuron MC4R MC4R Kir7_1 Kir7.1 Channel MC4R->Kir7_1 G-protein independent coupling Depolarization Depolarization Kir7_1->Depolarization Channel Closure Hyperpolarization Hyperpolarization Kir7_1->Hyperpolarization Channel Opening Decreased_Food_Intake Decreased_Food_Intake Depolarization->Decreased_Food_Intake Increased_Food_Intake Increased_Food_Intake Hyperpolarization->Increased_Food_Intake alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Binds to AgRP AgRP (Antagonist) AgRP->MC4R Binds to experimental_workflow cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm ML418_Admin Administer this compound (e.g., IP or ICV) Pheno_Pharma Phenotypic Analysis (Metabolic, Renal, etc.) ML418_Admin->Pheno_Pharma WT_Animals Wild-Type Animals WT_Animals->ML418_Admin Data_Comparison Comparative Data Analysis Pheno_Pharma->Data_Comparison Generate_KO Generate Kir7.1 KO/cKO (e.g., Kcnj13-flox x Cre) KO_Animals Kir7.1 KO/cKO Animals Generate_KO->KO_Animals Pheno_Genetic Phenotypic Analysis (Metabolic, Renal, etc.) KO_Animals->Pheno_Genetic Pheno_Genetic->Data_Comparison Target_Validation Target Validation Data_Comparison->Target_Validation

References

Evaluating the Specificity of ML418 in a New Tissue Type: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of ML418, a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir7.1. Its purpose is to assist researchers in assessing the specificity of this compound in novel tissue types by comparing its performance against other known Kir7.1 inhibitors and outlining key experimental protocols for its validation.

Introduction to this compound

This compound is a sub-micromolar pore blocker of the Kir7.1 potassium channel, which plays a crucial role in regulating cellular excitability in various tissues, including the brain, eye, and uterus.[1] It was developed through a lead optimization campaign from the initial hit compound VU714.[1] The primary mechanism of action of this compound is the direct blockade of the Kir7.1 channel pore, thereby inhibiting potassium ion flux.[1]

Comparison with Alternatives

The specificity of a pharmacological tool is paramount when investigating its effects in a new biological context. This section compares the inhibitory potency and selectivity of this compound with its precursor, VU714, and another related compound, VU573, against a panel of Kir channels.

Table 1: Inhibitory Potency (IC₅₀) of this compound and a Precursor Compound (VU714) on various Kir Channels

CompoundKir7.1 IC₅₀ (µM)Kir1.1 IC₅₀ (µM)Kir2.1 IC₅₀ (µM)Kir2.2 IC₅₀ (µM)Kir2.3 IC₅₀ (µM)Kir3.1/3.2 IC₅₀ (µM)Kir4.1 IC₅₀ (µM)Kir6.2/SUR1 IC₅₀ (µM)
This compound 0.31 [1]>30>30>30>30>30>301.3 [1]
VU714 5.6[1]16>30>30>30>301330

Data presented in this table is derived from thallium flux assays.

Note: While this compound demonstrates high selectivity for Kir7.1 over most other Kir channels, it also potently inhibits Kir6.2/SUR1. This off-target activity should be a critical consideration when interpreting data from tissues expressing this channel.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process for evaluating specificity, the following diagrams are provided.

Signaling Pathway of this compound Action cluster_membrane This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 blocks K_ion K+ Ion Kir71->K_ion efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to Cell_Membrane Cell Membrane Intracellular Intracellular Space Cell_Membrane->Intracellular Extracellular Extracellular Space Extracellular->Cell_Membrane Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Experimental Workflow for Specificity Evaluation start Start: New Tissue Type protocol1 Primary Screen: Thallium Flux Assay start->protocol1 protocol2 Confirmatory Screen: Whole-Cell Patch Clamp protocol1->protocol2 off_target Off-Target Analysis: Screen against other Kir channels (e.g., Kir6.2/SUR1) protocol2->off_target functional_assay Functional Assay in New Tissue Type (e.g., contractility, secretion) off_target->functional_assay data_analysis Data Analysis and Specificity Determination functional_assay->data_analysis end Conclusion data_analysis->end

References

A Comparative Guide to the Electrophysiological Effects of ML418 and Barium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of ML418, a selective Kir7.1 potassium channel blocker, and barium, a non-selective blocker of inwardly rectifying potassium (Kir) channels. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.

At a Glance: this compound vs. Barium

FeatureThis compoundBarium (Ba²⁺)
Primary Target Kir7.1 potassium channelInwardly rectifying potassium (Kir) channels (non-selective)
Mechanism of Action Pore blockerPore blocker
Selectivity Highly selective for Kir7.1Non-selective, blocks a wide range of Kir channels and other K⁺ channels
Potency Sub-micromolar (IC₅₀ = 310 nM for Kir7.1)Micromolar to millimolar range, depending on the Kir channel subtype and voltage

Quantitative Analysis of Inhibitory Activity

The following tables summarize the inhibitory potency of this compound and barium on various inwardly rectifying potassium channels.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Kir Channels [1][2]

Kir Channel SubunitIC₅₀ (µM)
Kir7.10.31
Kir1.1>30
Kir2.1>30
Kir2.2>30
Kir2.3>30
Kir3.1/3.2>30
Kir4.1>30
Kir6.2/SUR1~0.3

Data obtained from thallium flux assays and whole-cell patch clamp electrophysiology.[1]

Table 2: Inhibitory Potency (IC₅₀/K_d) of Barium on Kir Channels

Kir Channel SubunitIC₅₀ / K_d (µM)Voltage DependenceReference
Kir2.119-30 (K_d at -30 to -40 mV)Highly voltage-dependent[3]
Kir2.29 (K_d at -30 to -40 mV)Voltage-dependent[3]
Kir2.370 (K_d at -30 to -40 mV)Voltage-dependent[3]
Kir4.1-Block is voltage-dependent[4]
ATP-sensitive K⁺ channels~100 (K_d at -62 mV)Block increases with hyperpolarization[5]
Native HPASM K_IR_Intermediate between Kir2.1 and Kir2.4Voltage-dependent[6]

These values can vary depending on the experimental conditions, such as membrane potential and external potassium concentration.

Electrophysiological Effects

Effects on Membrane Potential

Blockade of inwardly rectifying potassium channels, which are crucial for setting the resting membrane potential in many cell types, leads to membrane depolarization.

  • This compound: As a selective Kir7.1 blocker, this compound is expected to cause membrane depolarization primarily in cells where Kir7.1 is a major contributor to the resting membrane potential. For instance, in neurons of the paraventricular nucleus, inhibition of Kir7.1-like currents leads to membrane depolarization and increased neuronal firing.[1]

  • Barium: Due to its non-selective nature, barium causes a more generalized membrane depolarization in various cell types, including neurons, cardiomyocytes, and smooth muscle cells, by blocking a broader range of Kir channels that contribute to the resting potential.[7][8][9]

Effects on Action Potential

The alteration of potassium currents by these blockers significantly impacts the shape and duration of action potentials.

  • This compound: The specific effects of this compound on the action potential will depend on the role of Kir7.1 in the particular cell type. In uterine smooth muscle, where Kir7.1 expression increases during pregnancy to maintain quiescence, its inhibition would likely lead to depolarization and increased excitability.[1]

  • Barium: Barium has pronounced effects on the action potential, particularly in cardiac myocytes. It is known to prolong the action potential duration, especially the terminal repolarization phase, by blocking I_K1.[10][11] This can lead to the development of early afterdepolarizations and triggered activity.[12] In neurons, barium can induce prolonged plateau depolarizations.[13]

Signaling Pathways and Mechanisms of Action

ML418_Mechanism This compound Signaling Pathway This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Binds to Pore Channel Pore Kir71->Pore Blocks K_efflux K⁺ Efflux Inhibition Pore->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Cellular_Response Altered Cellular Excitability Depolarization->Cellular_Response Barium_Mechanism Barium Signaling Pathway Barium Barium (Ba²⁺) Kir_Channels Kir Channels (non-selective) Barium->Kir_Channels Binds to Pore Channel Pore Kir_Channels->Pore Blocks K_efflux K⁺ Efflux Inhibition Pore->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization APD_Prolongation Action Potential Prolongation Depolarization->APD_Prolongation Cellular_Response Broad Electrophysiological Changes APD_Prolongation->Cellular_Response Patch_Clamp_Workflow Whole-Cell Patch Clamp Workflow Start Cell Culture Prepare_Pipette Prepare Pipette with Internal Solution Start->Prepare_Pipette Form_Seal Form Giga-ohm Seal Prepare_Pipette->Form_Seal Rupture_Membrane Rupture Membrane (Whole-Cell) Form_Seal->Rupture_Membrane Record_Baseline Record Baseline Current Rupture_Membrane->Record_Baseline Apply_Compound Apply this compound or Barium Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Current Apply_Compound->Record_Inhibition Analyze_Data Data Analysis Record_Inhibition->Analyze_Data Thallium_Flux_Workflow Thallium Flux Assay Workflow Start Plate Cells Load_Dye Load with Thallium-sensitive Dye Start->Load_Dye Add_Compound Add this compound or Barium Load_Dye->Add_Compound Add_Thallium Add Thallium Stimulus Add_Compound->Add_Thallium Measure_Fluorescence Measure Fluorescence Add_Thallium->Measure_Fluorescence Analyze_Data Data Analysis Measure_Fluorescence->Analyze_Data

References

ML418: A More Potent and Selective Kir7.1 Inhibitor Compared to its Predecessor, VU714

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly potent and selective molecular probes is paramount. In the study of inwardly rectifying potassium (Kir) channels, particularly the Kir7.1 subtype, the development of such tools has been a significant focus. This guide provides a detailed comparison of ML418 and its analog precursor, VU714, highlighting the superior potency and selectivity of this compound as a Kir7.1 inhibitor.

The inward rectifier potassium channel Kir7.1 (KCNJ13) is a critical regulator of cellular excitability and has been implicated in various physiological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine contractility. The development of small molecule inhibitors for Kir7.1 has been instrumental in elucidating its functions. VU714 was identified as a novel inhibitor of the Kir7.1 channel. Subsequent lead optimization efforts led to the generation of this compound, a more potent and selective analog.[1]

Potency and Efficacy: A Quantitative Comparison

Experimental data demonstrates a significant enhancement in the inhibitory potency of this compound over VU714. The half-maximal inhibitory concentration (IC50) values, a key measure of a drug's potency, reveal a substantial difference between the two compounds.

CompoundAssay TypeIC50 Value
This compound Thallium Flux Assay310 nM [2]
VU714 Thallium Flux Assay5.6 µM[1]
VU714 Whole-Cell Voltage Clamp1.5 µM[1]

The data clearly indicates that this compound is a sub-micromolar inhibitor of Kir7.1, exhibiting significantly higher potency than VU714. This increased potency allows for the use of lower concentrations of the compound in in vitro and in vivo studies, reducing the potential for off-target effects.

Experimental Protocols

The determination of the IC50 values for this compound and VU714 was primarily achieved through two key experimental techniques: the thallium flux assay and whole-cell voltage-clamp electrophysiology.

Thallium Flux Assay

This high-throughput screening assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through Kir channels. Inhibition of the channel by a compound results in a decreased thallium flux, which is detected by a fluorescent indicator.

Protocol Outline:

  • Cell Culture and Plating: Human Embryonic Kidney (HEK-293) cells stably expressing the Kir7.1 channel are cultured and seeded into 384-well plates.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound (this compound or VU714).

  • Dye Loading: A thallium-sensitive fluorescent dye (e.g., FluoZin-2) is loaded into the cells.

  • Thallium Stimulation: A solution containing thallium sulfate (B86663) is added to the wells to initiate ion flux.

  • Fluorescence Reading: The fluorescence intensity in each well is measured over time using a plate reader. A decrease in fluorescence indicates inhibition of the Kir7.1 channel.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Thallium Flux Assay Workflow plate_cells Plate Kir7.1-expressing cells add_compound Add test compound (this compound or VU714) plate_cells->add_compound load_dye Load with thallium-sensitive dye add_compound->load_dye add_thallium Add thallium solution load_dye->add_thallium read_fluorescence Measure fluorescence add_thallium->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data

A simplified workflow for the thallium flux assay.
Whole-Cell Voltage-Clamp Electrophysiology

This "gold-standard" electrophysiological technique provides a direct measure of the ion current flowing through the channels in the cell membrane. It offers high-fidelity characterization of ion channel inhibitors.

Protocol Outline:

  • Cell Preparation: A single cell expressing Kir7.1 channels is selected.

  • Patch Pipette: A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held constant at a specific voltage by the amplifier.

  • Compound Application: The test compound is applied to the cell via the extracellular solution.

  • Current Recording: The current flowing through the Kir7.1 channels is recorded before and after the application of the compound.

  • Data Analysis: The degree of current inhibition at different compound concentrations is used to determine the IC50 value.

Kir7.1 Signaling Pathway

This compound and VU714 exert their effects by blocking the Kir7.1 channel, which is a key component of a signaling pathway involving the melanocortin-4 receptor (MC4R). This pathway plays a crucial role in regulating neuronal excitability and energy homeostasis.

Activation of MC4R by its agonist, α-melanocyte-stimulating hormone (α-MSH), leads to the inhibition of Kir7.1 channel activity. This inhibition causes membrane depolarization and an increase in neuronal firing. Conversely, antagonists of MC4R increase Kir7.1 activity, leading to hyperpolarization and reduced neuronal excitability.[1] By directly blocking the Kir7.1 channel, this compound mimics the effect of MC4R activation, leading to neuronal depolarization.

G cluster_pathway Kir7.1 Signaling Pathway alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R activates Kir71 Kir7.1 Channel MC4R->Kir71 inhibits Depolarization Membrane Depolarization Kir71->Depolarization leads to Neuronal_Firing Increased Neuronal Firing Depolarization->Neuronal_Firing results in This compound This compound / VU714 This compound->Kir71 blocks

The role of this compound and VU714 in the Kir7.1 signaling pathway.

Conclusion

The development of this compound represents a significant advancement in the pharmacological toolkit for studying Kir7.1. Its sub-micromolar potency and superior selectivity make it a more reliable and effective probe compared to VU714. This enhanced profile allows for more precise investigations into the physiological and pathological roles of the Kir7.1 channel, paving the way for potential therapeutic applications in a variety of disorders. The detailed experimental protocols and understanding of the underlying signaling pathway provided in this guide will aid researchers in effectively utilizing these compounds in their studies.

References

Assessing Potential Synergistic Effects of ML418: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential for synergistic interactions between the selective Kir7.1 potassium channel blocker, ML418, and other therapeutic compounds. In the absence of direct published studies on this compound combinations, this document outlines a rational basis for investigating synergy with inhibitors of the mTOR and EGFR signaling pathways, provides detailed hypothetical experimental protocols for assessing such interactions, and presents illustrative, hypothetical data to guide future research.

Introduction to this compound and Rationale for Combination Therapy

This compound is a potent and selective inhibitor of the Kir7.1 potassium channel, a key regulator of cellular excitability and ion homeostasis.[1] Dysregulation of Kir7.1 has been implicated in various pathological conditions, including cancer, where it can influence cell proliferation and survival. Emerging evidence suggests potential crosstalk between Kir7.1 and major oncogenic signaling pathways, including the PI3K/AKT/mTOR and EGFR pathways. This provides a strong rationale for exploring combination therapies to achieve synergistic anti-cancer effects, potentially overcoming drug resistance and enhancing therapeutic efficacy.

Hypothetical Synergistic Combinations with this compound

Based on the known signaling crosstalk, two classes of compounds are proposed here as rational candidates for synergistic combination with this compound:

  • mTOR Inhibitors: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[2][3][4] Preclinical studies have shown that potassium levels can influence mTOR signaling.[5][6] Therefore, combining this compound with an mTOR inhibitor, such as Everolimus, could lead to a more potent anti-proliferative effect.

  • EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key driver in many cancers.[7] Crosstalk between EGFR and other ion channels has been documented, suggesting that modulating ion flux with this compound could sensitize cancer cells to EGFR-targeted therapies like Gefitinib.[8][9][10][11]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from conceptual synergistic experiments involving this compound with Everolimus (mTOR inhibitor) and Gefitinib (EGFR inhibitor) in a hypothetical cancer cell line (e.g., "CancerCellX"). This data is for illustrative purposes to demonstrate how synergistic effects would be quantified.

Table 1: Hypothetical IC50 Values of Single Agents and Combinations

CompoundIC50 (nM) - Single AgentIC50 (nM) - In Combination with this compound (100 nM)
This compound500-
Everolimus8020
Gefitinib15040

Table 2: Hypothetical Combination Index (CI) Values for this compound Combinations

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CI values are calculated using the Chou-Talalay method.[12][13][14][15]

CombinationFractional Affect (Fa)CI ValueInterpretation
This compound + Everolimus0.500.65Synergy
0.750.50Strong Synergy
0.900.42Very Strong Synergy
This compound + Gefitinib0.500.70Synergy
0.750.55Strong Synergy
0.900.48Very Strong Synergy

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with other compounds.

4.1. Cell Culture

The hypothetical "CancerCellX" human cancer cell line would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

4.2. Cytotoxicity Assay (MTT Assay)

  • Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Cells are treated with various concentrations of this compound, the combination drug (Everolimus or Gefitinib), or the combination of both at a constant ratio for 72 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

4.3. Synergy Analysis

  • Combination Index (CI) Method: The dose-effect data from the cytotoxicity assays are analyzed using the Chou-Talalay method to calculate the Combination Index (CI).[12][13][14][15] This method is based on the median-effect equation and provides a quantitative measure of the interaction between two drugs. CI values are calculated at different fractional effect (Fa) levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% cell growth inhibition, respectively).

  • Isobologram Analysis: This graphical method is used to visualize the nature of the drug interaction.[16][17][18] The doses of the two drugs required to produce a specific effect (e.g., 50% inhibition) when used alone are plotted on the x- and y-axes. The line connecting these two points is the line of additivity. The doses of the two drugs in combination that produce the same effect are plotted on the same graph. Data points falling below the line of additivity indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.

Mandatory Visualizations

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_mTOR mTOR Pathway cluster_Kir71 Kir7.1 Channel EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation/ Survival ERK->Proliferation_EGFR PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Kir71 Kir7.1 AKT->Kir71 Regulates S6K S6K mTOR->S6K eIF4E 4E-BP1 mTOR->eIF4E Protein_Synthesis Protein Synthesis/ Cell Growth S6K->Protein_Synthesis K_ion K+ Efflux Kir71->K_ion Membrane_Potential Membrane Potential K_ion->Membrane_Potential Membrane_Potential->EGFR Modulates This compound This compound This compound->Kir71 Inhibits Everolimus Everolimus Everolimus->mTOR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Signaling pathways potentially interacting with this compound.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treat cells with this compound, combination drug, or both start->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_acquisition Measure Absorbance at 570 nm mtt_assay->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 ci_analysis Combination Index (CI) Analysis (Chou-Talalay Method) data_analysis->ci_analysis isobologram Isobologram Analysis data_analysis->isobologram interpretation Interpret Synergy, Additivity, or Antagonism ic50->interpretation ci_analysis->interpretation isobologram->interpretation Logical_Relationship cluster_effects Cellular Effects This compound This compound (Kir7.1 Inhibitor) Inhibit_Kir71 Inhibition of Kir7.1 This compound->Inhibit_Kir71 Combo_Drug Combination Drug (e.g., mTOR or EGFR Inhibitor) Inhibit_Target Inhibition of Target Pathway Combo_Drug->Inhibit_Target Synergistic_Effect Synergistic Inhibition of Cell Proliferation and Survival Inhibit_Kir71->Synergistic_Effect Inhibit_Target->Synergistic_Effect

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ML418

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of ML418, a potent and selective Kir7.1 potassium channel blocker. As a novel research chemical, a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not always readily available.[1] Therefore, it is imperative to treat this compound as a potentially hazardous substance with unknown toxicity and to adhere to the best practices for the disposal of new or uncharacterized small molecule inhibitors.[1] This guide is designed to provide essential safety and logistical information, positioning your laboratory for safe and compliant operations.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. [1]

Core Principles of this compound Disposal

The fundamental principle for disposing of this compound is to manage it through your institution's hazardous waste program.[1] Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain.[1][2]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for understanding the compound's characteristics and for making informed decisions regarding its safe handling and disposal.

PropertyValueReference
Chemical Name Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate
Molecular Formula C₁₉H₂₄ClN₃O₃[3]
Molecular Weight 377.9 g/mol [3][4]
CAS Number 1928763-08-9[3][4]
Appearance Solid[5]
Solubility DMSO: Slightly soluble (0.1-1 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)[3]
Storage Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month.[4]

Step-by-Step Disposal Procedures for this compound

The following procedures provide a framework for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is essential to wear appropriate PPE to minimize exposure. This includes, but is not limited to:

  • Safety goggles

  • A lab coat

  • Chemically resistant gloves[1]

2. Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[5]

  • Solid Waste:

    • Collect all solid materials contaminated with this compound in a designated, clearly labeled hazardous waste container for solids.[1][5]

    • This includes:

      • Unused or expired solid this compound.

      • Contaminated personal protective equipment (PPE) such as gloves and weighing papers.[5]

      • Contaminated lab supplies like pipette tips, tubes, and weigh boats.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof hazardous waste container for liquids.[1][5]

    • This includes:

      • Unused stock solutions and working solutions.

      • The first rinse of "empty" containers that held this compound.[1]

    • Ensure the waste container is compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1]

3. Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.[5] The Principal Investigator's name and lab location should also be included.[1]

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1] Containers should be kept tightly closed except when adding waste and should be stored in secondary containment to prevent spills.[1]

4. Decontamination

  • Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by triple-rinsing with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste.[5][6]

  • Empty Containers: After triple-rinsing, empty containers that once held this compound can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.[5]

5. Arranging for Disposal

  • Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1] Provide them with all available information about the compound.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

ML418_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal Path start This compound Waste Generated solid_waste Solid this compound or Contaminated Solids (Gloves, Tips, etc.) start->solid_waste Solid liquid_waste This compound Solutions (DMSO, Ethanol, etc.) start->liquid_waste Liquid contaminated_glassware Contaminated Glassware & Equipment start->contaminated_glassware Equipment solid_container Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container decontaminate Decontaminate by Triple Rinsing contaminated_glassware->decontaminate ehs_pickup Arrange for EHS Hazardous Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->rinsate clean_glassware Dispose of as Non-Hazardous Lab Waste decontaminate->clean_glassware rinsate->liquid_container final_disposal Licensed Hazardous Waste Disposal ehs_pickup->final_disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

Spill Response

In the event of a spill, treat it as a major incident.[1] Evacuate the area, notify your supervisor and EHS department, and follow their specific procedures for hazardous chemical spills.[1]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. This commitment to safety builds a foundation of trust and responsibility in all laboratory operations.

References

Personal protective equipment for handling ML418

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the potassium channel blocker ML418, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

Based on the Safety Data Sheet (SDS) for this compound, the compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Inspect gloves before use.
Eye/Face Protection Safety glasses with side-shields or gogglesMust be worn at all times when handling this compound.
Face shieldRecommended when there is a risk of splashing.
Skin and Body Protection Laboratory coatTo be worn over personal clothing.
Additional protective clothingAs needed to prevent skin contact.
Respiratory Protection NIOSH-approved respiratorRequired if ventilation is inadequate or for handling large quantities.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Safe Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. Prevent contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spill and Disposal Procedures:

  • Spill Cleanup: In case of a spill, avoid generating dust. Use appropriate PPE and absorb the spill with inert material. Collect and place in a suitable container for disposal.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Workflow for Safe Handling of this compound

ML418_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Disposal Phase prep Preparation handling Handling this compound prep->handling Proceed with caution post_handling Post-Handling handling->post_handling Experiment complete emergency Emergency Response handling->emergency In case of spill or exposure disposal Waste Disposal post_handling->disposal Segregate waste review_sds Review SDS don_ppe Don Appropriate PPE prepare_workstation Prepare Well-Ventilated Workstation prepare_workstation->handling weigh_transfer Weighing and Transfer dissolution Dissolution in Solvent experiment Conduct Experiment experiment->post_handling decontaminate Decontaminate Work Area and Equipment doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly wash_hands->disposal collect_waste Collect Contaminated Waste label_waste Label Hazardous Waste store_waste Store for Pickup prep_start prep_start->review_sds handling_start post_handling_start disposal_start

Caption: Workflow for the safe handling and disposal of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.